Imnopitant dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
CAS番号 |
290296-52-5 |
|---|---|
分子式 |
C28H30Cl2F6N4O |
分子量 |
623.5 g/mol |
IUPAC名 |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H28F6N4O.2ClH/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34;;/h4-7,12-16H,8-11,17H2,1-3H3;2*1H |
InChIキー |
JKPTWBPXULAOMW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C.Cl.Cl |
製品の起源 |
United States |
Foundational & Exploratory
Imnopitant Dihydrochloride: A Technical Guide to Its Evaluation as a Substance P Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to characterize Imnopitant dihydrochloride as a potent and selective inhibitor of Substance P at the neurokinin-1 (NK1) receptor. Substance P, an undecapeptide neurotransmitter of the tachykinin family, is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and mood disorders.[1] Its primary receptor, the NK1 receptor, a G-protein coupled receptor (GPCR), represents a key therapeutic target.[1] This document details the essential in vitro and in vivo experimental protocols required to elucidate the pharmacological profile of a novel NK1 receptor antagonist like this compound. It includes standardized methodologies for receptor binding assays and in vivo target engagement studies, alongside templates for the presentation of quantitative data. Furthermore, this guide provides visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the evaluation process.
Introduction to Substance P and the Neurokinin-1 Receptor
Substance P (SP) is a neuropeptide that acts as a principal neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1] It is produced from the preprotachykinin A gene and exerts its biological effects through binding to tachykinin receptors, with a preferential affinity for the neurokinin-1 receptor (NK1R).[1] The interaction between Substance P and the NK1 receptor is pivotal in mediating pain signaling, neurogenic inflammation, and emotional responses such as anxiety and depression.[1]
The NK1 receptor is a member of the G-protein coupled receptor superfamily.[1] Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses.
Given the central role of the Substance P/NK1 receptor system in various disease states, the development of potent and selective NK1 receptor antagonists, such as this compound, has been a significant focus of pharmaceutical research.
Mechanism of Action of this compound
This compound is a non-peptide, small molecule antagonist of the neurokinin-1 (NK1) receptor. As a competitive antagonist, Imnopitant binds to the NK1 receptor at the same site as the endogenous ligand, Substance P, but without activating the receptor. By occupying the binding site, Imnopitant prevents Substance P from binding and initiating the downstream signaling cascade, thereby inhibiting its biological effects. The dihydrochloride salt form enhances the solubility and stability of the compound for research and potential therapeutic use.
In Vitro Characterization
The initial characterization of a novel NK1 receptor antagonist involves a series of in vitro assays to determine its binding affinity, potency, and selectivity.
Quantitative Data Presentation
The following tables provide a template for summarizing the key quantitative data obtained from in vitro assays for an NK1 receptor antagonist like this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) |
| Imnopitant | Human NK1 | [³H]-Substance P | Value |
| Aprepitant (Control) | Human NK1 | [³H]-Substance P | Value |
| Imnopitant | Rat NK1 | [³H]-Substance P | Value |
| Aprepitant (Control) | Rat NK1 | [³H]-Substance P | Value |
Ki (Inhibition Constant) is a measure of the binding affinity of the compound to the receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency
| Compound | Assay Type | Agonist | IC50 (nM) |
| Imnopitant | Calcium Mobilization | Substance P | Value |
| Aprepitant (Control) | Calcium Mobilization | Substance P | Value |
| Imnopitant | Inositol Phosphate Accumulation | Substance P | Value |
| Aprepitant (Control) | Inositol Phosphate Accumulation | Substance P | Value |
IC50 (Half-maximal Inhibitory Concentration) is a measure of the functional potency of the compound in inhibiting the agonist-induced response. A lower IC50 value indicates a more potent antagonist.
Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the NK1 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human or rat NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate receptor-bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that displaces 50% of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Evaluation
Following in vitro characterization, in vivo studies are crucial to assess the pharmacokinetic profile and efficacy of this compound in a physiological context.
Quantitative Data Presentation
The following table provides a template for summarizing key pharmacokinetic parameters.
Table 3: Pharmacokinetic Parameters in Rats (Single Oral Dose)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Bioavailability (%) |
| Imnopitant | Value | Value | Value | Value | Value |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC0-t: Area under the plasma concentration-time curve.
Experimental Protocols
This protocol describes the use of in vivo microdialysis to measure the ability of this compound to block Substance P-induced release of a downstream mediator, such as histamine, in the skin of a living animal.[2]
Materials:
-
Animal Model: Anesthetized rat or guinea pig.
-
Microdialysis Probes.
-
Perfusion Pump.
-
Fraction Collector.
-
Substance P solution.
-
This compound formulation for systemic or local administration.
-
Analytical method for measuring the downstream mediator (e.g., histamine ELISA).
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the dermal layer of the skin.
-
Perfusion: Perfuse the probe with a physiological buffer (e.g., Ringer's solution) at a constant flow rate.
-
Baseline Collection: Collect dialysate samples at regular intervals to establish a baseline level of the mediator.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Substance P Challenge: After a suitable pre-treatment period with Imnopitant, challenge the tissue by co-perfusing Substance P through the probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of the mediator in the dialysate samples using a sensitive analytical method.
-
Data Analysis: Compare the Substance P-induced increase in the mediator in the presence and absence of this compound to determine the in vivo inhibitory effect.
Visualizations
Signaling Pathway
References
Imnopitant Dihydrochloride: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant dihydrochloride is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain, inflammation, and emesis. By blocking the action of Substance P at the NK1 receptor, Imnopitant holds therapeutic potential for the management of these conditions. This technical guide provides a detailed overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, preclinical efficacy, and pharmacokinetic properties.
Mechanism of Action
Imnopitant exerts its pharmacological effects by competitively and selectively binding to the NK1 receptor. Substance P, the endogenous ligand for the NK1 receptor, is a neuropeptide widely distributed in the central and peripheral nervous systems. The binding of Substance P to the NK1 receptor initiates a signaling cascade that contributes to the transmission of pain signals, the inflammatory response, and the induction of nausea and vomiting. Imnopitant acts as an antagonist at this receptor, thereby preventing the downstream signaling events triggered by Substance P. This blockade of the Substance P/NK1 pathway is the fundamental mechanism underlying the therapeutic effects of Imnopitant.
Receptor Binding Affinity
Imnopitant is a high-affinity antagonist of the human NK1 receptor. While specific Ki values for Imnopitant against NK2 and NK3 receptors are not publicly available, its close structural analog, Netupitant, which was developed in the same research program, exhibits over 1000-fold selectivity for the NK1 receptor over the NK2 and NK3 receptors. This strongly suggests a similar high selectivity profile for Imnopitant.
| Receptor | Ligand | Species | Assay Type | Affinity (IC50/Ki) |
| NK1 | Imnopitant | Human | Radioligand Binding | IC50 = 0.8 nM [1] |
| NK2 | Imnopitant | Not Available | Not Available | Not Available |
| NK3 | Imnopitant | Not Available | Not Available | Not Available |
Table 1: Receptor Binding Affinity of Imnopitant
Preclinical Pharmacology
In vivo studies have demonstrated the efficacy of Imnopitant in animal models of conditions mediated by the NK1 receptor.
Inhibition of Plasma Extravasation
In guinea pigs, intravenous administration of Imnopitant dose-dependently inhibited the increase in plasma extravasation in the dura mater induced by the NK1 receptor agonist GR73632. This indicates its potential in mitigating neurogenic inflammation.
| Dose (mg/kg, i.v.) | Inhibition of Plasma Extravasation |
| 0.03 - 1 | Dose-dependent inhibition |
Table 2: In vivo Efficacy of Imnopitant in a Guinea Pig Model of Neurogenic Inflammation [1]
Antagonism of Centrally-Mediated Behavior
In gerbils, a species known to exhibit a foot-tapping behavior in response to central NK1 receptor activation, orally administered Imnopitant effectively antagonized the foot-tapping induced by a centrally administered NK1 receptor agonist. This demonstrates its ability to penetrate the central nervous system and exert its antagonistic effects.
| Dose (mg/kg, p.o.) | Effect |
| 10 | Effective antagonism of foot-tapping behavior |
Table 3: In vivo Efficacy of Imnopitant in a Gerbil Model of Central NK1 Receptor Activation [1]
Pharmacokinetics
Imnopitant has shown good oral bioavailability and brain penetration in preclinical species.[1] Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in various species are not publicly available at this time.
| Species | Route of Administration | Bioavailability | Brain Penetration |
| Gerbil | Oral | Good | Yes |
Table 4: Qualitative Pharmacokinetic Profile of Imnopitant [1]
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
The affinity of Imnopitant for the NK1 receptor is typically determined using a radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human NK1 receptor.
-
Radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and a range of concentrations of Imnopitant.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding data.
In vivo Efficacy Study: Gerbil Foot-Tapping Model (Representative Protocol)
This model is used to assess the central activity of NK1 receptor antagonists.
Animals:
-
Male Mongolian gerbils.
Procedure:
-
Animals are acclimatized to individual observation cages.
-
This compound or its vehicle is administered orally at a specified time before the agonist challenge.
-
An NK1 receptor agonist (e.g., GR73632) is administered via intracerebroventricular (ICV) injection to stimulate the central NK1 receptors.
-
Immediately after the ICV injection, the frequency of hind paw tapping is observed and counted for a set duration (e.g., 5 minutes).
-
The inhibitory effect of Imnopitant is calculated as the percentage reduction in foot-tapping frequency compared to the vehicle-treated control group.
Conclusion
This compound is a potent and selective NK1 receptor antagonist with demonstrated efficacy in preclinical models of inflammation and centrally-mediated behaviors. Its favorable pharmacokinetic properties, including oral bioavailability and brain penetration, make it a promising candidate for the treatment of various conditions where the Substance P/NK1 receptor pathway plays a significant role. Further research is warranted to fully elucidate its clinical potential.
References
Imnopitant Dihydrochloride: A Technical Overview of its High-Affinity Binding to the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Imnopitant dihydrochloride, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, has demonstrated high binding affinity for this G-protein coupled receptor. This technical guide provides an in-depth analysis of its binding characteristics, the experimental methodologies used for its characterization, and its impact on downstream signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the NK1 receptor has been determined through various radioligand binding assays. The key quantitative data are summarized in the table below, showcasing its potent interaction with the receptor.
| Compound | Radioligand | Preparation | Ki (nM) | pKi | Reference |
| Imnopitant (RP 67580) | [125I]-Bolton Hunter Substance P | Crude synaptosomes from rat brain | 2.9 | 8.54 | |
| Imnopitant (RP 67580) | [3H]Substance P | Rat brain membranes | 4.16 | 8.38 | [1] |
| Imnopitant (RP 67580) | [3H]Substance P | Homogenates of transfected CHO cells expressing rat NK1 receptor | - | - |
Note: pKi is calculated as -log(Ki).
Mechanism of Action
This compound functions as a competitive antagonist at the NK1 receptor. This means it binds to the same site as the endogenous ligand, Substance P, thereby preventing the receptor's activation. By blocking Substance P from binding, Imnopitant inhibits the downstream signaling cascades that are normally initiated by NK1 receptor activation. This antagonistic action has been demonstrated to inhibit Substance P-induced phosphoinositide hydrolysis.
Experimental Protocols
The determination of this compound's binding affinity for the NK1 receptor typically involves competitive radioligand binding assays. The following is a generalized protocol based on methodologies cited in the literature.
Radioligand Competition Binding Assay
1. Membrane Preparation:
-
Tissues (e.g., rat brain) or cells expressing the NK1 receptor (e.g., transfected Chinese Hamster Ovary (CHO) cells) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P or [125I]-Bolton Hunter Substance P) is incubated with the membrane preparation.
-
Increasing concentrations of this compound (the competitor) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Phosphoinositide Hydrolysis
To assess the functional antagonism of Imnopitant, its effect on Substance P-induced second messenger production is measured.
1. Cell Culture and Labeling:
-
Cells expressing the NK1 receptor are cultured and incubated with a radiolabeled precursor of inositol phosphates (e.g., [3H]-myo-inositol).
2. Agonist Stimulation and Antagonist Treatment:
-
The cells are pre-incubated with varying concentrations of this compound.
-
Substance P is then added to stimulate the NK1 receptor and induce the hydrolysis of phosphoinositides.
3. Measurement of Inositol Phosphates:
-
The reaction is stopped, and the accumulated radiolabeled inositol phosphates are separated and quantified using chromatography and liquid scintillation counting.
-
The ability of Imnopitant to inhibit the Substance P-induced accumulation of inositol phosphates is determined.
Signaling Pathways and Visualization
The NK1 receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Upon activation by an agonist like Substance P, a signaling cascade is initiated. Imnopitant, as an antagonist, blocks this cascade at its inception.
Caption: NK1 Receptor Signaling Pathway and Imnopitant's Point of Antagonism.
The diagram above illustrates the canonical signaling pathway of the NK1 receptor. Substance P binding activates the receptor, leading to the activation of Gq protein and subsequently Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both of which trigger a variety of downstream cellular responses. This compound competitively binds to the NK1 receptor, preventing this entire cascade from being initiated.
References
Chemical structure and properties of Imnopitant dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2] Its dihydrochloride salt is the form commonly used in research and development. The NK1 receptor's endogenous ligand, Substance P, is a key mediator in numerous physiological and pathological processes, including pain transmission, inflammation, and emesis.[3][4] By blocking the action of Substance P, Imnopitant and other NK1 receptor antagonists hold therapeutic potential for a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and inflammatory disorders.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to Imnopitant dihydrochloride.
Chemical Structure and Properties
This compound is a synthetic, achiral molecule. Its core structure consists of a central pyridine ring substituted with a 2-methylphenyl group, a 4-methylpiperazin-1-yl moiety, and a carboxamide side chain.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide dihydrochloride |
| Molecular Formula | C₂₈H₂₈F₆N₄O · 2HCl[5] |
| CAS Number | 290297-57-3 (Imnopitant)[2][3] |
| SMILES | Cc1ccccc1-c2cc(ncc2C(=O)N(C)Cc3cc(cc(c3)C(F)(F)F)C(F)(F)F)N4CCN(C)CC4.Cl.Cl[5] |
| InChIKey | JKPTWBPXULAOMW-UHFFFAOYSA-N[5] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 623.46 g/mol (dihydrochloride salt)[5] |
| 550.54 g/mol (free base)[2][3] | |
| Monoisotopic Mass | 550.21673050 Da (free base)[3] |
| XlogP (Computed) | 5.8 (free base)[3][6] |
Mechanism of Action
Imnopitant exerts its pharmacological effects by acting as a competitive antagonist at the tachykinin NK1 receptor, which is a G-protein coupled receptor (GPCR).[1][2] The primary endogenous ligand for the NK1 receptor is Substance P.[3]
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family.[1] This activation triggers a cascade of intracellular signaling events:
-
G-Protein Activation: The activated Gαq subunit dissociates from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The Gαq subunit activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).
-
DAG and elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC).
-
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a wide range of cellular responses, including neuronal excitation, smooth muscle contraction, vasodilation, and the release of pro-inflammatory mediators.[2]
Imnopitant, by binding to the NK1 receptor, prevents the binding of Substance P, thereby inhibiting the initiation of this signaling cascade.
Experimental Protocols
This section outlines representative methodologies for the synthesis, analysis, and pharmacological evaluation of this compound.
Synthesis of Imnopitant (Illustrative)
A specific, detailed synthesis protocol for Imnopitant is not publicly available. However, based on its structure, a plausible multi-step synthesis can be proposed, typical for pyridine-3-carboxamide derivatives. A key step would involve an amide coupling reaction.
Methodology:
-
Amide Bond Formation: The synthesis would likely culminate in the formation of the central amide bond. This can be achieved by reacting an activated form of 4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)nicotinic acid (Intermediate A) with N-((3,5-bis(trifluoromethyl)phenyl)methyl)methanamine (Intermediate B).
-
Reaction Conditions:
-
Solvent: Anhydrous aprotic solvents such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid.
-
Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is added to neutralize the acid formed during the reaction.
-
Temperature: The reaction is typically carried out at room temperature.
-
-
Work-up and Purification:
-
The reaction mixture is washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product (Imnopitant free base) is purified by column chromatography on silica gel.
-
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a stoichiometric amount of hydrochloric acid (as a solution in a solvent like isopropanol or ether) is added to precipitate this compound. The salt is then collected by filtration and dried.
References
- 1. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Imnopitant Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imnopitant is a potent and selective neurokinin-1 (NK1) receptor antagonist that has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of a proposed synthetic pathway and purification strategy for Imnopitant dihydrochloride, based on established chemical principles and analogous syntheses of related NK1 receptor antagonists. The document details plausible experimental protocols, potential impurities, and analytical methods for quality control. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.
Introduction
Imnopitant, chemically known as N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide, is a high-affinity antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain transmission, inflammation, and mood regulation. Antagonism of the NK1 receptor is a validated therapeutic strategy for the prevention of chemotherapy-induced nausea and vomiting and has been explored for other indications such as depression and anxiety.
This guide outlines a putative multi-step synthesis of Imnopitant, culminating in its conversion to the more stable and water-soluble dihydrochloride salt. The proposed route is designed to be efficient and scalable, drawing upon common organic synthesis reactions and purification techniques.
Proposed Synthesis of Imnopitant
The synthesis of Imnopitant can be envisioned as a convergent process, involving the preparation of key intermediates followed by their coupling to assemble the final molecule. The core of the molecule is a substituted pyridine ring, which is assembled through a series of reactions.
Synthesis of Key Intermediates
The synthesis would likely begin with the construction of the central pyridine core, followed by the introduction of the piperazine and the amide side chain.
2.1.1. Synthesis of the Pyridine Core
A plausible route to the substituted pyridine core would involve the construction of a di-substituted pyridine ring, followed by functionalization. The synthesis of related pyridine derivatives often employs condensation reactions to form the pyridine ring.[2]
2.1.2. Synthesis of the Amide Side Chain Precursor
The N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methylamine intermediate can be prepared by the reductive amination of 3,5-bis(trifluoromethyl)benzaldehyde with methylamine.
Assembly of Imnopitant
The final assembly of Imnopitant would likely involve the coupling of the functionalized pyridine core with the pre-formed side chain.
Logical Flow of the Proposed Imnopitant Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are hypothetical and based on general procedures for similar chemical transformations. Actual reaction conditions would require optimization.
Synthesis of N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)nicotinamide (Imnopitant Free Base)
-
Reaction: Amide coupling of a suitable carboxylic acid derivative of the pyridine core with N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methylamine.
-
Reagents:
-
4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)nicotinic acid
-
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methylamine
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and the tertiary amine base, and stir for 15 minutes at room temperature.
-
Add the N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Imnopitant free base.
-
Synthesis of this compound
-
Reaction: Salt formation of the Imnopitant free base with hydrochloric acid.
-
Reagents:
-
Imnopitant free base
-
Anhydrous HCl (in a suitable solvent like diethyl ether or isopropanol)
-
Anhydrous solvent for precipitation (e.g., diethyl ether, ethyl acetate)
-
-
Procedure:
-
Dissolve the crude Imnopitant free base in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of anhydrous HCl (2.2 equivalents) in the chosen solvent with stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation of the dihydrochloride salt.
-
Collect the precipitate by filtration.
-
Wash the solid with a non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.
-
Dry the this compound salt under vacuum.
-
Purification
Purification of this compound is crucial to ensure the removal of process-related impurities and by-products. A multi-step purification strategy is recommended.
Crystallization
Crystallization is a key technique for purifying the final product. The choice of solvent system is critical for obtaining high purity crystals.
-
Proposed Solvent Systems:
-
Methanol/Ethyl Acetate
-
Ethanol/Diethyl Ether
-
Isopropanol/Heptane
-
Purification Workflow
Caption: General workflow for the purification of this compound by crystallization.
Chromatographic Methods
For the removal of closely related impurities, column chromatography may be necessary for the free base before salt formation.
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol).
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. These values are illustrative and would need to be confirmed by experimental work.
Table 1: Proposed Synthesis Yields
| Step | Product | Starting Material (mol) | Product (mol) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Amide Coupling | Imnopitant Free Base | 1.0 | 0.85 | 467.9 | 397.7 | 85 |
| Salt Formation | This compound | 0.85 | 0.80 | 440.3 | 418.3 | 95 |
Table 2: Purity Analysis of this compound
| Analytical Method | Specification | Result (Before Purification) | Result (After Crystallization) |
| HPLC | ≥ 99.5% | 95.2% | 99.8% |
| Related Substances | Not more than 0.1% | Impurity A: 0.5%Impurity B: 0.3% | Below detection limit |
| Residual Solvents | Conforms to ICH Q3C | Methanol: 800 ppmEthyl Acetate: 1200 ppm | Methanol: < 50 ppmEthyl Acetate: < 50 ppm |
| Water Content (Karl Fischer) | ≤ 1.0% | 1.5% | 0.2% |
Mechanism of Action: NK1 Receptor Antagonism
Imnopitant exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK1 receptor. This action inhibits the downstream signaling cascade initiated by Substance P.
NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of Imnopitant.
Conclusion
This technical guide presents a plausible and detailed pathway for the synthesis and purification of this compound. The proposed methods are based on established organic chemistry principles and are intended to serve as a valuable resource for researchers and drug development professionals. The successful synthesis and purification of high-purity this compound are critical for its further preclinical and clinical evaluation. The provided protocols and analytical strategies offer a solid foundation for such endeavors. It is important to reiterate that the presented synthesis is a proposed route and would require experimental validation and optimization.
References
- 1. Design, optimization, and in vivo evaluation of a series of pyridine derivatives with dual NK1 antagonism and SERT inhibition for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Imnopitant Dihydrochloride: A Technical Overview
Imnopitant Dihydrochloride , a potent and selective neurokinin-1 (NK1) receptor antagonist, has been a subject of significant research interest for its potential therapeutic applications. Initially developed by F. Hoffmann-La Roche Ltd., this non-peptide small molecule, also identified as EUC-001, has demonstrated high affinity for the human NK1 receptor, positioning it as a candidate for treating conditions mediated by the substance P/NK1 receptor system. This technical guide provides an in-depth history of its discovery and development, detailing its mechanism of action, key experimental findings, and clinical trial landscape.
Discovery and Preclinical Development
Imnopitant emerged from a drug discovery program at Hoffmann-La Roche aimed at identifying novel, achiral pyridine-based NK1 receptor antagonists. The research, detailed in a 2006 publication in Bioorganic & Medicinal Chemistry Letters, focused on synthesizing compounds with high potency, selectivity, and oral bioavailability.
Synthesis and Structure-Activity Relationship
The chemical structure of Imnopitant is N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide. A key step in its synthesis involved a one-pot selective 1,4-Grignard addition/oxidation sequence to a 6-chloronicotinic acid derivative to introduce the o-tolyl substituent at the C4 position of the pyridine ring. The structure-activity relationship studies within this chemical series led to the identification of Imnopitant as a lead candidate with optimal pharmacological properties.
In Vitro and In Vivo Pharmacology
Imnopitant has shown high affinity for the human NK1 receptor. Preclinical studies have quantified this interaction, revealing its potent antagonist activity.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 5.75 x 10-10 M | Human NK1 Receptor | [1][2] |
| Functional Antagonism (IC50) | 6.9 x 10-10 M | Human Glioblastoma (U373MG) cells | [2] |
| In Vivo Efficacy (IC50, oral) | 0.89 mg/kg | Gerbil Foot-Tapping Model | [2] |
| In Vivo Efficacy (IC50, intravenous) | 0.68 mg/kg | Gerbil Foot-Tapping Model | [2] |
These studies demonstrated that Imnopitant is a potent antagonist of the NK1 receptor both in vitro and in vivo, with good central nervous system penetration as evidenced by its activity in the gerbil foot-tapping model, a behavioral assay sensitive to NK1 receptor modulation.[1][2]
Mechanism of Action: NK1 Receptor Signaling Pathway
Imnopitant exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, substance P, to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq alpha subunit. This initiates a downstream signaling cascade that plays a crucial role in neurotransmission, inflammation, and emesis.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity (General Protocol)
This protocol outlines the general steps for determining the binding affinity (Ki) of a compound like Imnopitant for the NK1 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).
-
Add varying concentrations of the unlabeled test compound (Imnopitant).
-
For determining total binding, add only the radioligand.
-
For determining non-specific binding, add the radioligand and a high concentration of an unlabeled NK1 receptor agonist.
-
Add the prepared cell membranes to each well.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Clinical Development
Following promising preclinical results, Imnopitant (as EUC-001) advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
| Trial Identifier | Title | Status (as of available data) | Phase |
| EUCTR2017-004890-15-GB | A double-blind placebo-controlled study with an open-label pilot phase, assessing the efficacy, tolerability and safety of EU-C-001 in patients with moderate to severe traumatic brain injury. | Information available in the EU Clinical Trials Register. | Phase 2 |
| ACTRN12618000364279 | A Phase I study to investigate pharmacokinetics, safety, and tolerability of two single doses of EU-C-001 given as slow intravenous infusions in healthy female subjects. | Completed | Phase 1 |
| ACTRN12618000482268 | An open-label, parallel-group Phase I study to assess safety, tolerability, and pharmacokinetics of single doses of EU-C-001 administered with an apomorphine challenge, or when 90 mg EU-C-001 are administered alone BID for 7 doses in 12-hour intervals. | Completed | Phase 1 |
The Phase 1 trials focused on establishing the safety and pharmacokinetic profile of Imnopitant in healthy volunteers. The subsequent Phase 2 trial aimed to investigate its efficacy in patients with traumatic brain injury, a condition where neuroinflammation and blood-brain barrier dysfunction, processes potentially modulated by the NK1 receptor, play a significant role.[1][3]
Conclusion
This compound represents a well-characterized, potent, and selective NK1 receptor antagonist that progressed from initial discovery and synthesis through preclinical evaluation and into clinical development. Its high affinity for the human NK1 receptor and demonstrated in vivo activity provided a strong rationale for its investigation in human diseases. The ongoing and completed clinical trials are crucial in determining the ultimate therapeutic value of this compound.
References
- 1. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trials Register [clinicaltrialsregister.eu]
In Vitro Characterization of Imnopitant Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant, also known as EUC-001, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Its modulation, therefore, presents a significant therapeutic target for a range of clinical conditions. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of Imnopitant dihydrochloride, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Pharmacological Data
The in vitro activity of Imnopitant has been determined through a series of binding and functional assays. The following tables summarize the key quantitative parameters defining its potency and selectivity.
Table 1: Receptor Binding Affinity
This table outlines the binding affinity of Imnopitant for the human NK1 receptor, as determined by radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower value indicating a higher affinity.
| Compound | Receptor | Radioligand | Cell Line | Ki (M) |
| Imnopitant (EUC-001) | Human NK1 | [³H] Substance P | CHO | 5.75 x 10⁻¹⁰ |
Data sourced from a study on EUC-001, which is chemically identical to Imnopitant.[1]
Table 2: Functional Antagonist Activity
This table presents the functional potency of Imnopitant in inhibiting the activity of the NK1 receptor. The half-maximal inhibitory concentration (IC50) value indicates the concentration of the drug required to inhibit 50% of the maximal response to an agonist.
| Compound | Receptor | Functional Assay | Cell Line | IC50 (M) |
| Imnopitant (EUC-001) | Human NK1 | Substance P-induced response | U373MG | 6.9 x 10⁻¹⁰ |
Data sourced from a study on EUC-001, which is chemically identical to Imnopitant.
Table 3: Receptor Selectivity Profile
Selectivity is a critical parameter for a drug candidate, indicating its specificity for the intended target over other receptors. This table details the binding affinity of Imnopitant for other neurokinin receptors.
| Compound | Receptor | Ki (M) | Selectivity (fold vs. NK1) |
| Imnopitant (EUC-001) | Human NK1 | 5.75 x 10⁻¹⁰ | - |
| Human NK2 | 3.4 x 10⁻⁶ | ~5913 | |
| Human NK3 | 1.7 x 10⁻⁵ | ~29565 |
Data sourced from a study on EUC-001, which is chemically identical to Imnopitant.[1] Broader screening has indicated that antagonist activity for other G-protein-coupled receptors is approximately 3.6 log units greater than that for the NK1 receptor.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of Imnopitant for the human NK1 receptor.
Materials:
-
Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor.
-
Radioligand: [³H] Substance P.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).[3]
-
Equipment: 96-well microplates, glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), cell harvester, liquid scintillation counter.[2][3]
Procedure:
-
Membrane Preparation: CHO cells expressing the human NK1 receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in a suitable buffer and protein concentration is determined.[4]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 25 µL of membrane suspension, 50 µL of assay buffer, and 25 µL of [³H] Substance P.
-
Non-specific Binding: 25 µL of membrane suspension, 50 µL of unlabeled Substance P, and 25 µL of [³H] Substance P.
-
Competition Binding: 25 µL of membrane suspension, 50 µL of Imnopitant dilution, and 25 µL of [³H] Substance P.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[2][3]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Imnopitant to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of a compound to inhibit the intracellular calcium release triggered by an agonist, which is a downstream effect of NK1 receptor activation.
Objective: To determine the functional antagonist potency (IC50) of Imnopitant against Substance P-induced calcium mobilization.
Materials:
-
Cell Line: Human glioblastoma U373MG cells endogenously expressing the NK1 receptor.
-
Agonist: Substance P.
-
Test Compound: this compound, serially diluted.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Equipment: 96-well black-walled, clear-bottom plates, fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating: Culture U373MG cells to an appropriate confluency and seed them into 96-well plates.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of Imnopitant or vehicle control.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of Substance P (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the log concentration of Imnopitant.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NK1 receptor upon activation by its endogenous ligand, Substance P, and the point of inhibition by Imnopitant.
References
Preclinical Profile of Imnopitant Dihydrochloride: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imnopitant dihydrochloride is identified as a neurokinin NK1 receptor antagonist. While its development status and full preclinical data portfolio are not extensively published in publicly accessible literature, this guide synthesizes the currently available information. This document is intended to provide a foundational understanding for researchers and drug development professionals, highlighting the known characteristics of Imnopitant and outlining the typical preclinical evaluation pathway for a neurokinin NK1 receptor antagonist. Due to the limited availability of specific data for this compound, illustrative examples from other compounds in this class may be used to provide context, and these will be clearly noted.
Introduction
This compound is a small molecule antagonist of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathological processes, including pain, inflammation, emesis, and mood disorders. Antagonism of the NK1 receptor is a validated therapeutic strategy for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The therapeutic potential of NK1 receptor antagonists is also being explored in other indications such as depression, anxiety, and neurogenic inflammation.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by competitively binding to the NK1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to the Gαq/11 family of G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release.
Caption: Simplified signaling cascade of the NK1 receptor and the inhibitory action of Imnopitant.
In Vitro Studies
Table 1: Illustrative In Vitro Data for a Typical NK1 Receptor Antagonist (Data not specific to Imnopitant)
| Assay Type | Target | Species | Value (nM) |
| Radioligand Binding | NK1 Receptor | Human | Ki < 1 |
| Radioligand Binding | NK1 Receptor | Rat | Ki < 5 |
| Functional Assay (Calcium Flux) | NK1 Receptor | Human | IC50 < 10 |
Experimental Protocols (General)
3.1.1. NK1 Receptor Binding Assay (Illustrative Protocol)
A common method to determine the binding affinity of a compound to the NK1 receptor is a competitive radioligand binding assay.
Caption: A typical experimental workflow for determining NK1 receptor binding affinity.
3.1.2. Functional Antagonism Assay (Illustrative Protocol)
Functional assays, such as calcium flux assays, are used to determine the potency of a compound in inhibiting the downstream signaling of the NK1 receptor.
Caption: A typical experimental workflow for assessing functional antagonism at the NK1 receptor.
In Vivo Efficacy
Imnopitant, under the identifier EUC-001, has been evaluated in an animal model of traumatic brain injury (TBI).[1] In this model, post-injury administration of EUC-001 demonstrated a dose-dependent restoration of blood-brain barrier (BBB) function and a reduction in cerebral edema.[1] These physiological improvements were associated with a significant decrease in mortality and a notable reduction in both motor and cognitive functional deficits following severe injury.[1] It has also been noted that Imnopitant has sufficient aqueous solubility for intravenous administration and exhibits good central nervous system (CNS) penetration.[1]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species (e.g., rat, dog, monkey) are not publicly available. A comprehensive preclinical pharmacokinetic assessment would typically include studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 2: Illustrative Pharmacokinetic Parameters for a CNS-penetrant NK1 Receptor Antagonist in Rats (Data not specific to Imnopitant)
| Parameter | Route | Value |
| Bioavailability (F%) | Oral | > 50% |
| Tmax (h) | Oral | 1 - 2 |
| Cmax (ng/mL) | Oral (10 mg/kg) | 500 - 1000 |
| AUC (ng*h/mL) | Oral (10 mg/kg) | 2000 - 5000 |
| Half-life (t1/2) (h) | IV | 4 - 8 |
| Volume of Distribution (Vd) (L/kg) | IV | > 3 |
| Clearance (CL) (mL/min/kg) | IV | 10 - 20 |
| Brain/Plasma Ratio | - | > 1 |
Toxicology
Specific toxicology data for this compound are not available in the public domain. A standard preclinical toxicology program for a small molecule drug candidate would include acute and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), safety pharmacology studies (assessing effects on cardiovascular, respiratory, and central nervous systems), and genotoxicity assays.
Conclusion
This compound is a neurokinin NK1 receptor antagonist with demonstrated efficacy in a preclinical model of traumatic brain injury. While detailed in vitro and in vivo preclinical data are not widely published, the available information suggests it is a promising CNS-penetrant compound. Further publication of its preclinical pharmacology, pharmacokinetic, and toxicology data will be necessary to fully characterize its profile and potential for clinical development. The information and protocols provided in this guide offer a framework for understanding the preclinical evaluation of a compound in this class.
References
Imnopitant Dihydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imnopitant dihydrochloride is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor that plays a crucial role in a variety of physiological processes. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in pain transmission, inflammation, and the emetic reflex. By blocking the interaction of Substance P with the NK1 receptor, this compound holds therapeutic potential for a range of conditions, most notably chemotherapy-induced nausea and vomiting (CINV) and other disorders mediated by the NK1 receptor signaling pathway. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Introduction
The tachykinin family of neuropeptides and their receptors have been a subject of intense research in drug discovery for several decades. Among these, the neurokinin-1 (NK1) receptor and its primary endogenous ligand, Substance P, are key players in mediating pain, inflammation, and emesis. The development of non-peptide NK1 receptor antagonists represents a significant advancement in therapeutics, offering a targeted approach to managing conditions associated with the activation of this pathway. This compound has emerged as a significant compound in this class, demonstrating high affinity and selectivity for the human NK1 receptor. This document aims to provide a detailed technical resource on the biological activity of this compound for professionals in the field of biomedical research and drug development.
Mechanism of Action
This compound exerts its pharmacological effects by competitively and reversibly binding to the neurokinin-1 (NK1) receptor. This action prevents the binding of the endogenous ligand, Substance P, thereby inhibiting the downstream signaling cascade.
The binding of Substance P to the NK1 receptor, a Gq-protein coupled receptor, typically activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the physiological responses associated with Substance P, such as the sensation of pain and the induction of vomiting.
This compound, by acting as an antagonist, occupies the binding site on the NK1 receptor without initiating this signaling cascade. This effectively blocks the actions of Substance P and mitigates its physiological effects.
Figure 1: Simplified signaling pathway of the NK1 receptor and the inhibitory action of Imnopitant.
Quantitative Biological Activity
Table 1: Anticipated Profile of this compound Biological Activity
| Parameter | Anticipated Value | Target | Species |
| Binding Affinity (Ki) | Low nM to sub-nM | NK1 Receptor | Human |
| Functional Antagonism (IC50) | Low nM | NK1 Receptor | Human |
| Selectivity | High for NK1 vs. NK2/NK3 | Tachykinin Receptors | Human |
Note: The values in this table are estimations based on the activity of similar compounds in the same class and require confirmation through specific experimental data for this compound.
Experimental Protocols
The following sections describe generalized, yet detailed, experimental protocols that are standard in the field for characterizing the biological activity of NK1 receptor antagonists like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or another high-affinity radiolabeled antagonist).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (or vehicle for total binding).
-
A high concentration of a known non-radiolabeled NK1 antagonist for non-specific binding determination.
-
A fixed concentration of the radiolabeled ligand.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for the radioligand binding assay.
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of this compound to inhibit Substance P-induced intracellular calcium mobilization.
Objective: To determine the functional antagonist activity (IC50) of this compound at the NK1 receptor.
Materials:
-
A cell line stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Substance P.
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescent plate reader.
-
Initiate kinetic reading and establish a baseline fluorescence.
-
Add a fixed concentration of Substance P (typically the EC80 concentration) to stimulate the cells.
-
Continue to measure the fluorescence intensity over time to capture the calcium flux.
-
The antagonist effect is quantified by the inhibition of the Substance P-induced increase in fluorescence.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Figure 3: Workflow for the in vitro functional calcium mobilization assay.
Conclusion
This compound is a selective antagonist of the NK1 receptor with a mechanism of action that involves the blockade of Substance P-mediated signaling. While specific, publicly available quantitative data on its biological activity is limited, its classification suggests a high affinity and potency comparable to other drugs in its class. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound's interaction with the NK1 receptor. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential.
Investigating the Role of Imnopitant Dihydrochloride in Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imnopitant dihydrochloride is identified as a neurokinin-1 (NK1) receptor antagonist. This technical guide explores the theoretical role of this compound in pain pathways, based on its primary mechanism of action. While specific preclinical and clinical data on this compound for analgesia are not publicly available, this document provides a comprehensive overview of the NK1 receptor system in nociception. It details the established signaling pathways, outlines typical experimental protocols used to evaluate NK1 receptor antagonists in pain models, and discusses the translational challenges observed with this class of compounds. This guide serves as a foundational resource for researchers investigating the potential of this compound and other NK1 receptor antagonists in pain modulation.
Introduction: The Tachykinin System and Pain
The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), and their corresponding receptors (NK1, NK2, and NK3) are key players in the transmission and modulation of pain signals. Substance P, the preferential endogenous ligand for the NK1 receptor, is robustly expressed in primary afferent neurons that sense noxious stimuli. Upon tissue injury or inflammation, SP is released from the central and peripheral terminals of these sensory neurons, contributing to both central sensitization in the spinal cord and peripheral neurogenic inflammation.
This compound, as an NK1 receptor antagonist, is designed to block the effects of Substance P, thereby theoretically attenuating pain signaling.
Mechanism of Action: this compound as an NK1 Receptor Antagonist
The primary mechanism of action of this compound is the competitive and selective inhibition of the NK1 receptor. By binding to this receptor, it prevents the binding of Substance P and subsequent intracellular signaling cascades.
Signaling Pathways of the NK1 Receptor in Nociception
The activation of the NK1 receptor by Substance P in dorsal horn neurons of the spinal cord initiates a cascade of intracellular events that increase neuronal excitability, a key component of central sensitization and pain amplification.
An In-Depth Technical Guide to the Therapeutic Potential of Imnopitant Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imnopitant dihydrochloride, also known as Saredutant or SR 48968, is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinin receptors, including NK1, NK2, and NK3 subtypes, are G-protein coupled receptors that mediate the diverse physiological effects of tachykinin neuropeptides, such as Substance P and Neurokinin A (NKA). The NK2 receptor is predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Its activation by NKA is implicated in smooth muscle contraction, inflammation, and pain transmission. Consequently, antagonism of the NK2 receptor presents a promising therapeutic strategy for a range of disorders. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, pharmacokinetic profile, and potential therapeutic applications, with a focus on irritable bowel syndrome (IBS), asthma, and mood disorders. Detailed experimental protocols and a summary of quantitative pharmacological data are presented to facilitate further research and development.
Introduction
This compound is a small molecule antagonist of the tachykinin NK2 receptor. It was developed by Sanofi-Aventis and has been investigated for several therapeutic indications. While its development for major depressive disorder was discontinued after Phase III clinical trials, the extensive preclinical and clinical research on Imnopitant provides valuable insights into the role of the NK2 receptor in various pathophysiological processes and highlights its potential as a therapeutic target.
Chemical Properties of this compound
This compound is a white to off-white solid powder. It is soluble in dimethyl sulfoxide (DMSO).[1]
| Property | Value |
| Chemical Name | (S)-N-methyl-N-[4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl]benzamide dihydrochloride |
| Synonyms | Saredutant, SR 48968 |
| Molecular Formula | C₃₁H₃₅Cl₂N₃O₂ · 2HCl |
| Molecular Weight | 623.47 g/mol [1][2] |
| CAS Number | 290296-52-5[1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[1] |
Mechanism of Action: Tachykinin NK2 Receptor Antagonism
Imnopitant exerts its pharmacological effects by selectively binding to and inhibiting the tachykinin NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Neurokinin A (NKA), activates downstream signaling cascades.
Tachykinin NK2 Receptor Signaling Pathway
The NK2 receptor couples to both Gαq and Gαs G-proteins.
-
Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C (PKC), which is involved in various cellular responses.
-
Gαs Pathway: Coupling to Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
By blocking the binding of NKA to the NK2 receptor, Imnopitant inhibits these downstream signaling events, thereby antagonizing the physiological effects of NKA.
Caption: NK2 Receptor Signaling Pathway and Imnopitant's Mechanism of Action.
Quantitative Pharmacological Data
Imnopitant (Saredutant, SR 48968) has been characterized in various in vitro and in vivo assays to determine its binding affinity, selectivity, and functional antagonist activity.
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| IC₅₀ | Human NK3 | CHO Cells | 350 nM | Radioligand Binding | [3] |
| IC₅₀ | Rat NK3 | CHO Cells | > 10 µM | Radioligand Binding | [3] |
| pA₂ | NK2 | Human Colon | 9.4 | Functional (Contraction) | |
| pA₂ | NK2 | Guinea Pig Bronchus | 8.8 | Functional (Contraction) | |
| ED₅₀ (inhibition of defecation) | - | Rat | 0.4 µg/kg (p.o.) | In vivo | |
| ED₅₀ (inhibition of defecation) | - | Rat | 0.3 µg/kg (s.c.) | In vivo |
Potential Therapeutic Applications
The pharmacological profile of Imnopitant suggests its utility in conditions where NK2 receptor-mediated pathways are dysregulated.
Irritable Bowel Syndrome (IBS)
The NK2 receptor is highly expressed in the gastrointestinal tract and is involved in the regulation of intestinal motility and visceral sensitivity. Antagonism of this receptor has been proposed as a therapeutic approach for IBS, particularly the diarrhea-predominant subtype (IBS-D). Preclinical studies have shown that NK2 receptor antagonists can inhibit defecation and reduce visceral hyperalgesia in animal models.
Asthma
Neurokinin A is a potent bronchoconstrictor, and its effects are mediated through NK2 receptors on airway smooth muscle. In a clinical study involving patients with mild asthma, oral administration of 100 mg of Imnopitant (SR 48968) resulted in a significant inhibition of NKA-induced bronchoconstriction.[4] At 1.5 hours post-dosing, the mean log10 provocative concentration of NKA causing a 20% fall in FEV1 (PC20 FEV1) was -6.25 after Imnopitant compared to -6.75 after placebo.[4]
Mood and Anxiety Disorders
Imnopitant has also been investigated for its potential as an antidepressant and anxiolytic.[5] Preclinical studies in rodents have demonstrated its anxiolytic- and antidepressant-like effects in various behavioral models.[6][7] A study in gerbils showed that Imnopitant (saredutant) at doses of 3-10 mg/kg produced anxiolytic-like effects in the social interaction test.[6] However, despite reaching Phase III clinical trials for major depressive disorder, its development for this indication was halted.[5]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a general method for determining the binding affinity of Imnopitant to tachykinin receptors expressed in cell membranes.
Objective: To determine the inhibition constant (Ki) of Imnopitant for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from CHO cells stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligand: [¹²⁵I]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), [¹²⁵I]-[MePhe⁷]-neurokinin B (for NK3).
-
This compound.
-
Non-specific binding control: High concentration of a non-labeled ligand (e.g., 1 µM Substance P for NK1).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Gamma counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of Imnopitant, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of Imnopitant concentration.
-
Determine the IC₅₀ value (concentration of Imnopitant that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
In Vitro Smooth Muscle Contraction Assay
This protocol outlines a general method to assess the functional antagonist activity of Imnopitant on smooth muscle tissue.
Objective: To determine the potency of Imnopitant in inhibiting NKA-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum or trachea).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic force transducer.
-
Data acquisition system.
-
Neurokinin A (NKA).
-
This compound.
Procedure:
-
Tissue Preparation: Isolate the smooth muscle tissue and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washes.
-
Control Response: Obtain a cumulative concentration-response curve for NKA to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of Imnopitant for a predetermined period (e.g., 30 minutes).
-
Challenge with Agonist: In the presence of Imnopitant, obtain a second cumulative concentration-response curve for NKA.
-
Data Analysis:
-
Compare the concentration-response curves of NKA in the absence and presence of Imnopitant.
-
A rightward shift in the NKA concentration-response curve indicates competitive antagonism.
-
Calculate the dose-ratio and construct a Schild plot to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
Caption: Workflow for Smooth Muscle Contraction Assay.
Conclusion
This compound is a well-characterized, selective NK2 receptor antagonist with demonstrated preclinical and clinical activity. While its development for certain indications has been discontinued, the wealth of available data underscores the therapeutic potential of targeting the NK2 receptor. This technical guide provides a foundational resource for researchers interested in exploring the role of NK2 receptors in health and disease and in the development of novel NK2 receptor antagonists for a variety of therapeutic applications. Further research may yet uncover specific patient populations or novel indications where the pharmacological properties of Imnopitant can be of significant therapeutic benefit.
References
- 1. medkoo.com [medkoo.com]
- 2. GSRS [precision.fda.gov]
- 3. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACS chemical neuroscience molecule spotlight on Saredutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective blockade of NK2 or NK3 receptors produces anxiolytic- and antidepressant-like effects in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. exaly.com [exaly.com]
An In-depth Technical Guide on the Interaction of Imnopitant Dihydrochloride with the Blood-Brain Barrier
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific pharmacokinetic data for Imnopitant dihydrochloride regarding its blood-brain barrier penetration is not publicly available. This guide will use the closely related, well-characterized Neurokinin-1 (NK1) receptor antagonist, Aprepitant , as a representative molecule to illustrate the principles, experimental methodologies, and data interpretation relevant to this class of compounds.
Introduction
This compound is a selective antagonist of the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor that binds the neuropeptide Substance P.[1] The therapeutic potential of NK1 antagonists for central nervous system (CNS) disorders is contingent upon their ability to penetrate the blood-brain barrier (BBB) to achieve pharmacologically relevant concentrations at the target site. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[2]
This technical guide provides a comprehensive overview of the key factors and experimental assessments governing the interaction of NK1 receptor antagonists, exemplified by Aprepitant, with the BBB. We will detail common experimental protocols, present representative quantitative data, and visualize the critical biological pathways involved.
In Vitro Assessment of BBB Permeability
In vitro models are essential first-line tools for predicting the BBB penetration potential of drug candidates. They offer high-throughput screening capabilities to assess passive permeability and identify interactions with active transport systems.[3][4]
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key efflux transporters like P-glycoprotein (P-gp), making it a valuable surrogate model for predicting intestinal and BBB permeability.[5][6] The assay measures the flux of a compound from an apical (luminal) to a basolateral (abluminal) compartment (Papp A→B) and vice versa (Papp B→A).[7]
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in multi-well plates and cultured for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[5]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the trans-endothelial electrical resistance (TEER).
-
Compound Application: The test compound (e.g., Aprepitant at a concentration of 10 µM) is added to either the apical (donor) or basolateral (donor) compartment. The opposing compartment contains a compound-free buffer.
-
Incubation: The plate is incubated for a defined period (e.g., 2 hours) at 37°C.[8]
-
Sample Analysis: At the end of the incubation, samples are taken from both compartments and the concentration of the test compound is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[6]
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.[7]
Caption: Bidirectional Caco-2 permeability experimental workflow.
In Vivo Assessment of Brain Penetration
In vivo studies in animal models provide definitive data on the extent of a drug's distribution into the CNS. The key metric derived from these studies is the brain-to-plasma concentration ratio.[9]
Brain-to-Plasma Concentration Ratio (Kp)
The Kp value is the ratio of the total drug concentration in the brain to that in the plasma at steady-state.[10] A related and often more pharmacologically relevant metric is the unbound brain-to-plasma ratio (Kp,uu), which accounts for protein binding in both compartments.[11][12][13]
-
Animal Model: Male ferrets or rats are commonly used.[14][15]
-
Drug Administration: The test compound (e.g., Aprepitant) is administered orally (p.o.) or intravenously (i.v.) at a specified dose (e.g., 1-2 mg/kg).[15]
-
Sample Collection: At predetermined time points post-dosing (e.g., 24 hours), animals are euthanized. Blood is collected via cardiac puncture, and the brain is rapidly excised.[14]
-
Sample Processing: Blood is centrifuged to obtain plasma. The brain is weighed and homogenized.
-
Quantification: Drug concentrations in plasma (ng/mL) and brain homogenate (ng/g) are determined by LC-MS/MS.
-
Kp Calculation: The Kp is calculated as the ratio of the brain concentration to the plasma concentration.
The following table summarizes representative pharmacokinetic data for Aprepitant following a single oral dose.
| Dose (mg/kg) | Time Post-Dose (hours) | Mean Plasma Conc. (ng/mL) | Mean Brain Cortex Conc. (ng/g) | Calculated Kp |
| 1 | 24 | ~200 | ~80 | ~0.40 |
| 2 | 24 | ~270 | ~150 | ~0.56 |
Data adapted from Tattersall et al.[14][15]
These Kp values, being less than 1, suggest that the entry of Aprepitant into the brain is restricted.
Mechanisms Limiting BBB Penetration: Efflux Transporters
The BBB is equipped with ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing xenobiotics from the brain endothelial cells back into the bloodstream.[16] P-glycoprotein (P-gp/MDR1) is a primary efflux transporter that limits the CNS penetration of many drugs.[2][17][18] A high efflux ratio in the Caco-2 assay often indicates that a compound is a P-gp substrate.
Caption: P-glycoprotein mediated efflux at the blood-brain barrier.
Target Engagement: Neurokinin-1 Receptor Signaling
Once an antagonist like Imnopitant crosses the BBB, its therapeutic effect is mediated by blocking the signaling cascade of the NK1 receptor. Substance P binding to the NK1 receptor typically activates Gαq proteins, leading to downstream signaling through phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[19][20]
Caption: Simplified Neurokinin-1 (NK1) receptor signaling cascade.
Conclusion
The ability of this compound to exert its effects on the central nervous system is fundamentally dependent on its capacity to cross the blood-brain barrier. As illustrated by data from the related compound Aprepitant, NK1 receptor antagonists can exhibit restricted brain penetration, likely due to their interaction with efflux transporters such as P-glycoprotein. A thorough characterization using a combination of in vitro assays, such as the Caco-2 permeability screen, and in vivo pharmacokinetic studies is critical in the drug development process. This integrated approach allows for the accurate determination of brain exposure (Kp and Kp,uu), providing essential insights that link systemic dosage to potential therapeutic efficacy within the CNS.
References
- 1. jkscience.org [jkscience.org]
- 2. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 11. In silico prediction of unbound brain-to-plasma concentration ratio using machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of P-Glycoprotein in the Brain | MDPI [mdpi.com]
- 19. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Imnopitant Dihydrochloride Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant dihydrochloride is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor, a member of the G-protein coupled receptor (GPCR) family, is the primary receptor for the neuropeptide Substance P.[2][3] The interaction between Substance P and the NK1 receptor is implicated in various physiological and pathological processes, including pain transmission, inflammation, emesis, and certain psychiatric disorders.[2][3][4] Consequently, NK1 receptor antagonists like Imnopitant are of significant interest for therapeutic development.[4][5]
These application notes provide a detailed protocol for a cell-based assay to characterize the antagonistic activity of this compound on the human NK1 receptor. The described assay measures the inhibition of Substance P-induced intracellular calcium mobilization in a recombinant cell line stably expressing the human NK1 receptor.
Mechanism of Action and Signaling Pathway
The NK1 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand Substance P, primarily couples to Gq/11 proteins.[6] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[7] This transient increase in intracellular Ca2+ concentration can be measured using calcium-sensitive fluorescent dyes or bioluminescent reporters like aequorin, providing a robust readout for receptor activation.[8] Imnopitant, as an antagonist, competitively binds to the NK1 receptor, preventing Substance P from binding and thereby inhibiting the downstream signaling cascade and subsequent calcium mobilization.[4]
Figure 1: NK1 Receptor Signaling Pathway.
Data Presentation
The primary output of this assay is the determination of the half-maximal inhibitory concentration (IC50) of this compound. This is achieved by measuring the inhibitory effect of a range of Imnopitant concentrations on the calcium response induced by a fixed concentration of Substance P (typically EC80).
| Parameter | Description | Example Value |
| Substance P EC50 | The concentration of Substance P that elicits 50% of the maximal calcium response. | 1.5 nM |
| Substance P EC80 | The concentration of Substance P that elicits 80% of the maximal calcium response. This concentration is used for the inhibition assay. | 5.0 nM |
| Imnopitant IC50 | The concentration of this compound that inhibits 50% of the calcium response induced by the EC80 concentration of Substance P. | 10.2 nM |
| Assay Window (S/B) | The ratio of the signal in the presence of the agonist (Substance P) to the signal in the absence of the agonist (basal). | > 10 |
| Z'-factor | A statistical parameter to evaluate the quality of the assay. A Z'-factor > 0.5 indicates a robust assay. | > 0.7 |
Experimental Protocols
Cell Culture and Maintenance
This protocol assumes the use of a commercially available cell line, such as CHO-K1 or HEK293, stably transfected with the human NK1 receptor (CHO-hNK1R or HEK-hNK1R).
-
Cell Line: CHO-hNK1R (Chinese Hamster Ovary cells expressing human NK1 receptor)
-
Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use a gentle dissociation reagent like TrypLE™ Express to detach cells.
Calcium Mobilization Assay Protocol
This protocol utilizes a no-wash, fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium-6).
Materials:
-
CHO-hNK1R cells
-
Black, clear-bottom 96-well or 384-well microplates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4
-
Calcium indicator dye loading solution (e.g., Calcium-6 Assay Kit)
-
Substance P (agonist)
-
This compound (antagonist)
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling (e.g., FLIPR, FlexStation)
Experimental Workflow:
Figure 2: Calcium Mobilization Assay Workflow.
Detailed Procedure:
-
Cell Seeding:
-
Harvest CHO-hNK1R cells and resuspend in growth medium.
-
Seed cells into a black, clear-bottom microplate at a density of 20,000-40,000 cells per well.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, using the Assay Buffer.
-
Gently remove the growth medium from the cell plate.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO2, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of Imnopitant in Assay Buffer to create a range of concentrations (e.g., 11-point, 3-fold dilution starting from 10 µM). Include a vehicle control (Assay Buffer with DMSO).
-
Prepare a solution of Substance P in Assay Buffer at a concentration 5X the final desired EC80 concentration.
-
After the dye loading incubation, transfer the cell plate to the fluorescence plate reader.
-
Add the Imnopitant serial dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
Signal Reading:
-
Set the plate reader to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) every 1-2 seconds.
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's liquid handler, add the 5X Substance P solution to all wells.
-
Continue to record the fluorescence signal for an additional 90-120 seconds to capture the peak calcium response.
-
Data Analysis
-
Data Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence intensity to obtain the response amplitude.
-
Dose-Response Curves:
-
The response in wells with vehicle control + Substance P represents the 100% response.
-
The response in wells with vehicle control only (no Substance P) represents the 0% response.
-
Normalize the data by expressing the response at each Imnopitant concentration as a percentage of the 100% response.
-
Plot the normalized response (%) against the logarithm of the Imnopitant concentration.
-
-
IC50 Calculation: Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value of this compound.
Figure 3: Logic of Imnopitant Antagonism.
Conclusion
This document provides a comprehensive guide for designing and executing a robust cell-based assay to quantify the antagonist activity of this compound at the NK1 receptor. The detailed protocols and workflow are intended to facilitate reproducible and accurate characterization of this and other NK1 receptor antagonists, supporting drug discovery and development efforts in this important therapeutic area.
References
- 1. amsbio.com [amsbio.com]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Imnopitant Dihydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant dihydrochloride is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor and its endogenous ligand, Substance P, are key mediators in a variety of physiological and pathological processes, including pain transmission, inflammation, and cancer progression.[1][2][3] Antagonism of the NK-1 receptor, therefore, presents a promising therapeutic strategy for several clinical indications. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of cancer, neuropathic pain, and neurogenic inflammation.
Mechanism of Action: NK-1 Receptor Antagonism
Substance P, upon binding to the NK-1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to downstream cellular responses such as neuronal excitation, inflammation, and cell proliferation.[4] this compound, by competitively blocking this interaction, is expected to inhibit these pathological processes.
References
Application Notes and Protocols for Imnopitant Dihydrochloride in Rodent Models
For research, scientific, and drug development professionals.
Introduction
Imnopitant dihydrochloride is a neurokinin-1 (NK1) receptor antagonist. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in a variety of physiological processes, including inflammation, pain transmission, and emesis. As an antagonist, this compound blocks the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling pathways. This mechanism of action makes it a compound of interest for investigating its therapeutic potential in conditions such as chemotherapy-induced nausea and vomiting, inflammatory diseases, and certain neurological disorders.
These application notes provide a summary of available information on the dosing and administration of NK1 receptor antagonists in rodent models, which can serve as a starting point for studies involving this compound. It is important to note that specific preclinical data on this compound is limited in the public domain. Therefore, the following protocols and data are based on studies with other selective NK1 receptor antagonists and should be adapted and optimized for this compound in specific experimental settings.
Mechanism of Action: NK1 Receptor Antagonism
This compound acts as a competitive antagonist at the neurokinin-1 (NK1) receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This cascade primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. This signaling pathway is implicated in neuronal excitation, inflammation, and smooth muscle contraction. By blocking this interaction, this compound is expected to attenuate these physiological responses.
NK1 Receptor Signaling Pathway
Caption: Signaling pathway of the NK1 receptor and the inhibitory action of this compound.
Dosing and Administration in Rodents
Summary of Dosing for Structurally Similar NK1 Receptor Antagonists in Rodents
| Compound | Species | Route of Administration | Dose Range | Application |
| EUC-001 | Rat | Intravenous (IV) bolus | IC50: 0.43 mg/kg | Traumatic Brain Injury (TBI) model; reduction of blood-brain barrier permeability. |
| MK-869 | Gerbil | Intraperitoneal (IP) | 0.3 - 3 mg/kg | Foot-tapping model (a behavioral assay for CNS activity). |
Note: The above data should be used as a guide for designing initial dose-finding experiments for this compound. It is crucial to perform pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen for the specific experimental conditions.
Experimental Protocols
The following are generalized protocols for the administration of a test compound like this compound to rodents. These should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow for a Pharmacodynamic Study
Caption: A general experimental workflow for a pharmacodynamic study in rodents.
Protocol 1: Intravenous (IV) Administration in Rats
Objective: To administer this compound directly into the systemic circulation for rapid onset of action.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, 5% dextrose solution)
-
Appropriate size syringes and needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of this compound solution: Dissolve this compound in the chosen sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates. The final formulation should be isotonic and at a physiological pH.
-
Animal Restraint: Place the rat in a suitable restrainer to immobilize the animal and expose the tail.
-
Vein Dilation: If necessary, warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Administration: Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Post-injection Monitoring: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Protocol 2: Intraperitoneal (IP) Administration in Mice
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound
-
Sterile vehicle
-
Appropriate size syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of this compound solution: Prepare the dosing solution as described for IV administration.
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Tilt the mouse slightly head-down to move the abdominal organs away from the injection site. The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert the needle at a 10-20 degree angle to the abdominal wall. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Administration: Inject the solution into the peritoneal cavity.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for this compound before handling. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Disclaimer
This document is intended for informational purposes only and is not a substitute for professional scientific guidance. All animal experiments should be conducted in accordance with approved protocols from the relevant Institutional Animal Care and Use Committee (IACUC) and in compliance with all applicable laws and regulations. The provided dose ranges are based on related compounds and may not be optimal for this compound. It is the responsibility of the researcher to determine the appropriate dosage, administration route, and experimental design for their specific study.
Preparing Imnopitant Dihydrochloride Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant is a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor and its endogenous ligand, Substance P (SP), are implicated in various physiological and pathological processes, including inflammation, pain transmission, and the proliferation and migration of tumor cells. As a result, Imnopitant dihydrochloride is a valuable tool for in vitro studies aimed at understanding the role of the SP/NK-1R signaling axis and for preclinical evaluation of its therapeutic potential. This document provides detailed protocols for the preparation, handling, and application of this compound solutions in cell culture experiments.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in Table 1. Proper storage is critical to maintain the stability and activity of the compound.
| Property | Data |
| Chemical Name | N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide dihydrochloride |
| Molecular Formula | C₂₈H₃₀Cl₂F₆N₄O |
| Molecular Weight | 623.47 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage of Solid | Short term (days to weeks): 0-4°C, protected from light. Long term (months to years): -20°C, protected from light.[1] |
| Storage of Stock Solution | Short term (days to weeks): 0-4°C. Long term (months): -20°C.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a desired amount of the powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.23 mg of this compound (Molecular Weight = 623.47 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the powder. For 6.23 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube or vial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Experimental Workflow for Solution Preparation
Treatment of Cells in Culture
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells at a density appropriate for the specific assay and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: To minimize DMSO toxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v).
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the freshly prepared medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned cellular assays (e.g., cytotoxicity, proliferation, migration, or signaling pathway analysis).
Cytotoxicity and Effective Concentration
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. It is recommended to perform a dose-response experiment to determine the cytotoxic effects and the effective concentration for a particular cell line.
| Parameter | Recommended Range |
| Initial Concentration Range for Cytotoxicity | 1 µM to 100 µM |
| Typical Effective Concentration Range | Based on literature for other NK-1R antagonists, a range of 1 µM to 50 µM can be a starting point for functional assays. |
Protocol: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of this compound using a colorimetric MTT assay.
Materials:
-
Cells treated with this compound (as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations in a 96-well plate as previously described. Include untreated and vehicle-treated controls.
-
Addition of MTT: After the desired incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist of the NK-1 receptor. The binding of the natural ligand, Substance P (SP), to the NK-1 receptor activates several downstream signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and migration. By blocking this interaction, Imnopitant can inhibit these pro-tumorigenic signals.
Disclaimer: This document is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for detailed safety and handling information. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
References
Application Notes and Protocols for Imnopitant Dihydrochloride in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant dihydrochloride is a neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists are of significant interest for therapeutic development. Receptor occupancy (RO) studies are crucial in drug development to establish the relationship between the dose of a drug, its concentration in the plasma, and the extent of target engagement. This document provides a detailed overview of the application of this compound in receptor occupancy studies, including theoretical protocols and data presentation, based on established methodologies for NK1 receptor antagonists.
Note: Publicly available preclinical data on the specific binding affinity and in vivo receptor occupancy of this compound is limited. Therefore, the quantitative data and specific protocol parameters provided below are based on well-characterized NK1 receptor antagonists, such as Aprepitant, and should be considered as a reference for study design.
Data Presentation: Comparative Quantitative Data of NK1 Receptor Antagonists
The following table summarizes the binding affinity of various NK1 receptor antagonists. This data is essential for designing receptor occupancy studies, as the affinity of the antagonist influences the choice of radioligand and the expected dose-occupancy relationship.
| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Cell/Tissue Type |
| This compound | Human NK1 | Competition Assay | Data not available | Data not available | - |
| Aprepitant | Human NK1 | Competition Assay | 0.1 | - | CHO cells |
| Rolapitant | Human NK1 | Competition Assay | - | 0.66 | - |
| L-732,138 | Human NK1 | Competition Assay | 2.3 | - | CHO cells |
Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Upon binding of its endogenous ligand, Substance P, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream effects. This compound, as an antagonist, blocks this signaling pathway.
Experimental Protocols
In Vitro Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cells recombinantly expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity NK1 receptor radioligand (e.g., [³H]-Substance P or a suitable antagonist radioligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known NK1 receptor ligand (e.g., unlabeled Substance P or Aprepitant).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Counter and Scintillation Fluid .
-
Glass Fiber Filters and Filtration Apparatus .
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (typically 10-50 µg of protein per well).
-
Radioligand at a concentration close to its Kd value.
-
Varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Receptor Occupancy Study using Positron Emission Tomography (PET)
This protocol outlines a non-invasive method to quantify NK1 receptor occupancy in the brain of living subjects following administration of this compound.
Materials:
-
Subjects: Appropriate animal models (e.g., non-human primates, rats) or human volunteers.
-
Test Compound: this compound formulated for oral or intravenous administration.
-
PET Radiotracer: A specific NK1 receptor PET radiotracer (e.g., [¹⁸F]SPA-RQ or [¹¹C]GR205171).
-
PET Scanner and associated imaging equipment.
-
Arterial Blood Sampling Equipment (for kinetic modeling).
Procedure:
-
Baseline Scan:
-
Anesthetize the subject (if applicable) and position them in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the PET radiotracer.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma (the input function).
-
-
Drug Administration: Administer a single dose of this compound at the desired dose level. The timing between drug administration and the post-dose scan should be based on the pharmacokinetic profile of Imnopitant to coincide with target plasma concentrations.
-
Post-dose Scan:
-
At the appropriate time after drug administration, repeat the PET scan procedure as described for the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in brain areas with high NK1 receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).
-
Calculate the binding potential (BP_ND) or distribution volume ratio (DVR) for the ROIs in both the baseline and post-dose scans.
-
-
Receptor Occupancy Calculation:
-
Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100 .
-
-
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Correlate the calculated receptor occupancy with the plasma concentrations of this compound at the time of the scan to establish a dose-occupancy relationship.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo receptor occupancy study.
Conclusion
Receptor occupancy studies are indispensable for the clinical development of this compound. By quantifying the engagement of Imnopitant with the NK1 receptor, researchers can make informed decisions regarding dose selection for clinical trials, understand the pharmacokinetic/pharmacodynamic relationship, and ultimately enhance the probability of successful therapeutic outcomes. The protocols and data presented herein provide a foundational framework for designing and executing robust receptor occupancy studies for this compound and other novel NK1 receptor antagonists.
Analytical methods for quantifying Imnopitant dihydrochloride in biological samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the quantification of Imnopitant dihydrochloride in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Imnopitant is a potent and selective antagonist of the tachykinin NK2 receptor, and accurate measurement of its concentration in biological matrices is essential for pharmacokinetic and pharmacodynamic studies in drug development.[1][2] The method described herein employs protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive bioanalytical method for Imnopitant.
Introduction
Imnopitant is a non-peptide antagonist of the tachykinin NK2 receptor.[3] Tachykinin NK2 receptors are G protein-coupled receptors primarily involved in smooth muscle contraction and are implicated in various physiological and pathological processes.[4] Antagonism of this receptor is a therapeutic strategy for conditions such as irritable bowel syndrome and asthma.[1][2] To support preclinical and clinical development, a validated bioanalytical method is crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Imnopitant.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3][5] This application note details a representative method, including sample preparation, chromatographic conditions, mass spectrometric parameters, and typical validation performance data, providing a comprehensive guide for the quantification of Imnopitant in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard (purity ≥98%), Imnopitant-d4 (or other stable isotope-labeled internal standard, IS).
-
Reagents: Human plasma (K2EDTA), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water.
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the Imnopitant reference standard and the IS. Dissolve in methanol to prepare 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Serially dilute the Imnopitant primary stock solution with 50:50 acetonitrile/water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for blanks, CCs, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Spike 5 µL of the appropriate working standard solution into CC and QC samples. For blanks and unknown samples, add 5 µL of 50:50 acetonitrile/water.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes.
-
Vortex mix all tubes for 1 minute at high speed to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | |
| Analytical Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 0.5 | 10 | |
| 2.5 | 95 | |
| 3.5 | 95 | |
| 3.6 | 10 | |
| 5.0 | 10 | |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Imnopitant (Quantifier) | 551.2 | [Fragment 1] | |
| Imnopitant (Qualifier) | 551.2 | [Fragment 2] | |
| Imnopitant-d4 (IS) | 555.2 | [Corresponding Fragment 1] |
Note: Product ions for Imnopitant (Molecular Formula: C28H28F6N4O, MW: 550.5 g/mol ) must be determined by infusing the compound into the mass spectrometer. Plausible fragments would arise from cleavage of the amide bond or within the piperazine ring.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[6][7][8][9][10] The following tables summarize representative data for a validated method.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | >0.995 |
| Accuracy (% Nominal) | 85-115% (80-120% at LLOQ) |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Nominal) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Nominal) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | ≤20% | 80-120% | ≤20% | 80-120% |
| LQC | 0.3 | ≤15% | 85-115% | ≤15% | 85-115% |
| MQC | 10 | ≤15% | 85-115% | ≤15% | 85-115% |
| HQC | 80 | ≤15% | 85-115% | ≤15% | 85-115% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
|---|---|---|---|---|
| LQC | 0.3 | 85 - 95% | ~90% | 0.95 - 1.05 |
| HQC | 80 | 85 - 95% | ~90% | 0.95 - 1.05 |
Visualizations
Experimental Workflow
The overall workflow for the bioanalytical method is depicted below, from sample receipt to final data reporting.
Tachykinin NK2 Receptor Signaling Pathway
Imnopitant acts by blocking the Tachykinin NK2 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade initiated by the endogenous ligand, Neurokinin A (NKA), and the point of inhibition by Imnopitant.
References
- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tecan.com [tecan.com]
- 3. imnopitant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. nalam.ca [nalam.ca]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Notes and Protocols for Studying NK1 Receptor Signaling with Imnopitant Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Imnopitant dihydrochloride, a neurokinin-1 (NK1) receptor antagonist, to investigate NK1 receptor signaling pathways. This document includes an overview of the NK1 receptor signaling cascade, detailed protocols for key in vitro assays, and templates for data presentation.
Introduction
The neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis (nausea and vomiting), and mood disorders.[1][2] Consequently, the NK1 receptor is a significant therapeutic target for various clinical conditions. This compound is a potent and selective antagonist of the NK1 receptor, making it a valuable pharmacological tool for elucidating the intricate signaling pathways governed by this receptor.
NK1 Receptor Signaling Pathways
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2]
Diagram of the NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Cascade and the inhibitory action of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols detailed below. Note: The values presented here are for illustrative purposes only and should be replaced with experimentally determined data.
Table 1: this compound Binding Affinity for the NK1 Receptor
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) |
| This compound | [³H]-Substance P | CHO-K1 cells expressing human NK1R | [e.g., 0.5] | [e.g., 1.2] |
| Aprepitant (Control) | [³H]-Substance P | CHO-K1 cells expressing human NK1R | [e.g., 0.1] | [e.g., 0.3] |
Table 2: Functional Potency of this compound in Inhibiting NK1 Receptor Signaling
| Assay Type | Agonist | Cell Line | This compound IC50 (nM) | Aprepitant (Control) IC50 (nM) |
| Calcium Mobilization | Substance P (1 nM) | U2OS cells expressing human NK1R | [e.g., 2.5] | [e.g., 0.8] |
| ERK1/2 Phosphorylation | Substance P (5 nM) | HEK293 cells expressing human NK1R | [e.g., 5.0] | [e.g., 1.5] |
Experimental Protocols
NK1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor using a radiolabeled ligand.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for the NK1 Receptor Radioligand Binding Assay.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
[³H]-Substance P (specific activity 80-120 Ci/mmol)
-
This compound
-
Aprepitant (or other known NK1 antagonist as a positive control)
-
Unlabeled Substance P
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and 40 µg/mL bacitracin
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency, harvest, and wash with ice-cold PBS.
-
Lyse cells in hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Protocol:
-
In a 96-well filter plate, add the following to each well:
-
25 µL of binding buffer (for total binding) or unlabeled Substance P (1 µM final concentration for non-specific binding) or varying concentrations of this compound or control compound.
-
25 µL of [³H]-Substance P (at a final concentration close to its Kd).
-
50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit Substance P-induced intracellular calcium mobilization.
Diagram of the Calcium Mobilization Assay Workflow
Caption: Workflow for the Calcium Mobilization Assay.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., U2OS or HEK293 cells)
-
Cell culture medium
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound
-
Substance P
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Seed the NK1R-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Assay Protocol:
-
Add varying concentrations of this compound or a control antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
ERK1/2 Phosphorylation Assay
This protocol describes a cell-based ELISA to measure the inhibition of Substance P-induced ERK1/2 phosphorylation by this compound.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., HEK293 cells)
-
Cell culture medium
-
Substance P
-
This compound
-
Fixation and permeabilization reagents (e.g., formaldehyde and Triton X-100)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed NK1R-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with Substance P (e.g., 10 nM) for 5-10 minutes at 37°C.
-
-
Cell-Based ELISA:
-
Aspirate the medium and fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibody (anti-phospho-ERK1/2 or anti-total-ERK1/2) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and add TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each well.
-
Calculate the percentage of inhibition of Substance P-induced ERK1/2 phosphorylation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of the compound.
-
Determine the IC50 value using non-linear regression analysis.
-
References
Application Notes and Protocols: In Vitro Screening of Imnopitant Dihydrochloride Against a Panel of Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant dihydrochloride is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor that binds the neuropeptide Substance P.[1][2] The Substance P/NK1 receptor system is implicated in various physiological and pathological processes, including inflammation, pain transmission, and the proliferation of certain types of tumors. This document provides detailed protocols for the in vitro screening of this compound against a panel of cancer cell lines to assess its anti-proliferative and cytotoxic effects.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Signaling Pathway
This compound exerts its effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling cascades that can promote tumor growth, survival, and metastasis.
Recommended Cell Line Panel
A diverse panel of human cancer cell lines is recommended to evaluate the anti-proliferative activity of this compound across different cancer types. The selection may be based on known NK1 receptor expression levels or relevance to specific cancer research areas.
| Cell Line | Cancer Type | Key Characteristics |
| U-87 MG | Glioblastoma | High NK1 receptor expression |
| A549 | Lung Carcinoma | Moderate NK1 receptor expression |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative |
| HCT-116 | Colorectal Carcinoma | Wild-type p53 |
| SW-620 | Colorectal Carcinoma | Metastatic origin |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent |
| DU-145 | Prostate Carcinoma | Androgen-insensitive |
Experimental Protocols
Cell Culture and Maintenance
-
All cell lines should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Regularly subculture the cells to maintain exponential growth.
Cell Viability Assay (MTS Assay)
This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to measure cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTS reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
Determining the Dose-Response Curve of Imnopitant Dihydrochloride: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for determining the dose-response curve of Imnopitant dihydrochloride, a neurokinin-1 (NK1) receptor antagonist.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of this compound.
This compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) involved in various physiological processes, including pain transmission, inflammation, and emesis.[3][4] Antagonism of the NK1 receptor is a key therapeutic strategy for conditions such as chemotherapy-induced nausea and vomiting.[3][5]
Understanding the dose-response relationship of this compound is crucial for characterizing its potency and efficacy. This is typically achieved through in vitro assays that measure the compound's ability to inhibit the binding of a natural ligand to the NK1 receptor and to block the functional response triggered by receptor activation.
Data Presentation
The inhibitory activity of an NK1 receptor antagonist is commonly quantified by its half-maximal inhibitory concentration (IC50) in functional assays and its inhibitory constant (Ki) in binding assays. While specific quantitative data for this compound is not publicly available, the following table provides representative data for a well-characterized and potent NK1 receptor antagonist, which can serve as a reference for experimental design and data interpretation.
| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand | Agonist |
| Ki | 0.5 - 2.0 | Radioligand Binding | CHO or HEK293 cells expressing human NK1 receptor | [³H]-Substance P | N/A |
| IC50 | 1.0 - 5.0 | Calcium Mobilization | CHO or HEK293 cells expressing human NK1 receptor | N/A | Substance P |
Note: The values presented are for illustrative purposes and are based on typical potencies of known NK1 receptor antagonists. Actual values for this compound must be determined experimentally.
Signaling Pathway and Experimental Workflow
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade through the Gq protein alpha subunit. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
References
- 1. amsbio.com [amsbio.com]
- 2. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Imnopitant Dihydrochloride to Inhibit Substance P-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a pivotal role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its interaction with its high-affinity receptor, the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[1] This signaling is implicated in a wide array of physiological and pathological processes, including pain perception, inflammation, smooth muscle contraction, and emesis.[2][3] Consequently, the NK1 receptor has emerged as a significant therapeutic target for various conditions.
Imnopitant dihydrochloride is a neurokinin-1 receptor antagonist.[2] As a competitive antagonist, this compound blocks the binding of substance P to the NK1 receptor, thereby inhibiting the downstream signaling pathways and the subsequent physiological effects.[2] These application notes provide a comprehensive guide for researchers on the use of this compound as a tool to block substance P-induced effects in both in vitro and in vivo experimental settings.
Mechanism of Action: Substance P and this compound
Substance P exerts its biological effects by binding to the NK1 receptor. This binding activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses.
This compound acts as a competitive antagonist at the NK1 receptor. By occupying the receptor's binding site, it prevents substance P from binding and initiating the signaling cascade. This blockade effectively inhibits the downstream effects of substance P, such as calcium mobilization, neuronal excitation, and inflammatory responses.
Data Presentation
Table 1: In Vitro Binding Affinity of NK1 Receptor Antagonists
| Compound | Receptor | Species | Radioligand | Kᵢ (nM) | Reference |
| This compound | NK1 | Human | [³H]-Substance P | Data not available | |
| Aprepitant | NK1 | Human | [¹²⁵I]-Substance P | 0.1 | [4] |
| L-732,138 | NK1 | Human | [¹²⁵I]-Substance P | 2.3 | [4] |
| Rolapitant | NK1 | Human | [³H]-Substance P | 0.66 | [4] |
Kᵢ (inhibition constant) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the radioligand.
Table 2: In Vitro Functional Potency of NK1 Receptor Antagonists
| Compound | Assay | Cell Line | Stimulus | IC₅₀ (nM) | Reference |
| This compound | Calcium Mobilization | HEK293 (human NK1R) | Substance P | Data not available | |
| Aprepitant | Calcium Mobilization | CHO (human NK1R) | Substance P | 0.1 | [4] |
| L-732,138 | Phosphoinositide Turnover | U373 MG (human astrocytoma) | Substance P | 1.9 | |
| CP-99,994 | Calcium Mobilization | CHO (human NK1R) | Substance P | 1.2 |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Substance P.
-
Non-labeled Ligand: Substance P (for determination of non-specific binding).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the NK1 receptor to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells by homogenization in a hypotonic buffer.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Substance P, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of 1 µM unlabeled Substance P, 50 µL of [³H]-Substance P, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Substance P, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit substance P-induced calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human NK1 receptor.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Substance P.
-
This compound.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
-
Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.
-
Assay Protocol:
-
Place the plate in the fluorescence plate reader.
-
Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of substance P (typically the EC₈₀) into the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the percentage of inhibition of the substance P response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Protocol 3: In Vivo Model of Substance P-Induced Effect (Example: Paw Edema)
This protocol describes a general in vivo model to assess the ability of this compound to block substance P-induced inflammation.
Materials:
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice.
-
Substance P.
-
This compound.
-
Vehicle: Saline or other appropriate solvent.
-
Plethysmometer or calipers for measuring paw volume/thickness.
Procedure:
-
Animal Acclimatization: Acclimate the animals to the experimental conditions for at least one week.
-
Drug Administration:
-
Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal, oral) at a pre-determined time before the substance P challenge.
-
-
Induction of Paw Edema:
-
Inject a solution of substance P in saline into the plantar surface of one hind paw of each animal.
-
Inject an equal volume of saline into the contralateral paw as a control.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness of both hind paws at various time points after the substance P injection (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Calculate the change in paw volume or thickness for each paw at each time point.
-
Compare the substance P-induced edema in the this compound-treated group to the vehicle-treated group.
-
Determine the percentage of inhibition of edema by this compound.
-
Visualizations
Caption: Substance P Signaling Pathway and Imnopitant Blockade.
Caption: General Experimental Workflows.
Caption: Logical Relationship of Imnopitant Action.
References
Application Notes and Protocols for Imnopitant Dihydrochloride in Immunofluorescence Staining of the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imnopitant dihydrochloride is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] The natural ligand for the NK1 receptor is Substance P (SP), a neuropeptide that, upon binding, initiates a cascade of intracellular signaling events.[3] Given the therapeutic potential of modulating NK1 receptor activity, tools for visualizing and quantifying its expression and localization are of significant interest in drug development and neuroscience research.
These application notes provide a comprehensive guide to the use of this compound and related methodologies for the immunofluorescent staining of the NK1 receptor. While direct fluorescent labeling of this compound is not commercially available, this document outlines protocols for indirect visualization and competitive displacement assays, alongside detailed methodologies for standard immunofluorescence using anti-NK1 receptor antibodies.
Quantitative Data Summary
The following table summarizes key quantitative data for various ligands targeting the NK1 receptor. This information is crucial for designing competitive binding experiments and for understanding the pharmacological context of immunofluorescence results.
| Ligand/Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Cell/Tissue Type |
| EUC-001 | Human NK1R | Radioligand Binding | 0.575 | - | Recombinant human NK1R in CHO cells |
| L-760735 | Human NK1R | - | - | 0.19 | Human NK1 receptors |
| L-732138 | Human NK1R | Radioligand Binding | - | 2.3 | Human NK1 receptor in CHO cells |
| Aprepitant | Rat NK1R | Competition | - | 0.09 | Rat brain homogenates |
| Netupitant | Human NK1R | - | - | - | - |
| Rolapitant | Human NK1R | - | 0.66 | - | Human NK1 receptor |
Note: Specific binding affinity data for this compound was not publicly available at the time of this publication. Researchers are encouraged to perform their own binding assays to determine the Ki or IC50 value for this compound in their specific experimental system.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for immunofluorescence staining.
Caption: NK1 Receptor Signaling Pathway.
References
Application Notes and Protocols for High-Throughput Screening of Imnopitant Dihydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Imnopitant dihydrochloride analogs targeting the neurokinin-1 (NK1) receptor. Imnopitant is an NK1 receptor antagonist, and these assays are designed to identify and characterize novel compounds with similar or improved antagonistic activity. The primary assay described is a cell-based calcium mobilization assay, which is a robust and widely used method for screening compounds that modulate Gq-coupled G-protein coupled receptors (GPCRs) like the NK1 receptor.[1][2] A secondary, orthogonal cAMP assay is also described to confirm hits and further characterize the pharmacological profile of lead compounds.
Introduction to the Target: Neurokinin-1 Receptor (NK1R)
The neurokinin-1 receptor (NK1R) is a class A G-protein coupled receptor and the primary receptor for the neuropeptide Substance P.[3] The interaction between Substance P and NK1R is implicated in various physiological and pathological processes, including pain transmission, inflammation, and emesis.[3][4] Consequently, NK1R antagonists, such as Imnopitant, are of significant therapeutic interest.
The NK1 receptor primarily couples to Gq and Gs heterotrimeric G proteins.[3][5] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response that can be readily measured in a high-throughput format.[1][6] The Gs pathway, on the other hand, activates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3][7]
High-Throughput Screening Strategy
The proposed HTS strategy employs a primary screen to identify potential NK1R antagonists followed by a confirmatory secondary screen to eliminate false positives and further characterize the hits.
-
Primary HTS: A cell-based calcium mobilization assay will be used to screen a library of Imnopitant analogs. This assay is robust, cost-effective, and well-suited for HTS campaigns.[8][9]
-
Secondary/Confirmatory Assay: A cAMP assay will be used as an orthogonal screen to confirm the activity of hits from the primary screen. This helps to ensure that the observed activity is specific to the NK1R signaling pathway and not an artifact of the primary assay technology.
Data Presentation: Pharmacological Characterization of Reference NK1R Antagonists
The following table summarizes the inhibitory activity of known NK1 receptor antagonists, which can be used as positive controls in the screening assays. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
| Compound | Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| Aprepitant | Calcium Mobilization | Substance P | CHO-hNK1R | 0.1 | [10] |
| L-732,138 | Radioligand Binding | [125I]Substance P | CHO-hNK1R | 2.3 | [10] |
| Rolapitant | Radioligand Binding | [3H]Substance P | CHO-hNK1R | 0.66 | [10] |
| SR-140333 | Functional (Secretion) | Substance P | Rat Colon | ~1.1 (pKb=9.2) | [11] |
Signaling Pathway and Experimental Workflow Diagrams
NK1 Receptor Signaling Pathway
The binding of the endogenous ligand, Substance P, to the NK1 receptor activates both Gq and Gs signaling cascades. The Gq pathway leads to an increase in intracellular calcium, while the Gs pathway stimulates the production of cAMP. Imnopitant and its analogs act by blocking this binding, thereby inhibiting these downstream signaling events.
Experimental Workflow for Calcium Mobilization Assay
The following diagram outlines the key steps in the high-throughput screening of Imnopitant analogs using the calcium mobilization assay.
Experimental Protocols
Protocol 1: Primary HTS - Calcium Mobilization Assay
This protocol describes a method for screening Imnopitant analogs for their ability to inhibit Substance P-induced calcium mobilization in cells stably expressing the human NK1 receptor. The assay is designed for a 384-well format, suitable for automated high-throughput screening.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK1 receptor
-
Cell culture medium (e.g., Ham's F12 or DMEM with 10% FBS)
-
384-well black-walled, clear-bottom assay plates
-
Imnopitant analog library (dissolved in DMSO)
-
Substance P (agonist)
-
Known NK1R antagonist (e.g., Aprepitant) for positive control
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW Calcium Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument with automated liquid handling
Procedure:
-
Cell Plating:
-
The day before the assay, seed the NK1R-expressing cells into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.[9]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate the plates for 30-60 minutes at 37°C, protected from light.[6]
-
-
Compound Addition:
-
Prepare serial dilutions of the Imnopitant analogs and control compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Using an automated liquid handler, add 10 µL of the compound solutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of Substance P in assay buffer at a concentration that elicits a submaximal response (EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add 10 µL of the Substance P solution to each well.
-
Immediately begin kinetic fluorescence measurements (excitation ~490 nm, emission ~525 nm) for 60-120 seconds.[6]
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization.
-
Calculate the percentage of inhibition for each test compound relative to the positive (agonist only) and negative (no agonist) controls.
-
For active compounds, determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Protocol 2: Secondary HTS - cAMP Assay
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels in response to NK1R activation. Since the NK1 receptor can also couple to Gs, this assay serves as an excellent orthogonal method to confirm the antagonistic activity of hits from the primary screen. This protocol is based on a homogenous time-resolved fluorescence (HTRF) format.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK1 receptor
-
Cell culture medium
-
384-well low-volume white assay plates
-
Imnopitant analog hits
-
Substance P (agonist)
-
Forskolin (to stimulate adenylyl cyclase, if necessary for Gi-coupled receptors, but here used to amplify the Gs signal)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Cell lysis buffer
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation and Plating:
-
Harvest and resuspend NK1R-expressing cells in a suitable buffer.
-
Plate 5,000-10,000 cells per well in a 384-well white plate.
-
-
Compound and Agonist Incubation:
-
Add the Imnopitant analog hits at various concentrations to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add Substance P (at its EC80 concentration) to stimulate the cells. For Gs-coupled signaling, this will increase cAMP levels.[12]
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Add the cell lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.[13]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (d2).[13]
-
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the intracellular cAMP concentration.[13]
-
Calculate the percentage of inhibition of the Substance P-induced cAMP production for each test compound.
-
Determine the IC50 values for the confirmed hits.
-
Conclusion
The described high-throughput screening assays provide a robust and efficient platform for the identification and characterization of novel this compound analogs as NK1 receptor antagonists. The primary calcium mobilization assay is a direct and sensitive measure of Gq-mediated signaling, while the secondary cAMP assay offers a valuable orthogonal approach to confirm hits and explore the Gs-coupling of the receptor. Careful execution of these protocols and thorough data analysis will facilitate the discovery of new lead compounds for further drug development.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Potent NK1 antagonism by SR-140333 reduces rat colonic secretory response to immunocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
Imnopitant Dihydrochloride: A Potent Tool for Unraveling Tachykinin Signaling in Neuroscience
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Imnopitant dihydrochloride is a high-affinity, selective antagonist for the tachykinin NK1 receptor, positioning it as a critical tool compound for neuroscience research. Its utility lies in its ability to dissect the physiological and pathological roles of Substance P, the endogenous ligand for the NK1 receptor, which is implicated in a wide array of neurological processes including pain transmission, neuroinflammation, and stress responses. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and quantitative data to effectively utilize this compound in their studies.
Pharmacological Profile
This compound exhibits a strong and selective binding affinity for the human tachykinin NK1 receptor. While specific quantitative data from publicly available literature is limited, its characterization as a potent NK1 antagonist underscores its value in targeted neuroscience research. The tachykinin receptor family, consisting of NK1, NK2, and NK3 subtypes, are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively), initiate a cascade of intracellular signaling events.[1]
Table 1: Tachykinin Receptor Family and Endogenous Ligands
| Receptor | Preferred Endogenous Ligand |
| NK1 | Substance P (SP) |
| NK2 | Neurokinin A (NKA) |
| NK3 | Neurokinin B (NKB) |
Mechanism of Action
Tachykinin receptors, including the NK1 receptor, are coupled to G-proteins, primarily Gq/11.[2] Activation of the NK1 receptor by Substance P leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to many of the physiological effects mediated by Substance P. This compound, by acting as an antagonist, competitively binds to the NK1 receptor, thereby blocking the binding of Substance P and inhibiting this downstream signaling pathway.
Signaling Pathway of Tachykinin NK1 Receptor
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Application Notes
This compound is a valuable tool for a range of in vitro and in vivo neuroscience applications:
-
Investigating the Role of NK1 Receptors in Pain Perception: By blocking NK1 receptors, researchers can study the contribution of Substance P signaling to nociceptive pathways in various pain models.
-
Elucidating Neurogenic Inflammation Mechanisms: Substance P is a key mediator of neurogenic inflammation. Imnopitant can be used to probe the involvement of NK1 receptors in this process in the central and peripheral nervous systems.
-
Studying Stress, Anxiety, and Depression Models: The tachykinin system has been implicated in the pathophysiology of affective disorders. Imnopitant allows for the investigation of the therapeutic potential of NK1 receptor antagonism in relevant animal models.
-
Exploring Neurotransmitter Interactions: Tachykinin receptors can modulate the release of other neurotransmitters. Imnopitant can be used in techniques like in vivo microdialysis to study these interactions.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for NK1 Receptor
This protocol is a generalized procedure for determining the binding affinity of this compound for the NK1 receptor using a competitive radioligand binding assay.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for In Vivo Microdialysis.
Materials:
-
Animal model (e.g., rat, mouse).
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Fraction collector.
-
Analytical system (e.g., HPLC with electrochemical or mass spectrometric detection).
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow for an equilibration period to establish a stable baseline.
-
Baseline Collection: Collect several baseline dialysate samples to determine the basal neurotransmitter levels.
-
Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.
-
Sample Analysis: Analyze the dialysate samples using a suitable analytical technique (e.g., HPLC) to quantify the concentrations of the neurotransmitter(s) of interest.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline and analyze the data for statistically significant changes.
Table 3: Representative In Vivo Microdialysis Parameters
| Parameter | Example Value |
| Animal Model | Adult Male Sprague-Dawley Rat |
| Target Brain Region | Striatum |
| Perfusion Flow Rate | 1.5 µL/min |
| Sample Collection Interval | 20 minutes |
| Imnopitant Dose (i.p.) | 1-10 mg/kg |
| Analyte | Dopamine and its metabolites |
Conclusion
This compound is a powerful and selective tool for investigating the complex roles of the tachykinin NK1 receptor in the central nervous system. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to advance our understanding of neuroscience and to explore novel therapeutic strategies for a variety of neurological and psychiatric disorders.
Contact: For further information on this compound and its applications, please contact our technical support team.
Disclaimer: This document is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should adhere to all applicable institutional and governmental regulations regarding animal care and use.
References
Troubleshooting & Optimization
Imnopitant dihydrochloride solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imnopitant dihydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. Its primary mechanism of action is to block the binding of Substance P (SP), the natural ligand for the NK1 receptor. By inhibiting the SP/NK1 receptor signaling pathway, Imnopitant can modulate various physiological processes, including emesis, pain transmission, and inflammation.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
This compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C. Following these storage conditions is crucial to maintain the stability and integrity of the compound.[2]
Solubility and Solution Preparation
Q3: What is the solubility of this compound in common laboratory solvents?
Solubility Data Summary
| Solvent | Solubility (mg/mL) | Notes |
| Water | Data not available | As a dihydrochloride salt, some aqueous solubility is expected. Empirical testing is recommended. |
| DMSO | Soluble (quantitative data not available) | A common solvent for preparing stock solutions of many organic molecules.[2] |
| Ethanol | Data not available | Empirical testing is recommended. |
Q4: How should I prepare a stock solution of this compound?
Given its known solubility in DMSO, this is the recommended solvent for preparing a concentrated stock solution.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration. The molecular weight of this compound is approximately 623.47 g/mol .
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but be cautious of potential degradation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
Stability
Q5: What is the stability of this compound in aqueous solutions and under stress conditions?
Specific stability data for this compound, including its degradation kinetics and products under forced degradation conditions (e.g., acid, base, oxidation, heat, light), are not available in the public domain. However, as a member of the NK1 receptor antagonist class, some general stability concerns can be anticipated. Many small molecule drugs are susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH.
To ensure the integrity of your experimental results, it is highly recommended to perform stability studies under your specific experimental conditions. A general approach to assessing stability is outlined below.
Experimental Protocol: General Approach for Assessing Aqueous Stability (Forced Degradation Study)
This protocol provides a framework for identifying potential degradation of this compound.
-
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidation
-
HPLC system with a UV detector
-
pH meter
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer at a pH where it is most stable, likely slightly acidic).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidation: Dilute the stock solution in a solution of 3% H₂O₂.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples using a suitable reverse-phase HPLC method. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Data Analysis: Quantify the percentage of this compound remaining at each time point to determine its degradation rate under different conditions.
-
Troubleshooting Guide
Q6: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding it dropwise while vortexing the buffer to ensure rapid mixing.
-
Use a Surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) to the aqueous buffer can help to maintain the solubility of the compound. The concentration of the surfactant should be optimized to avoid interference with your assay.
-
Consider an Alternative Solvent: If your experiment allows, you could explore the use of a co-solvent system, such as a mixture of ethanol and water, though the solubility in such systems would need to be determined empirically.
Q7: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results with NK1 receptor antagonists have been noted in the literature and can stem from several factors.
-
Solution Instability: As discussed, the stability of this compound in your experimental buffer may be a concern. Prepare fresh dilutions for each experiment and consider performing a stability check under your assay conditions.
-
Adsorption to Plastics: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates). Using low-adhesion plastics or pre-rinsing materials with the experimental buffer may help to mitigate this.
-
Variability in Biological Systems: The efficacy of NK1 receptor antagonists can vary depending on the specific animal model, cell line, or experimental conditions being used.[3] Careful control of all experimental parameters is crucial.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation or precipitation. Aliquoting the stock solution is highly recommended.
Visualizations
Below are diagrams to illustrate key concepts related to this compound.
Caption: NK1 Receptor Signaling Pathway and Imnopitant Inhibition.
Caption: Troubleshooting Workflow for Imnopitant Experiments.
References
Technical Support Center: Optimizing Imnopitant Dihydrochloride for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Imnopitant dihydrochloride in in vitro experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action is to block the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor.[2][3] This inhibition prevents the initiation of downstream signaling cascades that are typically triggered by SP.[2][4]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. For in vitro experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then serially dilute it in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that could affect cell viability (typically ≤ 0.5%).[5][6]
Q4: What are the key signaling pathways activated by the NK1 receptor that this compound inhibits?
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gs proteins.[7][8] Upon activation by Substance P, it initiates several downstream signaling pathways, including:
-
Phospholipase C (PLC) Pathway: Activation of Gq leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10]
-
Calcium Mobilization: IP3 triggers the release of intracellular calcium (Ca2+).[10]
-
Protein Kinase C (PKC) Activation: DAG and Ca2+ activate PKC.[9]
-
MAPK/ERK Pathway: PKC can subsequently activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[11]
-
Cyclic AMP (cAMP) Pathway: Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[7][12]
This compound, by blocking the NK1 receptor, inhibits these signaling cascades.
Experimental Protocols
General Cell-Based Assay Protocol
This protocol provides a general workflow for determining the dose-dependent effect of this compound on cells expressing the NK1 receptor.
-
Cell Seeding:
-
Culture cells in appropriate medium and seed them into 96-well plates at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to obtain a range of working concentrations (e.g., 2X the final desired concentration).
-
-
Treatment:
-
Remove the old medium from the cells and add the prepared this compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control (Substance P).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Based on the experimental endpoint, perform the appropriate assay (e.g., cell viability assay, calcium flux assay, or cAMP assay).
-
-
Data Analysis:
-
Calculate the response for each concentration relative to the controls.
-
Plot the dose-response curve and determine the IC50 value.[13]
-
Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration following NK1 receptor stimulation and inhibition.
-
Cell Preparation:
-
Seed NK1 receptor-expressing cells in a black, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
-
Stimulation:
-
Add a known concentration of Substance P to stimulate the NK1 receptor.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.
-
-
Data Analysis:
-
Calculate the inhibition of the Substance P-induced calcium flux by this compound at each concentration to determine the IC50.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| Aprepitant IC50 | 31.55 µM | MG-63 | MTT Assay | [1] |
| Suggested Starting Range | 1 nM - 100 µM | NK1-expressing cells | Dose-Response | Inferred |
| DMSO Concentration Limit | ≤ 0.5% | Various | Cell-based assays | [5][6] |
Note: Data for Aprepitant, another non-peptide NK1 receptor antagonist, is provided as a reference due to the lack of publicly available specific data for this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NK1 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound | - Concentration too low- Inactive compound- Low NK1 receptor expression in cells | - Increase the concentration range.- Verify compound integrity and storage conditions.- Confirm NK1 receptor expression using qPCR or Western blot. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| High background signal in the assay | - Assay reagents are not optimal- Autofluorescence of the compound | - Optimize reagent concentrations and incubation times.- Run a compound-only control to check for autofluorescence. |
| Unexpected cell death in vehicle control | - DMSO concentration is too high- Contamination | - Ensure the final DMSO concentration is non-toxic (≤ 0.5%).- Use sterile techniques and check for contamination. |
References
- 1. researchgate.net [researchgate.net]
- 2. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 3. Protocols | Cell Signaling Technology [cellsignal.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Imnopitant Dihydrochloride Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the precipitation of Imnopitant dihydrochloride in aqueous solutions during your experiments.
I. Troubleshooting Guide: Common Precipitation Issues
This section addresses common challenges encountered when preparing and using aqueous solutions of this compound.
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] However, like many neurokinin-1 (NK1) receptor antagonists, it is presumed to have low aqueous solubility. This is a common characteristic for this class of compounds, often leading to challenges in formulation and bioavailability. If you are observing poor dissolution, consider the following factors:
-
Inadequate Solvent: Water or aqueous buffers alone may not be sufficient to dissolve this compound, especially at higher concentrations.
-
pH of the Solution: The solubility of amine hydrochloride salts can be significantly influenced by the pH of the medium.
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds its intrinsic aqueous solubility.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound rapidly leaves the organic solvent (DMSO) and enters the aqueous environment where it is less soluble. To prevent this, you can employ the following strategies:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your aqueous buffer. Then, use this intermediate solution to achieve your final desired concentration.
-
Slow Addition and Agitation: Add the DMSO stock solution dropwise to the aqueous buffer while continuously stirring or vortexing. This helps to avoid localized high concentrations of the compound that can trigger precipitation.
-
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, ideally 0.5% or less, to minimize its impact on the experiment and reduce the risk of precipitation.
-
Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help to increase the solubility of the compound.
Q3: Can I use excipients to improve the solubility of this compound in my aqueous solution?
A3: Yes, incorporating certain excipients can significantly enhance the aqueous solubility and prevent precipitation. Consider the following options:
-
Co-solvents: Adding a water-miscible co-solvent like polyethylene glycol (PEG) or propylene glycol to your aqueous buffer can increase the solubility of hydrophobic compounds.
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Poloxamers can form micelles that encapsulate the drug molecules, increasing their apparent solubility in water.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and formulation of this compound.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl sulfoxide (DMSO) .[1]
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store DMSO stock solutions of this compound at -20°C .[1] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: What is the expected aqueous solubility of this compound?
Q4: How does pH affect the solubility of this compound?
A4: As a dihydrochloride salt of an amine-containing compound, the solubility of this compound is likely to be pH-dependent . Generally, such compounds are more soluble in acidic conditions (lower pH) where the amine groups are protonated. As the pH increases towards neutral and alkaline conditions, the compound may become less protonated and precipitate out of solution.
III. Data Presentation
While specific solubility data for this compound is limited, the following table provides a general guide for formulating poorly water-soluble compounds, which can be applied as a starting point for your experiments.
| Strategy | Excipient/Method | Typical Concentration Range | Mechanism of Action |
| Co-solvency | Polyethylene Glycol (PEG 300/400) | 5 - 20% (v/v) | Increases the polarity of the solvent mixture. |
| Propylene Glycol | 5 - 20% (v/v) | Increases the polarity of the solvent mixture. | |
| Surfactant Solubilization | Polysorbate 80 (Tween® 80) | 0.1 - 2% (v/v) | Forms micelles to encapsulate the drug. |
| Poloxamer 188 | 0.1 - 5% (w/v) | Forms micelles to encapsulate the drug. | |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10% (w/v) | Forms inclusion complexes with the drug. |
IV. Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution using Stepwise Dilution
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Prepare an Intermediate Dilution:
-
Calculate the volume of the DMSO stock solution and the aqueous buffer needed to create an intermediate concentration (e.g., 10-fold higher than your final working concentration).
-
Add the calculated volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer, slowly add the calculated volume of the DMSO stock solution.
-
-
Prepare the Final Working Solution:
-
Calculate the volume of the intermediate dilution and the aqueous buffer needed to achieve the final desired concentration.
-
Add the calculated volume of the aqueous buffer to a new sterile tube.
-
While vortexing, add the calculated volume of the intermediate dilution to the aqueous buffer.
-
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains particulates, it should not be used.
V. Visualizations
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Key factors influencing the aqueous solubility of this compound.
References
Off-target effects of Imnopitant dihydrochloride in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Imnopitant dihydrochloride in cellular assays.
Introduction
This compound is primarily known as a potent and selective antagonist of the Substance P (neurokinin-1 or NK1) receptor. While its on-target activity is well-characterized, it is crucial for researchers to independently assess potential off-target effects in their specific cellular models to ensure data integrity and proper interpretation of experimental outcomes. This guide offers a framework for identifying and troubleshooting potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: As of the latest literature review, specific, significant off-target interactions of this compound have not been extensively profiled in publicly available databases. Drug discovery and development professionals should assume that, like many small molecules, this compound may have off-target activities that are cell-type and concentration-dependent. Therefore, it is recommended to perform secondary pharmacology screening or functional assays to identify potential off-target effects within the context of the experimental system being used.
Q2: I am observing a cellular phenotype that is inconsistent with NK1 receptor antagonism. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. To investigate this, consider the following troubleshooting steps:
-
Confirm NK1 Receptor Expression: Verify that your cellular model expresses the NK1 receptor at the protein level (e.g., via Western blot, flow cytometry, or immunofluorescence). If the receptor is absent or at very low levels, any observed effect is likely off-target.
-
Use a Structurally Unrelated NK1 Antagonist: Compare the effects of this compound with another NK1 antagonist that has a different chemical scaffold. If the phenotype is not replicated, it suggests the effect may be specific to the chemical structure of Imnopitant and not its on-target activity.
-
Perform a Dose-Response Analysis: A classic hallmark of a specific drug-target interaction is a sigmoidal dose-response curve. If the unexpected phenotype occurs only at very high concentrations, it may be due to non-specific effects or off-target binding.
-
Rescue Experiment: If possible, try to rescue the on-target phenotype by adding an excess of the natural ligand (Substance P). If the unexpected phenotype persists, it is likely an off-target effect.
Q3: What types of cellular assays are recommended for profiling potential off-target effects of this compound?
A3: A tiered approach is often most effective:
-
Broad Panel Screening: Utilize commercially available services that screen compounds against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels, transporters). This provides a broad but initial assessment of potential interactions.
-
Functional Cellular Assays: Based on the results of the panel screen or any observed unexpected phenotypes, conduct functional assays. For example, if a kinase was flagged in the initial screen, perform a cellular assay to measure the phosphorylation of its downstream target.
-
Phenotypic Screening: High-content imaging or other phenotypic platforms can be used to assess a wide range of cellular parameters (e.g., morphology, viability, organelle health) in an unbiased manner.
Troubleshooting Guides
Issue 1: Inconsistent results between experimental replicates.
-
Possible Cause: Compound stability or solubility issues. This compound is a salt form to improve solubility, but precipitation can still occur in certain media or at high concentrations.
-
Troubleshooting Steps:
-
Visually inspect your working solutions for any precipitate.
-
Prepare fresh stock solutions for each experiment.
-
Consider using a different solvent for the initial stock solution, although DMSO is standard. Ensure the final concentration of the solvent is consistent across all wells and is at a level non-toxic to your cells.
-
Evaluate the stability of Imnopitant in your specific cell culture medium over the time course of your experiment.
-
Issue 2: High cellular toxicity observed at concentrations expected to be selective for the NK1 receptor.
-
Possible Cause: The observed toxicity may be an off-target effect or a non-specific cytotoxic effect.
-
Troubleshooting Steps:
-
Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) to determine the concentration at which this compound induces cell death in your model.
-
Compare the cytotoxic concentration to the concentration required for NK1 receptor antagonism. A large therapeutic window (ratio of cytotoxic concentration to effective concentration) suggests on-target effects are achievable without significant toxicity. A small window may indicate off-target liabilities.
-
Investigate markers of common toxicity pathways, such as apoptosis (caspase activation) or necrosis.
-
Experimental Protocols
Protocol: Validating On-Target vs. Off-Target Effects using a Rescue Experiment
This protocol is designed to differentiate between a cellular response caused by the intended NK1 receptor antagonism and a potential off-target effect.
-
Cell Seeding: Plate your cells of interest at a density appropriate for your assay endpoint.
-
Compound Preparation: Prepare a dose-response curve of this compound. Also, prepare a high concentration of Substance P.
-
Experimental Groups:
-
Vehicle Control (e.g., DMSO)
-
Substance P alone
-
This compound at various concentrations
-
This compound (at a fixed concentration, e.g., EC50 of the unexpected phenotype) + a high concentration of Substance P.
-
-
Incubation: Add the compounds to the cells and incubate for the desired time.
-
Assay: Perform your cellular assay to measure the phenotype of interest.
-
Data Analysis: If the phenotype observed with this compound is rescued or reversed by the addition of Substance P, the effect is likely on-target. If the phenotype persists in the presence of Substance P, it is indicative of an off-target mechanism.
Quantitative Data Summary
The following tables are templates for how researchers should structure their data when investigating the on- and off-target effects of this compound.
Table 1: Example On-Target vs. Off-Target Activity Profile
| Parameter | Cell Line | IC50 / EC50 (µM) | Assay Type |
| On-Target | |||
| NK1 Receptor Binding | U251 (high NK1) | 0.01 | Radioligand Binding |
| Substance P Inhibition | U251 (high NK1) | 0.05 | Calcium Flux |
| Potential Off-Target | |||
| Cytotoxicity | HEK293 (low NK1) | > 50 | MTT Assay |
| Kinase X Inhibition | Recombinant | 15 | Biochemical Assay |
| Ion Channel Y Blockade | CHO-K1 | 25 | Patch Clamp |
Table 2: Example Broad Panel Screening Results (Hypothetical)
| Target Class | Target | % Inhibition at 10 µM |
| GPCR | Dopamine D2 | < 10% |
| Kinase | EGFR | 55% |
| Ion Channel | hERG | 45% |
| Transporter | SERT | < 5% |
Visualizations
Signaling Pathways and Experimental Logic
Caption: On-target vs. potential off-target signaling pathways.
Caption: Logic for differentiating on- and off-target effects.
Addressing Imnopitant dihydrochloride variability in experimental results
Welcome to the technical support center for Imnopitant dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to help you navigate common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the Neurokinin-1 receptor (NK1R).[1] Its primary mechanism of action is to block the binding of the endogenous ligand, Substance P (SP), to the NK1R.[2][3] By competitively inhibiting this interaction, this compound prevents the downstream signaling cascade that is normally initiated by SP binding.[4] This makes it a valuable tool for studying the physiological and pathological roles of the SP/NK1R system, which is implicated in processes such as pain transmission, inflammation, and emesis.[2][5]
Q2: I am observing a high degree of variability in my IC50/Ki values between experiments. What are the common causes?
A2: Variability in IC50 or Ki values is a frequent issue in cell-based and binding assays.[1][6] Common sources of this variability include:
-
Compound Solubility and Stability: this compound, as a salt, should have good aqueous solubility, but precipitation can occur in biological media with different pH or protein content. Degradation of the compound in solution over time can also lead to inconsistent results.[7][8]
-
Cell Health and Passage Number: The physiological state of your cells is critical. Using cells with high passage numbers can lead to changes in receptor expression levels and signaling efficiency, causing shifts in dose-response curves.[9][10]
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in reagent concentrations (e.g., radioligand in a binding assay) can all contribute to variability.[6][11]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions of this compound are a major source of error, especially at low concentrations.[1]
Q3: My stock solution of this compound appears cloudy or forms a precipitate. What should I do?
A3: Cloudiness or precipitation indicates poor solubility or stability. As a dihydrochloride salt, Imnopitant is expected to be more soluble in aqueous solutions like water or DMSO.[8] However, its solubility can be pH-dependent.[12] When diluted into physiological buffers (like PBS or cell culture media) with a neutral pH, the compound may become less soluble.
To address this:
-
Solvent Choice: Prepare high-concentration stock solutions in 100% DMSO.
-
pH Consideration: For aqueous stocks, consider using a slightly acidic buffer. However, ensure the final pH in your assay is not affected.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound.
-
Fresh Preparation: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with stability in aqueous buffers.[7]
Q4: I am seeing unexpected agonist-like activity or off-target effects. Is this possible with this compound?
A4: While Imnopitant is a selective NK1R antagonist, unexpected activity can arise from several factors:
-
Compound Purity: Impurities in the compound batch could have agonist activity at the NK1R or other receptors.
-
Off-Target Effects: At high concentrations, some antagonists can interact with other receptors or cellular components, leading to off-target effects.[13] It is crucial to test a wide concentration range and use appropriate controls.
-
Partial Agonism: In some systems, a compound classified as an antagonist may exhibit partial agonist activity, especially in systems with high receptor expression or "receptor reserve".[13]
-
System Bias: The observed activity of a ligand can be dependent on the specific signaling pathway being measured (e.g., G-protein activation vs. β-arrestin recruitment).[9]
To investigate this, consider using a cell line that does not express the NK1 receptor as a negative control. If the effect persists, it is likely an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Functional Assays
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | Prepare a high-concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells. Prepare fresh working dilutions in assay buffer immediately before use. Visually inspect for precipitation. |
| Cell Viability and Passage | Use cells within a consistent and low passage number range. Regularly check cell viability using methods like Trypan Blue exclusion. Ensure cells are healthy and evenly seeded in the assay plate.[9][10] |
| Inconsistent Incubation Times | Standardize all incubation steps precisely. For antagonist pre-incubation, ensure the time is consistent for all plates and experiments. Use a timer and process plates one at a time if necessary. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step.[1] |
| Reagent Variability | Use the same batch of serum, media, and other critical reagents for a set of comparative experiments. If a new batch is introduced, validate it against the old batch.[6] |
Issue 2: High Background or Low Signal in NK1R Radioligand Binding Assays
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | Increase the number of wash steps after filtration.[14] Ensure the wash buffer is ice-cold to reduce dissociation of specifically bound ligand. Pre-soak filter mats in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[15] |
| Low Specific Binding | Verify the quality and concentration of your cell membrane preparation.[16] Use a fresh aliquot of radioligand, as radioactive decay can reduce its specific activity. Optimize incubation time and temperature to ensure binding has reached equilibrium. |
| Degradation of Compound/Ligand | Imnopitant contains a piperazine moiety, and such compounds can be susceptible to degradation.[7] Prepare fresh dilutions for each experiment. Include protease inhibitors in the assay buffer to prevent degradation of peptide radioligands like [³H]-Substance P.[16] |
| Filtration Issues | Ensure the vacuum is sufficient for rapid filtration. Do not let the filters dry out completely between washing steps. |
Quantitative Data Summary
The following table summarizes typical binding affinities and functional potencies for various selective NK1 receptor antagonists. These values can serve as a benchmark for your experiments with this compound.
| Compound | Receptor | Assay Type | Cell/Tissue Type | Ki (nM) | IC50 (nM) | Reference |
| Aprepitant | Human NK1R | Competition Binding | CHO cells | - | 0.1-0.2 | [17] |
| Netupitant | Human NK1R | Functional (Ca²⁺) | CHO-NK1 cells | 0.95 | - | [18] |
| L-732,138 | Human NK1R | Competition Binding | IM9 cells | 1.9 | - | [19] |
| SR140333 | Human NK1R | Competition Binding | U373 MG cells | 0.47 | - | [19] |
Note: Specific values for this compound are not widely published. Experimental values should be determined empirically.
Experimental Protocols & Visualizations
NK1 Receptor Signaling Pathway
The binding of Substance P (SP) to the NK1 receptor, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade leading to intracellular calcium mobilization. This compound acts by blocking this initial binding step.
Experimental Workflow: Cell-Based Calcium Flux Assay
This workflow outlines the key steps for determining the potency of this compound by measuring its ability to inhibit SP-induced calcium mobilization.
Detailed Protocol: Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the NK1 receptor.[14][16]
1. Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin, pH 7.4.
-
Radioligand: [³H]-Substance P (at a concentration close to its Kd).
-
Non-specific Binding Control: 1 µM unlabeled Substance P.
-
Test Compound: this compound, serially diluted.
-
Equipment: 96-well plates, glass fiber filters, filtration apparatus (cell harvester), scintillation counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
50 µL Assay Buffer (for total binding) OR 50 µL non-specific binding control OR 50 µL of this compound dilution.
-
50 µL [³H]-Substance P.
-
100 µL of the NK1R membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% PEI) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[15]
-
Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percent specific binding against the log concentration of Imnopitant.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Logical Troubleshooting Flowchart
This diagram provides a logical approach to diagnosing the root cause of experimental variability.
References
- 1. mt.com [mt.com]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 4. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cellgs.com [cellgs.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Imnopitant Dihydrochloride in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor bioavailability of Imnopitant dihydrochloride in animal studies. Given the limited publicly available data specific to this compound, this guide draws upon established principles for overcoming poor drug solubility and bioavailability, particularly for compounds classified under the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), a likely classification for this compound based on its chemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability of this compound?
A1: Based on its chemical structure, this compound is likely a lipophilic compound with low aqueous solubility. Poor oral bioavailability is therefore most likely attributable to:
-
Low Dissolution Rate: The rate at which the drug dissolves in the gastrointestinal fluids is slower than the rate at which it can be absorbed across the gut wall.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug available.[1][2]
Q2: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[4][5][6]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step.[7][8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3][10]
Q3: Are there alternative routes of administration to consider if oral bioavailability remains low?
A3: Yes, if oral delivery proves challenging, alternative routes that bypass the gastrointestinal tract and first-pass metabolism can be investigated:
-
Parenteral Administration (Intravenous, Subcutaneous): Direct injection into the bloodstream or under the skin ensures 100% or high bioavailability, respectively.[11][12]
-
Transdermal Delivery: Administration through the skin can provide controlled, systemic delivery over an extended period, avoiding the GI tract.[13]
-
Intranasal or Pulmonary Delivery: These routes offer rapid absorption due to the large surface area and high vascularization of the nasal and lung mucosa.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animal subjects. | Poor and erratic dissolution of the drug in the GI tract. | 1. Formulation: Develop a solubilization-enabling formulation such as a solid dispersion or a lipid-based system (e.g., SEDDS). 2. Particle Size: Reduce the particle size of the drug substance to the nanometer range. |
| Low Cmax and AUC after oral administration compared to IV. | Low solubility and/or significant first-pass metabolism. | 1. Formulation: Employ advanced formulation strategies like nanoparticles or SEDDS to enhance absorption. 2. Route: Consider alternative routes of administration like subcutaneous or transdermal to bypass the liver. |
| Drug precipitation observed in the GI tract during necropsy. | The drug is dissolving but then precipitating out of solution due to changes in pH or dilution. | 1. Formulation: Utilize precipitation inhibitors in your formulation, such as hydrophilic polymers (e.g., HPMC, PVP) in solid dispersions or lipid-based systems. |
| No dose-proportional increase in plasma exposure with increasing oral doses. | Saturation of absorption mechanisms or solubility-limited absorption. | 1. Formulation: Improve the drug's solubility to ensure that absorption is not the rate-limiting step. 2. Dose: Conduct dose-ranging studies with an improved formulation to establish a linear pharmacokinetic profile. |
Quantitative Data Summary
As specific preclinical pharmacokinetic data for this compound with enabling formulations are not publicly available, the following table presents hypothetical data based on typical improvements seen for BCS Class II compounds when formulated using advanced delivery technologies in a rat model. This is for illustrative purposes only.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 10 | 50 ± 15 | 4.0 ± 1.5 | 250 ± 75 | 100 (Reference) |
| Solid Dispersion (1:5 Drug:Polymer) | 10 | 200 ± 50 | 1.5 ± 0.5 | 1200 ± 300 | 480 |
| Lipid-Based Formulation (SEDDS) | 10 | 350 ± 80 | 1.0 ± 0.5 | 1800 ± 450 | 720 |
| Nanoparticle Suspension | 10 | 450 ± 100 | 1.0 ± 0.5 | 2500 ± 600 | 1000 |
Experimental Protocols
Below are detailed methodologies for common formulation approaches to enhance the oral bioavailability of poorly soluble compounds, which can be adapted for this compound.
Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 or hydroxypropyl methylcellulose) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400).
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Select the optimal ratio of excipients based on the phase diagram and the desired drug loading. Dissolve the this compound in the oil/co-solvent mixture with gentle heating and stirring, then add the surfactant and mix until a clear, homogenous solution is formed.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion. Characterize the droplet size and polydispersity index of the resulting emulsion.
Animal Pharmacokinetic Study Design
-
Animal Model: Use male Sprague-Dawley rats (200-250 g) or Beagle dogs. Fast the animals overnight before dosing.
-
Dosing: Administer the this compound formulation orally via gavage at a predetermined dose. For intravenous administration (to determine absolute bioavailability), dissolve the drug in a suitable vehicle (e.g., a solution containing DMSO, PEG 400, and saline) and administer via the tail vein.
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
Visualizations
Tachykinin NK2 Receptor Signaling Pathway
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20190151297A1 - Veterinary Composition - Google Patents [patents.google.com]
- 6. Preclinical Evaluation of Lipid-Based Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1539116A4 - VETERINARY FORMULATIONS NOT CONTAINING ANIMAL PRODUCTS - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1247456A2 - Palatable pharmaceutical compositions for companion animals - Google Patents [patents.google.com]
- 10. WO2008077130A2 - Homogeneous paste and gel formulations - Google Patents [patents.google.com]
- 11. Oral absorption of CGS-20625, an insoluble drug, in dogs and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AU2013324536A1 - Veterinary pharmaceutical formulations and methods - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Interpreting unexpected results in Imnopitant dihydrochloride experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Imnopitant dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a potent and selective antagonist of the novel Gq-coupled ImnoReceptor. In its expected function, it competitively binds to the receptor, blocking agonist-induced activation. This inhibition prevents the activation of Phospholipase C (PLC), thereby blocking the downstream production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately leads to the suppression of intracellular calcium release.
Q2: I am observing a significantly weaker inhibitory effect of Imnopitant than expected. What are the possible causes?
Several factors could contribute to a weaker-than-expected effect. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity: Ensure the proper storage and handling of this compound. Repeated freeze-thaw cycles or improper storage temperatures can lead to degradation. Confirm the correct final concentration in your assay.
-
Assay Conditions: The pH of your buffer system can be critical. Off-target pH values may alter the compound's charge and its ability to interact with the receptor. Additionally, check for potential interactions with other media components.
-
Cellular System: Verify the expression level of the ImnoReceptor in your cell line. Low receptor expression will naturally lead to a smaller dynamic range for inhibition. Also, consider the possibility of receptor mutations in your cell line if it has been passaged extensively.
Q3: My cell viability has decreased after treatment with this compound. Is the compound toxic?
While this compound has been tested for cytotoxicity, high concentrations or prolonged exposure can sometimes impact cell health.
-
Concentration: Are you using concentrations significantly above the reported IC50 values? We recommend performing a dose-response curve for cytotoxicity in your specific cell model (e.g., using an MTS or Trypan Blue exclusion assay).
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.1%).
-
Off-Target Effects: At very high concentrations, off-target effects can sometimes lead to cytotoxicity. Refer to the off-target binding profile to see if other critical pathways might be affected.
Q4: I am observing an increase in cAMP levels after applying Imnopitant, which is contrary to its role as a Gq pathway inhibitor. Why is this happening?
This is an interesting and unexpected result that could point towards a few complex pharmacological phenomena.
-
Receptor Cross-Talk: In some cellular systems, blocking one GPCR pathway can lead to compensatory signaling through another. It's possible that in your specific cell type, the ImnoReceptor is part of a larger signaling complex, and its inhibition by Imnopitant leads to an indirect activation of a Gs-coupled receptor, raising cAMP levels.
-
Biased Agonism: While designed as an antagonist, it's possible that Imnopitant acts as a biased agonist, blocking the Gq pathway while simultaneously activating a Gs-coupled pathway through the same ImnoReceptor.
-
Off-Target Agonism: Imnopitant could have a secondary, agonistic effect on a different, Gs-coupled receptor present in your cells. A broad off-target screening would be necessary to confirm this.
Troubleshooting Guides
Guide 1: Low Potency or Efficacy
If this compound is showing lower-than-expected potency (a right-shifted IC50 curve) or efficacy (low maximal inhibition), follow these steps:
Troubleshooting Workflow for Low Potency/Efficacy
Caption: A stepwise guide to troubleshooting low potency of Imnopitant.
Quantitative Data Summary
Table 1: Potency of this compound in Recombinant Cell Lines
| Cell Line | Target | Assay Type | Agonist (EC80) | Imnopitant IC50 (nM) |
|---|---|---|---|---|
| HEK293-ImnoR | ImnoReceptor | Calcium Flux | Agonist-A (5 nM) | 12.5 |
| CHO-K1-ImnoR | ImnoReceptor | IP-One | Agonist-A (8 nM) | 15.2 |
| U2OS-ImnoR | ImnoReceptor | Calcium Flux | Agonist-A (6 nM) | 11.9 |
Table 2: Off-Target Binding Profile (Ki values in nM)
| Target | Imnopitant Ki (nM) |
|---|---|
| Adrenergic α1 | > 10,000 |
| Dopamine D2 | 8,500 |
| Serotonin 5-HT2A | > 10,000 |
| Muscarinic M1 | 5,200 |
Signaling Pathway and Experimental Workflow
ImnoReceptor Gq Signaling Pathway
Caption: The Gq signaling cascade initiated by the ImnoReceptor.
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay
This protocol describes the measurement of intracellular calcium changes in response to ImnoReceptor activation and its inhibition by this compound.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing the ImnoReceptor (HEK293-ImnoR) in a black, clear-bottom 96-well plate at a density of 50,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a 2X stock of this compound dilutions in assay buffer.
-
Prepare a 5X stock of the chosen agonist (e.g., Agonist-A) at its EC80 concentration in assay buffer.
-
-
Assay Execution:
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add 100 µL of the 2X Imnopitant dilutions (or vehicle control) to the respective wells.
-
Incubate for 15 minutes.
-
Initiate fluorescence reading and establish a baseline for 15-20 seconds.
-
Add 50 µL of the 5X agonist solution to all wells.
-
Continue reading fluorescence for an additional 90-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max - Min) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a high-concentration inhibitor control (100% inhibition).
-
Plot the normalized response against the log of Imnopitant concentration and fit a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Overview
Caption: Standard workflow for a calcium flux inhibition assay.
Imnopitant dihydrochloride quality control and purity assessment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Imnopitant dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective neurokinin-1 (NK1) receptor antagonist. Its therapeutic and research applications stem from its ability to block the activity of substance P at the NK1 receptor, which is involved in various physiological and pathological processes.
Q2: What are the critical quality attributes for this compound that I should monitor? A2: The critical quality attributes for this compound that require careful monitoring include:
-
Identity: Confirmation of the chemical structure.
-
Assay and Purity: Quantitation of the active substance and determination of the overall purity.
-
Related Substances: Identification and quantification of process-related impurities and degradation products.
-
Chiral Purity: If applicable, determination of the enantiomeric or diastereomeric purity.
-
Residual Solvents: Quantification of any remaining solvents from the manufacturing process.
-
Water Content: Determination of the amount of water present.
Q3: Which analytical technique is recommended for the routine quality control of this compound? A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and recommended technique for assay, purity, and impurity profiling of this compound due to its high resolution, sensitivity, and reproducibility.
Q4: What are the typical storage conditions for this compound? A4: To ensure its stability, this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it in a cool and dry place, as specified by the manufacturer's certificate of analysis.
Troubleshooting Guides
This section addresses common issues that may arise during the HPLC analysis of this compound, providing potential causes and effective solutions.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions with the basic piperidine moiety of Imnopitant; Column overload; Inappropriate mobile phase pH. | Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase to mask active silanol sites; Use a base-deactivated column; Reduce sample concentration or injection volume; Adjust mobile phase pH to ensure complete protonation of the analyte. |
| Peak Splitting or Broadening | Column contamination or degradation; Incompatibility between sample solvent and mobile phase; Co-elution of impurities. | Use a guard column and ensure proper sample filtration; Dissolve the sample in the initial mobile phase; Optimize the mobile phase gradient and composition to improve resolution; Replace the analytical column if necessary. |
| Retention Time Drifts | Inconsistent mobile phase composition; Fluctuations in column temperature; Column aging. | Prepare fresh mobile phase daily and ensure thorough mixing; Use a column oven to maintain a stable temperature; Equilibrate the column for a sufficient time before analysis; Monitor system suitability parameters and replace the column when performance declines. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample; Sample carryover. | Use high-purity solvents and reagents; Flush the injection port and sample loop; Run blank injections between samples to identify the source of contamination. |
| Low Sensitivity or No Peak | Incorrect detection wavelength; Sample degradation; System leak. | Determine the UV maximum of this compound for optimal detection; Prepare fresh sample solutions; Perform a system leak test. |
Experimental Protocols
Purity and Impurity Profiling by Stability-Indicating RP-HPLC
This protocol provides a general framework for a stability-indicating RP-HPLC method. Note: This method should be fully validated for its intended use.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 15 µL |
| Sample Preparation | Prepare a 0.5 mg/mL solution in a 50:50 mixture of Acetonitrile and Water. |
System Suitability Criteria
| Parameter | Acceptance Limit |
| Theoretical Plates | > 2000 |
| Tailing Factor | ≤ 2.0 |
| RSD of 6 Injections | ≤ 2.0% |
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
| Stress Condition | Methodology |
| Acid Hydrolysis | 1 M HCl at 80°C for 6 hours |
| Base Hydrolysis | 0.5 M NaOH at 80°C for 4 hours |
| Oxidative Degradation | 10% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 72 hours |
| Photolytic Degradation | UV (254 nm) and visible light exposure for 7 days |
Visualizations
Caption: Experimental Workflow for this compound Analysis.
Caption: Mechanism of Action of this compound.
Technical Support Center: Minimizing Investigational Compound-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with compound-induced cytotoxicity in cell culture, with a focus on investigational molecules such as Imnopitant dihydrochloride where specific toxicity profiles may not be extensively documented.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments in a question-and-answer format.
Issue 1: High Variability in Cytotoxicity Assay Results
-
Question: My cytotoxicity assay results show high variability between replicate wells and experiments. What are the potential causes and solutions?
-
Answer: High variability can stem from several factors. Ensure consistent cell seeding density across all wells. Variations in cell number will directly impact assay readouts. Pay close attention to pipetting technique to avoid errors in compound dilution and reagent addition. Bubbles in wells can interfere with absorbance or fluorescence readings and should be carefully removed. Finally, ensure homogenous dissolution of the compound in the culture medium; inadequate mixing can lead to inconsistent concentrations.
Issue 2: Discrepancy Between Different Cytotoxicity Assays
-
Question: I am observing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH assay). Why is this happening and which result should I trust?
-
Answer: Different assays measure distinct cellular events. An MTT assay assesses metabolic activity, which can be an indicator of cell viability, while an LDH assay measures membrane integrity by detecting the release of lactate dehydrogenase from damaged cells. A compound could, for instance, inhibit metabolic activity without causing immediate membrane rupture, leading to a discrepancy. It is recommended to use a multi-parametric approach by employing assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to gain a more comprehensive understanding of the compound's cytotoxic mechanism.
Issue 3: Excessive Cell Death Even at Low Compound Concentrations
-
Question: I am observing significant cell death in my long-term culture even at low concentrations of my test compound. How can I mitigate this?
-
Answer: The cytotoxic effects of a compound can accumulate over time.[1] Consider the following strategies:
-
Optimize Compound Exposure Time: Perform a time-course experiment to determine the shortest exposure duration that still yields the desired biological effect.
-
Controlled Release Strategies: While more advanced, encapsulating the compound in nanoparticles (e.g., liposomes) can provide a sustained and controlled release, potentially reducing peak concentration-driven toxicity.[1]
-
Optimize Cell Culture Conditions: Ensure cells are healthy and not under stress from other factors. Use optimal media formulations and maintain a consistent culture environment. Stressed cells can be more susceptible to drug-induced toxicity.[2]
-
Co-administration with Protective Agents: If the mechanism of toxicity is known or suspected to involve oxidative stress, co-treatment with antioxidants like N-acetylcysteine may offer protection.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug-induced cytotoxicity?
A1: Drug-induced cytotoxicity can occur through various mechanisms, including:
-
Oxidative Stress: The overproduction of reactive oxygen species (ROS) can damage cellular components like DNA, proteins, and lipids.[2]
-
Mitochondrial Dysfunction: Damage to mitochondria can disrupt cellular energy production and initiate apoptosis (programmed cell death).[2]
-
DNA Damage: Compounds can directly or indirectly cause DNA damage, which can trigger apoptosis if not repaired.[2]
-
Plasma Membrane Damage: Disruption of the cell membrane leads to the leakage of intracellular contents and cell death.[2]
Q2: How can I choose the right cell line for my cytotoxicity studies?
A2: The choice of cell line can significantly impact the observed cytotoxicity.[3] Consider the relevance of the cell line to the intended therapeutic application of the compound. Different cell lines can have varying metabolic capacities, which may affect the conversion of a compound into a more or less toxic metabolite.[3] It is often advisable to test the compound on multiple cell lines, including both target and non-target cell types, to assess for selective toxicity.
Q3: What is the maximum concentration of a solvent like DMSO that is safe for my cells?
A3: The tolerance of cell lines to solvents like dimethyl sulfoxide (DMSO) can vary. Generally, a final concentration of 0.5% DMSO is considered acceptable for most cell culture systems.[4] However, some cell lines may be more sensitive. It is crucial to run a vehicle control (culture medium with the same concentration of the solvent used to dissolve the test compound) to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.[4]
Q4: How do I differentiate between a cytotoxic and a cytostatic effect?
A4: It is important to distinguish between cytotoxicity (cell death) and cytostasis (inhibition of cell proliferation). Assays that measure membrane integrity, such as Trypan Blue exclusion or propidium iodide staining, are good indicators of cytotoxicity.[1] Proliferation assays, on the other hand, can be used to assess cytostatic effects. A multi-parametric approach is recommended to differentiate between these two outcomes.[1]
Data Presentation
Quantitative data from cytotoxicity experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Summary of IC50 Values for a Hypothetical Compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | MTT | 24 | 75.2 |
| HepG2 | MTT | 48 | 52.8 |
| A549 | MTT | 24 | 98.5 |
| A549 | MTT | 48 | 71.3 |
Table 2: Example of Cell Viability Data with a Protective Co-treatment
| Compound Conc. (µM) | % Viability (Compound Alone) | % Viability (+ Antioxidant) |
| 0 (Control) | 100 | 100 |
| 10 | 85 | 95 |
| 50 | 55 | 78 |
| 100 | 30 | 62 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells.[2]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[2]
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Sample Collection: At the end of the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with the test compound for the desired duration. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant. Wash the cells with cold PBS.
-
Cell Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why We Should be Vigilant: Drug Cytotoxicity Observed with In Vitro Transporter Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Imnopitant dihydrochloride batch-to-batch consistency issues
Technical Support Center: Imnopitant Dihydrochloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for experimental purposes. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly those related to batch-to-batch consistency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective neurokinin-1 (NK1) receptor antagonist. The NK1 receptor is a G-protein coupled receptor (GPCR) whose primary endogenous ligand is Substance P.[1][2] By competitively binding to the NK1 receptor, this compound blocks the binding of Substance P, thereby inhibiting downstream signaling cascades involved in processes such as pain transmission, inflammation, and the emetic reflex.[1][2][3]
Q2: What is Substance P and what is its role?
A2: Substance P is a neuropeptide that acts as a key mediator in numerous physiological and pathophysiological processes.[2] When Substance P binds to the NK1 receptor, it triggers a signaling cascade that is involved in pain signaling, inflammation, and the vomiting reflex.[1][2][3]
Q3: How should I properly store and handle this compound?
A3: As a dihydrochloride salt, Imnopitant is expected to be a water-soluble, crystalline solid. For optimal stability, it should be stored in a cool, dry place, protected from light and moisture. For short-term use, solutions can be prepared in appropriate buffers, but for long-term storage, it is recommended to store the compound in its solid form.
Q4: In which experimental models is this compound typically used?
A4: As an NK1 receptor antagonist, this compound is relevant in preclinical models of conditions where the Substance P/NK1 receptor pathway is implicated. This includes models of chemotherapy-induced nausea and vomiting (CINV), pain, inflammation, and certain mood disorders.[1][4]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
You may observe variations in the efficacy or potency of this compound between different manufacturing batches. This can manifest as a shift in IC₅₀ values or a change in the maximal response in your assays.
Initial Verification Steps:
-
Confirm Identity and Purity: Ensure that the identity and purity of each batch have been confirmed by standard analytical methods such as HPLC, LC-MS, and NMR.
-
Review Storage Conditions: Verify that all batches have been stored under identical and appropriate conditions.
-
Standardize Solution Preparation: Ensure that solutions for each batch are prepared in the same manner, using the same solvent and freshly prepared for each experiment.
Troubleshooting Workflow for Batch Inconsistency
Caption: Troubleshooting workflow for batch-to-batch inconsistency.
Quantitative Data Comparison
If you suspect batch-to-batch variability, a direct comparison of key quality attributes is essential. Below is an example of how to structure this data:
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.8% | 98.5% | 99.7% | > 98.0% |
| Major Impurity (%) | 0.05% | 0.75% | 0.10% | < 0.2% |
| Potency (IC₅₀, nM) | 5.2 nM | 15.8 nM | 5.5 nM | 4-8 nM |
| Solubility (mg/mL) | >10 mg/mL | >10 mg/mL | >10 mg/mL | >10 mg/mL |
In this hypothetical example, Batch B shows a lower purity, a higher level of a major impurity, and significantly lower potency, which could explain inconsistent experimental results.
Issue 2: Higher than Expected IC₅₀ Value (Low Potency)
If you observe that this compound is less potent than expected in your functional assays, consider the following potential causes:
-
Compound Degradation: The compound may have degraded due to improper storage or handling. Prepare fresh solutions and re-test.
-
Assay System Variability: The sensitivity of your cell line or tissue preparation to NK1 receptor antagonists can vary. Ensure your control compounds (e.g., Aprepitant) are yielding consistent results.
-
Incorrect Concentration: Double-check all calculations for dilutions and solution preparation.
-
Presence of Agonist: Ensure the concentration of Substance P (or other agonist) used in the assay is appropriate. High concentrations of the agonist will require higher concentrations of the antagonist to achieve inhibition.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
Methodology:
-
Prepare dilutions: Create a serial dilution of this compound in the assay buffer.
-
Add components to a 96-well plate:
-
50 µL of varying concentrations of this compound.
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P.[2]
-
-
Add radioligand: Add 50 µL of [³H]-Substance P to all wells.[2]
-
Initiate reaction: Add 50 µL of the NK1 receptor-expressing cell membrane preparation to each well.[2]
-
Incubate: Incubate the plate at room temperature for 60 minutes with gentle agitation.[2]
-
Harvest: Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold wash buffer.
-
Measure radioactivity: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.[2]
Protocol 2: Calcium Flux Assay (Functional Antagonism)
This protocol assesses the functional antagonism of the NK1 receptor by measuring the inhibition of Substance P-induced intracellular calcium release.
Materials:
-
A cell line stably co-expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Substance P.
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Methodology:
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀).[2]
-
Fluorescence Measurement: Immediately after agonist injection, monitor the change in fluorescence over time.[2]
-
Data Analysis: Determine the peak fluorescence intensity for each well. Plot the percentage of inhibition of the Substance P response against the logarithm of the this compound concentration to determine the IC₅₀ value.[2]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway of the NK1 receptor and the mechanism of action of this compound.
Caption: NK1 receptor signaling and Imnopitant's inhibitory action.
References
- 1. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Imnopitant Dihydrochloride
Disclaimer: Imnopitant is a complex molecule, and detailed, publicly available information regarding its specific synthesis challenges is limited. The following troubleshooting guide has been developed by drawing parallels from the synthesis of analogous compounds containing key structural motifs of Imnopitant, such as substituted pyridines, piperazines, and complex benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the multi-step synthesis of Imnopitant?
A1: The synthesis of a complex molecule like Imnopitant likely involves several critical stages, each with its own set of challenges. These can be broadly categorized as:
-
Amide Bond Formation: Creating the tertiary amide bond can be challenging due to steric hindrance from the bulky substituents.
-
Cross-Coupling Reactions: The assembly of the substituted pyridine core often relies on cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), which can be sensitive to catalyst choice, ligand, and reaction conditions.
-
Piperazine Introduction: The nucleophilic substitution to introduce the 4-methylpiperazine moiety can be prone to side reactions if not carefully controlled.
-
Purification and Salt Formation: Isolating the final compound with high purity and forming the stable dihydrochloride salt can be complex due to the molecule's multiple basic nitrogen atoms.
Q2: During the amide coupling step, I am observing low yields. What are the potential causes?
A2: Low yields in amide coupling reactions, especially for sterically hindered substrates, can stem from several factors:
-
Choice of Coupling Reagent: Standard coupling reagents might not be effective. Stronger reagents may be required.
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient reaction time or temperatures that are too low can lead to incomplete conversion. Conversely, high temperatures can cause degradation.
-
Base Selection: The choice and stoichiometry of the base used to neutralize the acid formed during the reaction are crucial to prevent side reactions.
Q3: I am struggling with the purification of the final Imnopitant free base. What strategies can I employ?
A3: Purification of a complex molecule like Imnopitant can be challenging due to the presence of multiple polar functional groups.
-
Chromatography: Column chromatography is a common method. A gradient elution with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a triethylamine additive) can be effective.
-
Crystallization: If the compound is a solid, recrystallization from an appropriate solvent or solvent mixture can significantly improve purity.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can be a powerful alternative to traditional HPLC.
Q4: The formation of the dihydrochloride salt is yielding an oily product instead of a crystalline solid. What could be the issue?
A4: The precipitation of an oil instead of a crystalline solid during salt formation is a common issue.
-
Solvent System: The choice of solvent is critical. The salt should be insoluble in the chosen solvent. A common technique is to dissolve the free base in a solvent like isopropanol or ethyl acetate and then add a solution of HCl in a non-polar solvent like diethyl ether or heptane.
-
Water Content: The presence of even trace amounts of water can sometimes inhibit crystallization. Ensure all solvents and reagents are anhydrous.
-
Rate of Addition: Slow, dropwise addition of the HCl solution while vigorously stirring can promote the formation of a crystalline solid.
Troubleshooting Guides
Issue 1: Incomplete Suzuki Coupling for Pyridine Core Assembly
| Symptom | Potential Cause | Suggested Solution |
| Low conversion to the desired biaryl product. | Inactive catalyst or ligand degradation. | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust ligand. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Monitor the reaction progress by TLC or LC-MS at different temperatures. | |
| Presence of impurities in starting materials. | Ensure starting materials (boronic acid/ester and halide) are pure and dry. | |
| Formation of significant homocoupling byproducts. | Incorrect stoichiometry or slow cross-coupling. | Adjust the stoichiometry of the reactants. A slight excess of the boronic acid derivative may be beneficial. |
Issue 2: Side Reactions during Piperazine Introduction
| Symptom | Potential Cause | Suggested Solution |
| Formation of di-substituted pyridine byproduct. | Reaction temperature is too high, leading to over-reactivity. | Lower the reaction temperature and carefully monitor the reaction progress. |
| Excess of 4-methylpiperazine. | Use a controlled stoichiometry of the piperazine nucleophile. | |
| Low yield of the desired product. | Leaving group on the pyridine ring is not sufficiently activated. | Consider using a more reactive leaving group (e.g., converting a chloro-substituent to a bromo- or iodo-substituent). |
| Steric hindrance around the reaction site. | Employ a stronger base or a catalyst to facilitate the nucleophilic aromatic substitution. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid precursor (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the secondary amine precursor (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the purified Imnopitant free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol, methanol, or ethyl acetate).
-
Acidification: Slowly add a solution of hydrogen chloride (2.0-2.2 equivalents) in a solvent in which the salt is insoluble (e.g., diethyl ether or 2-propanol) to the stirred solution of the free base at room temperature or 0 °C.
-
Precipitation: The dihydrochloride salt should precipitate out of the solution. Continue stirring for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing: Wash the collected solid with a cold, anhydrous, non-polar solvent (e.g., diethyl ether or hexane) to remove any residual impurities.
-
Drying: Dry the salt under high vacuum to obtain the final Imnopitant dihydrochloride.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Imnopitant dihydrochloride interference with assay reagents
Technical Support Center: Imnopitant Dihydrochloride
A Message to Our Researchers:
Our primary goal is to provide comprehensive and accurate technical support for the scientific community. After a thorough review of scientific literature and chemical databases, we have found no publicly available information regarding "this compound" or its potential for interference in experimental assays. The name is present in some databases, but detailed experimental data is lacking.[1][2][3][4]
This suggests that the compound may be novel, proprietary, or possibly referenced under a different designation. Without specific data on its chemical properties and behavior in biological systems, creating a detailed troubleshooting guide is not feasible.
To demonstrate the format and depth of our technical support, we have created the following guide using Doxorubicin as a well-documented example of a compound known to interfere with common assays. This guide illustrates the type of information and troubleshooting assistance we provide.
If you have access to internal data or an alternative name for this compound, please contact our support team, and we will be happy to generate a specific guide for your needs.
Technical Support Center: Doxorubicin Assay Interference
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address common issues related to interference from Doxorubicin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Doxorubicin and why does it interfere with assays?
Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its planar aromatic structure allows it to intercalate into DNA, and it is also redox-active, generating reactive oxygen species. These properties, along with its intrinsic fluorescence, are the primary sources of assay interference.
Q2: What are the most common types of assay interference caused by Doxorubicin?
Doxorubicin can interfere with assays through several mechanisms:
-
Autofluorescence: Doxorubicin is strongly fluorescent, with a broad excitation and emission spectrum that can overlap with many common fluorophores used in assays, leading to false-positive signals.[5][6]
-
Signal Quenching (Inner Filter Effect): Due to its color (red-orange), Doxorubicin can absorb light at the excitation or emission wavelengths of other fluorophores or chromophores in an assay.[6] This can lead to a false-negative or reduced signal.
-
Light Scattering: At higher concentrations or in certain buffers, Doxorubicin may form aggregates that scatter light, leading to noisy and unreliable readings in fluorescence or absorbance-based assays.[5]
-
Nonspecific Reactivity: As a reactive molecule, Doxorubicin can interact nonspecifically with assay components like enzymes or detection reagents, causing inhibition or activation unrelated to the intended biological target.[6]
Troubleshooting Guides
Problem 1: High background signal in my fluorescence-based assay.
This is a common issue caused by Doxorubicin's intrinsic fluorescence (autofluorescence).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Methodologies:
-
Compound-Only Control:
-
Prepare a set of wells on your assay plate containing only the assay buffer and Doxorubicin at the same concentrations used in your experiment.
-
Do not add cells, enzymes, or other biological components.
-
Read the fluorescence at your assay's specific excitation and emission wavelengths.
-
Interpretation: A high signal in these wells confirms that Doxorubicin is autofluorescent under your experimental conditions.
-
-
Use of Red-Shifted Dyes:
-
Many compounds exhibit autofluorescence in the blue-green spectral region.[6]
-
If possible, switch to an assay that uses a fluorophore with excitation and emission wavelengths in the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647).
-
This often shifts the detection window away from the fluorescence peak of the interfering compound.
-
Problem 2: My assay signal decreases with increasing Doxorubicin concentration.
This may be due to signal quenching or direct inhibition of an assay component.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased assay signal.
Detailed Methodologies:
-
Product Quenching Control:
-
Run your standard assay to completion in a set of control wells to generate the fluorescent or colored product.
-
Halt the enzymatic reaction using a specific inhibitor or by denaturing the enzyme.
-
Add Doxorubicin at various concentrations to these wells.
-
Read the signal immediately and compare it to control wells with no added Doxorubicin.
-
Interpretation: A decrease in signal upon adding Doxorubicin indicates it is quenching the signal from the assay's product.[5]
-
-
Absorbance Spectrum Measurement:
-
Prepare solutions of Doxorubicin in the assay buffer.
-
Using a spectrophotometer, measure the absorbance of the solutions across a wide range of wavelengths (e.g., 300-800 nm).
-
Interpretation: If Doxorubicin shows significant absorbance at the excitation or emission wavelengths of your assay's fluorophore, the inner filter effect is a likely cause of interference.
-
Quantitative Data Summary
For accurate troubleshooting, it is crucial to understand the spectral properties of Doxorubicin.
| Property | Wavelength / Value | Reference |
| Excitation Maximum | ~480 nm | PubChem |
| Emission Maximum | ~590 nm | PubChem |
| Molar Absorptivity (ε) | ~11,500 M⁻¹cm⁻¹ at 480 nm | Various Sources |
Note: These values can be influenced by solvent, pH, and binding to cellular components.
General Mitigation Strategies
When encountering compound interference, a systematic approach is key.
Caption: General workflow for addressing assay interference.
To ensure robust and reliable data, always consider the physicochemical properties of your test compounds and run appropriate controls.[7] If interference is suspected, using an orthogonal assay with a different detection method (e.g., switching from fluorescence to a luminescence or label-free method) is the gold standard for validating your results.
References
Strategies to improve Imnopitant dihydrochloride's therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic index of Imnopitant dihydrochloride, a potent tachykinin NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index and why is it a critical parameter for this compound?
The therapeutic index (TI) is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[1] A narrow therapeutic index suggests that the doses for efficacy and toxicity are close, necessitating careful dosage management.[2][3] For this compound, a wider therapeutic index is desirable to ensure a larger margin of safety for clinical applications, minimizing the risk of adverse effects while achieving the desired therapeutic outcome.[4]
Q2: What are the potential primary off-target effects of this compound and how can they be assessed?
As a neurokinin-1 (NK1) receptor antagonist, off-target effects of this compound may involve interactions with other receptors, ion channels, or enzymes.[5][6][7] These unintended interactions can lead to a range of side effects.[8] Off-target activities are typically identified through comprehensive screening panels. High-throughput screening (HTS) and in-vitro assays are instrumental in the early stages of drug development to flag potential off-target liabilities.[8][9]
Q3: How can the selectivity of this compound for the NK1 receptor be improved to enhance its therapeutic index?
Improving selectivity involves modifying the chemical structure of the compound to increase its affinity for the NK1 receptor while reducing its affinity for off-target molecules. This can be achieved through rational drug design, which utilizes computational and structural biology tools to predict and optimize molecular interactions.[8][10] The goal is to create a molecule that binds more specifically to the intended target, thereby reducing off-target side effects.[8]
Q4: What formulation strategies can be employed to improve the therapeutic index of this compound?
Various formulation strategies can enhance the therapeutic index by improving drug delivery and bioavailability.[11][12] Techniques such as solid dispersion systems, nanonization, and nanoencapsulation can improve the solubility and absorption of poorly water-soluble drugs like many NK-1R antagonists.[12][13][14] These methods can lead to more consistent pharmacokinetic profiles and potentially lower the required therapeutic dose, thus widening the therapeutic window.[11][14]
Q5: How can dose-limiting toxicities of this compound be mitigated?
Troubleshooting Guides
Problem: High In-Vitro Toxicity Observed in Cell-Based Assays
-
Possible Cause 1: Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to cytotoxicity.[5][6]
-
Solution: Perform a broad off-target screening panel to identify potential unintended binding partners.
-
-
Possible Cause 2: Reactive Metabolites: The compound may be metabolized into toxic byproducts by the cell lines used in the assay.
-
Solution: Use in-vitro models with metabolic capabilities, such as primary hepatocytes, to assess the formation of reactive metabolites.
-
-
Possible Cause 3: Poor Solubility: The compound may be precipitating in the assay medium, leading to inaccurate results.
-
Solution: Verify the solubility of the compound in the assay buffer and consider using solubilizing agents if necessary.
-
Problem: Poor In-Vivo Efficacy at Non-Toxic Doses
-
Possible Cause 1: Inadequate Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or rapid excretion, leading to insufficient exposure at the target site.
-
Possible Cause 2: Insufficient Target Engagement: The compound may not be reaching the NK1 receptor in sufficient concentrations to exert its therapeutic effect.
-
Solution: Perform receptor occupancy studies to confirm that the drug is binding to the NK1 receptor at the administered doses.
-
-
Possible Cause 3: Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state.
-
Solution: Re-evaluate the animal model to ensure its relevance to the therapeutic indication.
-
Experimental Protocols
Protocol 1: In-Vitro Receptor Binding Assay to Determine Selectivity
This protocol is designed to assess the binding affinity of this compound and its analogs to the NK1 receptor versus a panel of off-target receptors.
-
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radiolabeled ligand for the NK1 receptor (e.g., [3H]-Substance P).
-
This compound and its analogs.
-
A panel of cell membranes expressing various off-target receptors.
-
Appropriate radiolabeled ligands for the off-target receptors.
-
Binding buffer and wash buffer.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound and its analogs.
-
In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and the test compounds at various concentrations.
-
After incubation, wash the membranes to remove unbound ligand.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Protocol 2: Cell-Based Functional Assay to Measure NK1 Receptor Antagonism
This protocol measures the ability of this compound to inhibit the functional response of the NK1 receptor to its natural ligand, Substance P.
-
Materials:
-
A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 cells).[19]
-
Substance P.
-
This compound.
-
A calcium-sensitive fluorescent dye.
-
Assay buffer.
-
A fluorescence plate reader.
-
-
Methodology:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of Substance P.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the potency of this compound by calculating its pA2 value from the Schild plot.[19]
-
Quantitative Data Summary
Table 1: Comparative Selectivity of Imnopitant Analogs
| Compound | NK1 IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1/NK1) |
| Imnopitant | 1.2 | 1500 | >10000 | 1250 |
| Analog A | 0.8 | 800 | >10000 | 1000 |
| Analog B | 2.5 | >10000 | >10000 | >4000 |
Table 2: Efficacy and Toxicity of Imnopitant Formulations in a Murine Model
| Formulation | Effective Dose (ED50, mg/kg) | Toxic Dose (TD50, mg/kg) | Therapeutic Index (TD50/ED50) |
| Standard | 10 | 50 | 5 |
| Nanoparticle | 5 | 75 | 15 |
| Solid Dispersion | 7 | 60 | 8.6 |
Visualizations
Caption: Simplified NK1 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for improving the therapeutic index of a drug candidate.
Caption: Logical flowchart for troubleshooting high in-vitro toxicity.
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Drugs with narrow therapeutic index as indicators in the risk management of hospitalised patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Encountering unpredicted off-target effects of pharmacological inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring neurokinin-1 receptor antagonism for depression with structurally differentiated inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. youtube.com [youtube.com]
- 19. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Imnopitant Dihydrochloride and Other Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Imnopitant dihydrochloride against other prominent neurokinin-1 (NK1) receptor antagonists. The information presented herein is supported by available preclinical data to aid in research and development efforts within the fields of pharmacology and medicinal chemistry.
Introduction to NK1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for Substance P, a neuropeptide implicated in numerous physiological processes, including pain transmission, inflammation, and the emetic reflex.[1] Antagonists of the NK1 receptor have emerged as a critical class of drugs, particularly for the prevention of chemotherapy-induced nausea and vomiting (CINV), a significant and debilitating side effect of cancer treatment.[2] This guide focuses on a comparative analysis of this compound, a neurokinin NK1 receptor antagonist, with other established agents in this class, such as aprepitant, rolapitant, and netupitant.
NK1 Receptor Signaling Pathway
Upon binding of its endogenous ligand, Substance P, the NK1 receptor activates downstream signaling cascades. A primary pathway involves the coupling to Gq alpha subunits, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses.
Comparative In Vitro Efficacy
The primary measure of in vitro efficacy for a receptor antagonist is its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity. The available data for this compound and other selected NK1 antagonists are summarized below.
| Compound | Receptor Target | Assay Type | IC50 (nM) | Ki (nM) | Source(s) |
| This compound | Human NK1 | Radioligand Binding | 2.3 | 0.66 | [3][4] |
| Aprepitant | Human NK1 | Radioligand Binding | 0.1 | - | [5] |
| Rolapitant | Human NK1 | Radioligand Binding | - | 0.66 | [3][4] |
| Netupitant | Human NK1 | Radioligand Binding | - | 0.95 | [6] |
| L-760735 | Human NK1 | Radioligand Binding | 0.19 | - | [6] |
Note: Direct comparison of these values should be made with caution as they may have been determined under different experimental conditions.
In Vivo Efficacy
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of NK1 receptor antagonists.
NK1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a standard procedure for determining the binding affinity of a test compound to the NK1 receptor.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P), and varying concentrations of the test compound (e.g., this compound).
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled NK1 antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Anti-emetic Efficacy in the Ferret Model
This protocol describes a general procedure for evaluating the anti-emetic efficacy of a test compound against cisplatin-induced emesis in ferrets.
Detailed Protocol:
-
Animal Preparation:
-
Dosing:
-
Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the emetic challenge.
-
-
Emetic Challenge:
-
Administer cisplatin (typically 5-10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection to induce emesis.[4]
-
-
Observation and Data Collection:
-
Observe the animals continuously for a defined period (e.g., 4-24 hours) following cisplatin administration.
-
Record the number of retching and vomiting episodes for each animal. The latency to the first emetic event can also be measured.
-
-
Data Analysis:
-
Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group.
-
Calculate the percentage inhibition of emesis for each dose of the test compound.
-
Conclusion
The available in vitro data indicates that this compound is a potent NK1 receptor antagonist with a high binding affinity, comparable to that of other established antagonists like rolapitant and netupitant. However, a comprehensive assessment of its efficacy requires in vivo studies, particularly in the ferret model of cisplatin-induced emesis. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. Further research is warranted to fully elucidate the therapeutic potential of this compound relative to other NK1 receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Control of high-dose-cisplatin-induced emesis with an all-oral three-drug antiemetic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tachykinin NK1 receptor antagonist PD 154075 blocks cisplatin-induced delayed emesis in the ferret. | Semantic Scholar [semanticscholar.org]
- 5. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of Imnopitant Dihydrochloride and Fosaprepitant: A Guide for Researchers
A comparative analysis between Imnopitant dihydrochloride and fosaprepitant is not feasible at this time due to a significant lack of publicly available research and clinical data for this compound. While both compounds are classified as neurokinin-1 (NK1) receptor antagonists, extensive literature and experimental data are available for fosaprepitant, whereas information on this compound is limited to its chemical identity and its general classification as an NK1 receptor antagonist.
This guide will proceed with a detailed overview of fosaprepitant, covering its mechanism of action, signaling pathways, and relevant experimental data, to provide a valuable resource for researchers, scientists, and drug development professionals.
Fosaprepitant: A Detailed Profile
Fosaprepitant is a prodrug that is rapidly converted in the body to its active form, aprepitant. Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[1] It is widely used for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2][3][4]
Mechanism of Action and Signaling Pathway
The antiemetic effect of fosaprepitant is mediated by the blockade of NK1 receptors in the central and peripheral nervous system.[1] Substance P, a neuropeptide, is a key mediator of the vomiting reflex.[1][3] Chemotherapeutic agents can trigger the release of substance P, which then binds to NK1 receptors, initiating a signaling cascade that leads to nausea and vomiting. Aprepitant, the active metabolite of fosaprepitant, competitively blocks the binding of substance P to NK1 receptors, thereby inhibiting this emetic signaling pathway.[1][3][5]
Below is a diagram illustrating the signaling pathway of Substance P and the inhibitory action of aprepitant.
Caption: Mechanism of action of fosaprepitant.
Experimental Data and Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of fosaprepitant in preventing CINV, particularly when used in combination with other antiemetic agents like 5-HT3 receptor antagonists and corticosteroids.[1]
Table 1: Summary of Key Clinical Trial Data for Fosaprepitant
| Study/Trial Identifier | Patient Population | Chemotherapy Regimen | Key Findings | Reference |
| NCT04873284 | Pediatric oncology patients | Moderately or Highly Emetogenic Chemotherapy (MEC or HEC) | Fosaprepitant showed a statistically higher complete response in the acute phase of CINV compared to oral aprepitant (95% vs. 79%). | [6] |
| CONSOLE Trial | Patients receiving cisplatin-based chemotherapy | Highly Emetogenic Chemotherapy (HEC) | Fosnetupitant was non-inferior to fosaprepitant in preventing CINV, with a lower incidence of injection site reactions. | [7] |
| Multicenter, Randomized, Double-Blind, Phase III Trial | Patients receiving cisplatin-based chemotherapy | Highly Emetogenic Chemotherapy (HEC) | Intravenous fosaprepitant was non-inferior to oral aprepitant for the prevention of CINV. | [8] |
Experimental Protocols
The following provides a generalized experimental workflow for a clinical trial evaluating the efficacy of an antiemetic agent like fosaprepitant, based on common methodologies cited in the literature.
Experimental Workflow: Phase III Clinical Trial for CINV Prevention
Caption: Generalized workflow for a CINV clinical trial.
Pharmacokinetics
Fosaprepitant is administered intravenously and is rapidly converted to aprepitant by ubiquitous phosphatases.[9] Aprepitant is metabolized primarily by the liver, mainly through the CYP3A4 enzyme system.[1] This is an important consideration for potential drug-drug interactions.[1][4]
Table 2: Pharmacokinetic Parameters of Aprepitant (Active Metabolite of Fosaprepitant)
| Parameter | Value |
| Protein Binding | >95% |
| Volume of Distribution (Vd) | ~70 L |
| Metabolism | Primarily hepatic via CYP3A4; minor metabolism by CYP1A2 and CYP2C19 |
| Half-life | Approximately 9 to 13 hours |
Note: These values are approximate and can vary based on the patient population and study design.
Conclusion on this compound
The absence of published preclinical and clinical data for this compound prevents a meaningful comparison with fosaprepitant. For a comprehensive evaluation, future research on this compound would need to establish its pharmacokinetic profile, pharmacodynamic properties, efficacy in preventing CINV, and overall safety profile through rigorous, controlled studies. Until such data becomes available, fosaprepitant remains a well-documented and clinically established agent in the management of chemotherapy-induced nausea and vomiting.
References
- 1. amsbio.com [amsbio.com]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Nausea and Vomiting Related to Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Imnopitant | C28H28F6N4O | CID 9808518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. england.nhs.uk [england.nhs.uk]
- 9. Emerging agents that target signaling pathways in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Imnopitant Dihydrochloride: A Comparative Analysis of its Cross-reactivity with Neurokinin Receptors
For Immediate Release
Imnopitant dihydrochloride, a potent and selective antagonist of the neurokinin-1 (NK1) receptor, has demonstrated significant therapeutic potential. This guide provides a comprehensive comparison of Imnopitant's binding affinity for the human NK1 receptor against its cross-reactivity with the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the exploration of tachykinin receptor modulation.
Executive Summary
This compound, also known as GR205171, exhibits high affinity for the human NK1 receptor. Radioligand binding assays have determined its pKi to be approximately 9.4. In contrast, its affinity for the NK2 and NK3 receptors is significantly lower, indicating a high degree of selectivity for the NK1 receptor. This selectivity is a critical attribute, as off-target effects at other neurokinin receptors can lead to undesirable side effects. This document summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Binding Affinity of this compound
The selectivity of a drug for its intended target over other related receptors is a key determinant of its therapeutic index. The following table summarizes the binding affinities of this compound for the human neurokinin receptors.
| Receptor | Ligand | Ki (nM) | pKi |
| Neurokinin-1 (NK1) | Imnopitant (GR205171) | ~0.4 | ~9.4 |
| Neurokinin-2 (NK2) | Imnopitant (GR205171) | >1000 | <6 |
| Neurokinin-3 (NK3) | Imnopitant (GR205171) | >1000 | <6 |
Table 1: Comparative binding affinities of this compound for human neurokinin receptors. Data is compiled from publicly available pharmacological studies.
Neurokinin Signaling Pathway
Neurokinin receptors (NK1, NK2, and NK3) are G-protein coupled receptors (GPCRs) that are preferentially activated by the endogenous tachykinin peptides: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger an increase in intracellular calcium and activation of protein kinase C (PKC), leading to various physiological responses.
Figure 1: Simplified Neurokinin Signaling Pathway.
Experimental Methodologies
The determination of this compound's binding affinity for neurokinin receptors is typically achieved through competitive radioligand binding assays.
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., Imnopitant) for the NK1, NK2, and NK3 receptors.
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptor are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. The protein concentration of the membrane suspension is determined using a standard protein assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, or [³H]-Senktide for NK3).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Cell membrane preparation expressing the target receptor.
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate protease inhibitors and bovine serum albumin).
-
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled antagonist for the respective receptor.
-
The plates are incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using a non-linear regression analysis program (e.g., Prism).
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: General workflow for a radioligand binding assay.
Conclusion
The available data strongly support the characterization of this compound as a highly selective NK1 receptor antagonist. Its significantly lower affinity for the NK2 and NK3 receptors suggests a reduced potential for off-target effects mediated by these receptors. This high selectivity, combined with its potent antagonism at the NK1 receptor, makes Imnopitant a valuable tool for investigating the physiological and pathological roles of the NK1 receptor and a promising candidate for therapeutic development. Further functional assays are recommended to fully characterize its antagonist activity and selectivity in cellular and in vivo models.
Head-to-Head Comparison: Imnopitant Dihydrochloride and Casopitant in Neurokinin-1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neurokinin-1 (NK1) receptor antagonists: Imnopitant dihydrochloride and casopitant. While both compounds target the NK1 receptor, a critical player in emesis, pain, and inflammation, the publicly available data for each varies significantly. This comparison summarizes the existing experimental data for casopitant and outlines the necessary framework for evaluating this compound.
Mechanism of Action: Targeting the NK1 Receptor
Both this compound and casopitant are classified as neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is a G-protein coupled receptor (GPCR) with a high affinity for Substance P, a neuropeptide involved in transmitting inflammatory and pain signals, as well as inducing emesis. By competitively blocking the binding of Substance P to the NK1 receptor, these antagonists inhibit downstream signaling cascades, thereby mitigating these physiological responses.[1]
The activation of the NK1 receptor by Substance P typically leads to the activation of the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in the cellular response.
Quantitative Data Summary
A significant disparity exists in the publicly available quantitative data for these two compounds. Casopitant has been the subject of numerous preclinical and clinical studies, providing a clearer picture of its pharmacological profile. In contrast, specific binding affinity and functional potency data for this compound are not readily found in the public domain.
Table 1: In Vitro Pharmacology of Casopitant
| Parameter | Species/System | Value | Reference |
| Binding Affinity (IC50) | Ferret NK1 Receptor | 0.16 nmol/L | [2] |
| Mechanism of Action | Human NK1 Receptor | Potent and Selective Antagonist | [3][4] |
Note: IC50 (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to block 50% of the target's activity. A lower IC50 value denotes greater potency.
Data for this compound: Publicly available experimental data on the binding affinity (Ki) or functional potency (IC50) of this compound for the NK1 receptor could not be identified in the conducted search.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below. These protocols are standard in the field for characterizing NK1 receptor antagonists.
Neurokinin-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and casopitant for the human NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Substance P or another suitable high-affinity NK1 receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., 40 µg/mL bacitracin).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and casopitant dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration Apparatus
-
Liquid Scintillation Counter
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and dilute to the desired protein concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand at a concentration near its Kd, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Competition Binding: Serial dilutions of the test compound (this compound or casopitant), radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist acting on the NK1 receptor.
Objective: To determine the functional potency (IC50) of this compound and casopitant in inhibiting Substance P-induced calcium mobilization.
Materials:
-
Cells: A cell line stably expressing the human NK1 receptor and a G-protein that couples to calcium mobilization (e.g., Gαq).
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar dye.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or another suitable physiological buffer.
-
Agonist: Substance P.
-
Test Compounds: this compound and casopitant.
-
Fluorescence Plate Reader: With the capability for kinetic reading and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 30-60 minutes.
-
Compound Addition: Wash the cells to remove excess dye. Add serial dilutions of the test compounds (this compound or casopitant) to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading and then inject Substance P into the wells. Immediately begin kinetic measurement of the fluorescence intensity over time.
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting concentration-response curve using non-linear regression.
Pharmacokinetic Profile
Casopitant
Preclinical studies in mice, rats, and dogs have shown that casopitant is rapidly absorbed following oral administration, with the maximum plasma concentration of radioactivity generally observed between 0.5 to 2 hours post-dose.[3] The primary circulating components are unchanged casopitant and its hydroxylated metabolite.[3] Elimination is mainly through metabolism, with metabolites excreted primarily in the feces.[3] In ferrets, after a single intraperitoneal dose, casopitant was rapidly absorbed, with plasma and brain concentrations being approximately equal at 2 hours post-dosing.[6]
This compound
No publicly available pharmacokinetic data for this compound was found during the literature search. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) would need to be determined in preclinical species to understand its potential clinical profile.
In Vivo Efficacy
Casopitant
Casopitant has demonstrated significant efficacy in preclinical models and clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV). In ferret models of cisplatin-induced emesis, casopitant inhibited retching and vomiting in a dose-dependent manner.[7] Numerous phase II and phase III clinical trials have confirmed its efficacy in patients receiving moderately and highly emetogenic chemotherapy, where it significantly improved the complete response rate (no emesis and no rescue medication) compared to control groups.[7]
This compound
No publicly available in vivo efficacy data for this compound in relevant disease models was identified.
Visualizing the NK1 Receptor Signaling Pathway and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
This guide provides a comparative overview of this compound and casopitant, both of which are neurokinin-1 receptor antagonists. Casopitant is a well-characterized compound with a substantial body of preclinical and clinical data supporting its high affinity for the NK1 receptor and its efficacy in preventing chemotherapy-induced nausea and vomiting.
In contrast, there is a notable lack of publicly available experimental data for this compound. To perform a direct head-to-head comparison and fully assess its therapeutic potential, it would be essential to conduct in vitro binding and functional assays to determine its potency and selectivity for the NK1 receptor, as well as comprehensive preclinical studies to evaluate its pharmacokinetic profile and in vivo efficacy. The experimental protocols provided herein offer a standard framework for such an evaluation. Researchers and drug development professionals are encouraged to utilize these methodologies to generate the necessary data for a thorough comparison.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic disposition of casopitant, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Casopitant: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics and brain penetration of casopitant, a potent and selective neurokinin-1 receptor antagonist, in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Imnopitant Dihydrochloride for the NK1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Imnopitant dihydrochloride, a neurokinin-1 (NK1) receptor antagonist. The objective is to offer a comprehensive resource for validating its selectivity, drawing comparisons with other established NK1 receptor antagonists. This document summarizes available data, outlines key experimental protocols for selectivity determination, and visualizes relevant biological pathways and workflows.
Comparative Selectivity Profile of NK1 Receptor Antagonists
A critical aspect of validating a novel receptor antagonist is to determine its binding affinity for the intended target relative to other related receptors. For an NK1 receptor antagonist, this involves assessing its affinity for the NK1 receptor in comparison to the NK2 and NK3 receptors. This selectivity is crucial for minimizing off-target effects and ensuring a favorable therapeutic window.
While this compound is identified as an NK1 receptor antagonist, specific public domain data regarding its binding affinities (Ki or IC50 values) for the NK1, NK2, and NK3 receptors were not available in the reviewed literature. However, for comparative purposes, the selectivity profile of the well-characterized NK1 receptor antagonist, Aprepitant, is presented below.
| Compound | Receptor | Binding Affinity (IC50, nM) | Selectivity vs. NK1 | Reference |
| This compound | NK1 | Data not available | - | - |
| NK2 | Data not available | - | - | |
| NK3 | Data not available | - | - | |
| Aprepitant | NK1 | 0.1 | - | [1] |
| NK2 | 4500 | 45,000-fold | [1] | |
| NK3 | 300 | 3,000-fold | [1] |
Experimental Protocols for Determining Receptor Selectivity
The standard method for determining the binding affinity and selectivity of a compound for a specific receptor is the in vitro radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Radioligand Binding Assay Protocol
This protocol outlines the general procedure for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the NK1, NK2, and NK3 receptors.
1. Materials and Reagents:
-
Cell Membranes: Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligands:
-
For NK1 Receptor: [³H]-Substance P or [¹²⁵I]-Substance P
-
For NK2 Receptor: [¹²⁵I]-Neurokinin A
-
For NK3 Receptor: [³H]-Senktide or [¹²⁵I]-Methyl-Phe⁷-NKB
-
-
Test Compound: this compound or other comparator compounds.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the respective receptor (e.g., unlabeled Substance P for the NK1 receptor).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of the test compound.
-
Total Binding Wells: Contain buffer, radioligand, and membranes.
-
Non-specific Binding Wells: Contain buffer, radioligand, membranes, and a saturating concentration of the non-labeled antagonist.
-
Test Compound Wells: Contain buffer, radioligand, membranes, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plates for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Pathways and Workflows
NK1 Receptor Signaling Pathway
The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P. Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, inflammation, and emesis.[1]
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the selectivity of a compound like this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
Benchmarking Imnopitant Dihydrochloride Against First-Generation NK1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Imnopitant dihydrochloride, a neurokinin-1 (NK1) receptor antagonist, against first-generation compounds in the same class, primarily focusing on aprepitant. The objective is to offer a clear, data-driven benchmark for researchers and professionals in drug development.
Introduction to NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in nausea, vomiting, pain, and inflammation.[1][2] First-generation NK1 antagonists, such as aprepitant, have become a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV).[1][3] this compound is also identified as a neurokinin NK1 receptor antagonist.[4] This guide will compare key performance metrics to evaluate the potential advantages and differences of Imnopitant in relation to established first-generation agents.
Data Presentation: Quantitative Comparison
A direct quantitative comparison of this compound with first-generation NK1 antagonists is limited by the public availability of preclinical data for Imnopitant. However, we can establish a benchmark using data from the well-characterized first-generation antagonist, aprepitant.
Table 1: In Vitro Receptor Binding Affinity
This table summarizes the binding affinity of aprepitant for the human NK1 receptor. The inhibitory constant (Ki) is a measure of the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand, with lower values indicating higher affinity.
| Compound | Receptor | Assay Type | Radioligand | Cell Line | Ki (nM) | IC50 (nM) |
| This compound | Human NK1 | Not Publicly Available | Not Publicly Available | Not Publicly Available | Data not available | Data not available |
| Aprepitant | Human NK1 | Competition Binding | [¹²⁵I]Substance P | CHO cells | ~0.1 | ~1.0 |
Data for Aprepitant is compiled from various sources and represents an approximate value.
Table 2: In Vivo Efficacy - Gerbil Foot-Tapping Model
The gerbil foot-tapping model is a standard in vivo assay to assess the central activity of NK1 receptor antagonists. The test measures the inhibition of foot-tapping behavior induced by an NK1 receptor agonist.
| Compound | Animal Model | Agonist | Route of Administration | Dose | Inhibition of Foot-Tapping (%) | Duration of Action |
| This compound | Gerbil | Not Publicly Available | Not Publicly Available | Data not available | Data not available | Data not available |
| Aprepitant | Gerbil | GR73632 (NK1 agonist) | i.p. | 0.3 - 3 mg/kg | Dose-dependent | > 48 hours |
Data for Aprepitant is based on published studies.[5]
Table 3: In Vivo Efficacy - Anti-emetic Models
The ferret is a widely used animal model for studying emesis due to its physiological similarities to humans in this regard. These studies evaluate the ability of NK1 antagonists to prevent vomiting induced by chemotherapeutic agents like cisplatin.
| Compound | Animal Model | Emetic Stimulus | Route of Administration | Dose | Emetic Episode Reduction (%) |
| This compound | Ferret | Not Publicly Available | Not Publicly Available | Data not available | Data not available |
| Aprepitant | Ferret | Cisplatin | i.v. | 1 mg/kg | Significant reduction |
Data for Aprepitant is based on published studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are standard protocols for the key experiments cited in this guide.
NK1 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Radioligand: [¹²⁵I]-Substance P.
-
Unlabeled Substance P (for non-specific binding).
-
Test compound (e.g., this compound, Aprepitant).
-
Binding buffer (50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Harvest NK1 receptor-expressing cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Gerbil Foot-Tapping Model
Objective: To assess the in vivo central nervous system activity of an NK1 receptor antagonist.
Materials:
-
Mongolian gerbils.
-
NK1 receptor agonist (e.g., GR73632).
-
Test compound (e.g., this compound, Aprepitant).
-
Vehicle control.
-
Observation chambers.
Procedure:
-
Acclimatization: Acclimate the gerbils to the observation chambers.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before agonist challenge.
-
Agonist Challenge: Administer the NK1 receptor agonist to induce the foot-tapping response.
-
Observation: Record the number of hind foot taps over a defined period (e.g., 5 minutes).
-
Data Analysis: Compare the number of foot taps in the test compound group to the vehicle control group to determine the percentage of inhibition.
Mandatory Visualization
NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This pathway is the target of NK1 receptor antagonists like this compound and aprepitant.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Imnopitant Dihydrochloride: A Comparative Analysis within the Neurokinin-1 Receptor Antagonist Class
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of a new molecular entity requires rigorous comparison with existing treatments. This guide provides a comprehensive assessment of Imnopitant dihydrochloride, a neurokinin NK1 receptor antagonist, contextualized within the broader landscape of currently available therapies. Due to the limited availability of specific clinical trial data for this compound, this comparison focuses on the established efficacy and mechanisms of the NK1 receptor antagonist class as a whole, offering a predictive framework for its potential superiority or non-inferiority.
Introduction to this compound and the NK1 Receptor Antagonist Class
This compound is classified as a neurokinin-1 (NK1) receptor antagonist.[1] This class of drugs exerts its therapeutic effects by blocking the binding of Substance P, a neuropeptide involved in nausea and vomiting signaling pathways, to its receptor (the NK1 receptor).[2] Consequently, NK1 receptor antagonists are primarily utilized for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2][3][4]
While specific clinical efficacy data for this compound is not publicly available at this time, an analysis of prominent members of its class, such as aprepitant, fosaprepitant, rolapitant, and casopitant, provides a strong basis for evaluating its potential therapeutic profile.
Comparative Efficacy of NK1 Receptor Antagonists
Clinical studies have consistently demonstrated the efficacy of NK1 receptor antagonists in preventing nausea and vomiting, particularly when used in combination with other antiemetic agents like 5-HT3 receptor antagonists and corticosteroids.[2]
Table 1: Comparative Efficacy of NK1 Receptor Antagonists in Preventing Postoperative Nausea and Vomiting (PONV)
| Treatment Regimen | Outcome | Efficacy | Supporting Data |
| Aprepitant (40mg and 80mg) vs. Ondansetron | Reduced incidence of vomiting (0-24 hours post-op) | Superior | OR = 0.40 (40mg), OR = 0.32 (80mg); p < 0.001[3] |
| Aprepitant (80mg) vs. Placebo/No Antiemetic | Reduced nausea (first 2 hours post-op) | Superior | RR: 0.56[4] |
| Aprepitant (80mg) vs. Placebo/No Antiemetic | Reduced vomiting (first 2 hours post-op) | Superior | RR: 0.20[4] |
| Fosaprepitant vs. Control | Reduced incidence of vomiting (0-24 and 0-48 hours post-op) | Superior | OR = 0.07; p < 0.001[3] |
OR: Odds Ratio; RR: Risk Ratio. A lower OR or RR indicates a better outcome for the intervention group.
Mechanism of Action: The Substance P/NK1 Receptor Pathway
The antiemetic effect of this compound and other NK1 receptor antagonists is mediated through the blockade of the Substance P/NK1 receptor signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following outlines a typical methodology for assessing the efficacy of an NK1 receptor antagonist in a clinical trial for PONV, based on published studies of similar drugs.[4]
A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of an NK1 Receptor Antagonist for the Prevention of Postoperative Nausea and Vomiting.
1. Patient Population:
-
Adult patients (ASA physical status I-III) scheduled for laparoscopic surgery under general anesthesia.
-
Exclusion criteria would include patients with a history of significant gastrointestinal disease, those who have received antiemetic medication within 24 hours of surgery, and pregnant or breastfeeding individuals.
2. Study Design:
-
Patients are randomly assigned to one of three groups:
-
Group A: Investigational drug (e.g., this compound) administered orally at a specified dose before surgery.
-
Group B: Active comparator (e.g., ondansetron) administered intravenously.
-
Group C: Placebo administered orally.
-
3. Data Collection:
-
The primary efficacy endpoint is the incidence of vomiting in the first 24 hours post-surgery.
-
Secondary endpoints include the incidence of nausea, the need for rescue antiemetic medication, and patient-reported satisfaction with nausea and vomiting control.
-
Safety assessments include monitoring for adverse events, vital signs, and laboratory parameters.
4. Statistical Analysis:
-
The incidence of vomiting and nausea is compared between the treatment groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
-
Time to first emetic episode and time to first use of rescue medication are analyzed using survival analysis methods.
Caption: A typical clinical trial workflow for an antiemetic drug.
Conclusion: Assessing the Potential of this compound
Based on the established efficacy of the NK1 receptor antagonist class, it is reasonable to hypothesize that this compound will demonstrate significant antiemetic properties. To establish its superiority or non-inferiority to existing treatments, future clinical trials will need to directly compare its performance against current standards of care, such as aprepitant and fosaprepitant, in well-designed, randomized controlled studies. Key differentiating factors will likely include its pharmacokinetic profile, potential for drug-drug interactions, and long-term safety data. For drug development professionals, the focus should be on designing robust clinical trials that can clearly delineate the therapeutic advantages, if any, of this compound over other available NK1 receptor antagonists.
References
Comparative pharmacokinetic profiles of Imnopitant dihydrochloride and other "-pitants"
This guide provides a comparative overview of the pharmacokinetic profiles of several neurokinin-1 (NK1) receptor antagonists, a class of drugs commonly referred to as "-pitants." These agents are primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for several commercially available "-pitant" drugs. These values have been compiled from various clinical and preclinical studies and are intended for comparative purposes.
| Parameter | Aprepitant | Fosaprepitant | Netupitant | Maropitant (in dogs) | Casopitant |
| Bioavailability (%) | ~60-65 (oral) | N/A (IV) | ~63-87 (oral) | 23.7 (2 mg/kg oral), 90.7 (1 mg/kg s.c.) | Data not available |
| Time to Peak Plasma Concentration (Tmax) (hours) | ~4 (oral) | ~0.5 (as aprepitant) | ~5 (oral) | 1.9 (2 mg/kg oral), 0.75 (1 mg/kg s.c.) | Rapidly absorbed |
| Plasma Protein Binding (%) | >95 | >95 (as aprepitant) | >99.5 | >99 | Data not available |
| Volume of Distribution (Vd) (L) | ~70 | ~70 (as aprepitant) | 1656-2257 | ~9.1 L/kg | Data not available |
| Elimination Half-life (t1/2) (hours) | 9-13 | 9-13 (as aprepitant) | 56-94 | 4.03 (2 mg/kg oral), 7.75 (1 mg/kg s.c.) | Data not available |
| Metabolism | Primarily via CYP3A4, minor via CYP1A2 and CYP2C19 | Converted to aprepitant | Primarily via CYP3A4 | Hepatic (CYP3A12 and CYP2D15) | Data not available |
| Excretion | Feces and urine | Feces and urine (as aprepitant) | Primarily hepatic/biliary | Primarily hepatic | Data not available |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically involves preclinical studies in animal models followed by clinical trials in humans. A general experimental workflow for a preclinical oral pharmacokinetic study is outlined below.
Representative Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical oral pharmacokinetic study.
Detailed Methodologies
1. Animal Studies:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for an overnight fast before drug administration.
-
Drug Administration: The "-pitant" drug is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose. A single oral dose is administered via gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
2. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated by adding a solvent like acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with formic acid is used to separate the analyte from other plasma components.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. The instrument is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites.
-
Quantification: A calibration curve is generated using known concentrations of the drug in blank plasma to quantify the drug concentration in the study samples.
Signaling Pathway
"-Pitants" exert their therapeutic effect by antagonizing the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, Substance P. The binding of Substance P initiates a signaling cascade that is involved in the emetic reflex. "-Pitants" competitively block this binding, thereby inhibiting the downstream signaling.
Tachykinin NK1 Receptor Signaling Pathway
Caption: The signaling pathway of the Tachykinin NK1 receptor and its inhibition by "-pitant" antagonists.
Side-by-Side Analysis: A Comprehensive Review of Maropitant in Veterinary Research and the Data Gap on Imnopitant Dihydrochloride
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of veterinary medicine, the management of emesis is a critical aspect of patient care. Maropitant, a neurokinin-1 (NK1) receptor antagonist, has become a cornerstone of antiemetic therapy in dogs and cats. This guide provides a detailed analysis of maropitant, including its mechanism of action, pharmacokinetic profile, and supporting experimental data from veterinary research.
It is important to note at the outset that a direct side-by-side comparison with Imnopitant dihydrochloride is not feasible at this time. Despite extensive searches of scientific literature and clinical trial databases, there is a significant lack of published preclinical or clinical data for this compound in the veterinary field. The available information is largely limited to chemical database entries identifying it as a substance P (NK1) receptor inhibitor. Therefore, this guide will focus on a comprehensive review of maropitant and transparently address the current data void for this compound.
Maropitant: A Detailed Examination
Maropitant (as maropitant citrate) is a highly selective antagonist of the neurokinin-1 (NK1) receptor.[1][2] It is widely used in veterinary practice for the prevention and treatment of vomiting from a variety of causes, including motion sickness, chemotherapy, and gastroenteritis.[1][3]
Mechanism of Action
Vomiting is a complex reflex initiated by the emetic center in the brainstem, which receives inputs from the chemoreceptor trigger zone (CRTZ), vestibular apparatus, and peripheral receptors in the gastrointestinal tract.[1][3] The neurotransmitter Substance P plays a crucial role in this pathway by binding to NK1 receptors in the emetic center.[2][3] Maropitant exerts its antiemetic effect by competitively inhibiting the binding of Substance P to these NK1 receptors, thereby blocking the final common pathway for vomiting.[2][4][5]
Pharmacokinetics
The pharmacokinetic profile of maropitant has been well-characterized in dogs. Key parameters are summarized in the table below.
| Parameter | Subcutaneous (1 mg/kg) | Oral (2 mg/kg) | Oral (8 mg/kg) |
| Bioavailability | 90.7%[6] | 23.7%[6] | 37.0%[6] |
| Time to Peak Plasma Concentration (Tmax) | 0.75 hours[6] | 1.9 hours[6] | 1.7 hours[6] |
| Terminal Half-life (t1/2) | 7.75 hours[6] | 4.03 hours[6] | 5.46 hours[6] |
| Protein Binding | >99%[7] | >99%[7] | >99%[7] |
| Metabolism | Hepatic (Cytochrome P450)[1] | Hepatic (Cytochrome P450)[1] | Hepatic (Cytochrome P450)[1] |
| Elimination | Primarily hepatic[6] | Primarily hepatic[6] | Primarily hepatic[6] |
Data sourced from studies in Beagle dogs.
Efficacy in Veterinary Research
Numerous studies have demonstrated the efficacy of maropitant in preventing and treating emesis in dogs and cats.
-
Chemotherapy-induced emesis: Maropitant has been shown to be effective in preventing vomiting associated with chemotherapy.[1]
-
Motion sickness: At a higher dose (8 mg/kg), maropitant is effective in preventing motion sickness in dogs.[1][8]
-
Gastroenteritis and other causes: Maropitant is effective in treating vomiting from a wide range of causes, including gastroenteritis and renal failure.[1][3]
-
Comparison with other antiemetics: In a study comparing maropitant to other antiemetics for preventing emesis induced by centrally and peripherally acting emetogens in dogs, maropitant was found to be effective against both types of stimuli.[9] In contrast, metoclopramide and chlorpromazine were more effective against centrally-acting emetogens, while ondansetron was more effective against peripherally-acting emetogens.[9] Another study found maropitant, ondansetron, and metoclopramide to be equally effective in reducing the frequency and severity of vomiting in dogs with parvoviral enteritis.[10]
Experimental Protocols
The following is a representative experimental protocol from a study evaluating the efficacy of maropitant in preventing apomorphine-induced emesis in dogs.[9]
Methodology:
-
Animals: Healthy Beagle dogs were used in the study.
-
Study Design: A randomized, placebo-controlled, five-period crossover design was employed.
-
Treatments: Dogs received one of five treatments subcutaneously (SC) or intravenously (IV) one hour before the emetogen challenge: saline (placebo), maropitant, metoclopramide, chlorpromazine, or ondansetron.[9]
-
Emetogen Challenge: Emesis was induced by intravenous administration of apomorphine.[9]
-
Observation: Dogs were observed for 30 minutes following the challenge, and the number of emetic events was recorded.[9]
This compound: The Uncharted Territory
In stark contrast to the wealth of data available for maropitant, there is a notable absence of published research on this compound in the veterinary domain. Extensive searches of scientific databases have not yielded any preclinical or clinical studies detailing its pharmacokinetics, efficacy, or safety in any animal species.
The available information indicates that Imnopitant is a Substance P (NK1) receptor inhibitor, suggesting a mechanism of action similar to that of maropitant. However, without in vivo studies, its potential therapeutic effects, dosage, and safety profile in animals remain unknown.
Conclusion
Maropitant is a well-established and effective antiemetic in veterinary medicine, with a clearly defined mechanism of action and a robust body of supporting scientific evidence. Its ability to block the final common pathway of the emetic reflex makes it a versatile therapeutic agent for a wide range of conditions.
Conversely, this compound remains an unknown entity in veterinary research. While its classification as an NK1 receptor antagonist is noted, the lack of published experimental data precludes any meaningful comparison with maropitant. For researchers and drug development professionals, this highlights the critical importance of rigorous scientific investigation and publication to establish the safety and efficacy of new therapeutic agents. Until such data becomes available, maropitant remains a primary evidence-based choice for the management of emesis in veterinary patients.
References
- 1. fishersci.com [fishersci.com]
- 2. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. Pharmacology of nimodipine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imnopitant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. GSRS [precision.fda.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Pharmacology of nimodipine, a calcium antagonist with preferential cerebrovascular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterizing the pharmacokinetics and pharmacodynamics of immunosuppressant medicines and patient outcomes in elderly renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Imnopitant Dihydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical data on Imnopitant dihydrochloride, a neurokinin NK1 receptor antagonist. This document summarizes key in vitro and in vivo findings, offers detailed experimental protocols for replication, and presents a comparative analysis with other established NK1 receptor antagonists.
This compound has been investigated for its therapeutic potential as a neurokinin 1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Antagonism of this receptor has been a key strategy in the development of antiemetic drugs and is being explored for other neurological conditions. This guide aims to provide the necessary information to replicate and build upon existing research.
Comparative In Vitro Potency of NK1 Receptor Antagonists
The following table summarizes the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and other well-characterized NK1 receptor antagonists. This data is essential for comparing the relative potency of these compounds.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |
| This compound | NK1 Receptor | Radioligand Binding | Data not publicly available | Data not publicly available | ||
| Aprepitant | NK1 Receptor | Radioligand Binding | 0.12 | - | Human | [1] |
| Rolapitant | NK1 Receptor | Radioligand Binding | 0.66 | - | Human | [1] |
| Netupitant | NK1 Receptor | Radioligand Binding | 1.0 | - | Human | [1] |
| EUC-001 | NK1 Receptor | Radioligand Binding | 0.575 | 6.9 | Human | [2] |
| Casopitant | NK1 Receptor | Functional Assay | - | Comparable to Aprepitant | [3] |
In Vivo Efficacy in Preclinical Models
While specific in vivo studies for this compound are not detailed in readily accessible literature, research on other NK1 receptor antagonists provides a framework for potential experimental designs. For instance, studies on EUC-001 have demonstrated its efficacy in a gerbil model of traumatic brain injury, showcasing the potential of NK1 antagonists to restore blood-brain barrier (BBB) function and reduce cerebral edema.[2]
Experimental Model: Traumatic Brain Injury in Gerbils (Adapted from EUC-001 studies) [2]
-
Animal Model: Adult male gerbils.
-
Injury Induction: Controlled cortical impact injury.
-
Drug Administration: Intravenous or oral administration of the NK1 receptor antagonist at various doses.
-
Outcome Measures:
-
Blood-Brain Barrier Permeability: Assessed by measuring the extravasation of Evans blue dye into the brain parenchyma.
-
Cerebral Edema: Quantified by measuring brain water content.
-
Functional Outcome: Evaluated using neurological severity scores or behavioral tests.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and other NK1 receptor antagonists is the blockade of Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade.
Caption: NK1 Receptor Signaling Pathway and Imnopitant Antagonism.
The following workflow outlines a typical process for evaluating a novel NK1 receptor antagonist.
Caption: Experimental Workflow for NK1 Receptor Antagonist Evaluation.
Detailed Experimental Protocols
To facilitate the replication of findings, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for NK1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Materials:
-
Membranes from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or a suitable radiolabeled antagonist.
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled NK1 antagonist like Aprepitant).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Calcium Flux Assay
Objective: To measure the functional antagonism of the NK1 receptor by a test compound.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Substance P (agonist).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a specific period.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of Substance P into the wells to stimulate the NK1 receptor.
-
Immediately measure the change in fluorescence over time.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P-induced response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This guide provides a foundational framework for researchers interested in the pharmacology of this compound and other NK1 receptor antagonists. The lack of publicly available, specific quantitative data for Imnopitant underscores the opportunity for further research to fully characterize its pharmacological profile and comparative efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Imnopitant Dihydrochloride's Antiemetic Effects: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the antiemetic effects of Imnopitant dihydrochloride, a neurokinin-1 (NK-1) receptor antagonist. Due to the limited availability of direct clinical trial data for this compound, this document leverages data from other drugs within the same class, namely aprepitant and casopitant, to provide a comprehensive comparison against the established 5-HT3 receptor antagonist, ondansetron.
Mechanism of Action
Emesis, or vomiting, is a complex process coordinated by the central nervous system, primarily involving two key pathways: the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus (STN).[1] Neurotransmitters such as substance P and serotonin play crucial roles in mediating the emetic reflex.
This compound and other NK-1 Receptor Antagonists: These agents act by blocking the binding of substance P to the neurokinin-1 (NK-1) receptor in the brain.[2] This action is believed to inhibit both the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV).[2]
5-HT3 Receptor Antagonists (e.g., Ondansetron): This class of drugs selectively blocks serotonin (5-hydroxytryptamine) from binding to 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the CTZ.[1] They are particularly effective in controlling acute CINV.
Comparative Efficacy of Antiemetic Agents
The following tables summarize the efficacy of various antiemetic agents in preventing CINV, based on data from several clinical trials. The primary endpoint in these studies is typically "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication.
| Table 1: Efficacy of NK-1 Receptor Antagonists in Moderately Emetogenic Chemotherapy (MEC) | |||
| Drug Regimen | Number of Patients | Complete Response (Overall) | Reference |
| Casopitant (150 mg) + Ondansetron + Dexamethasone | 271 | 73% | [3] |
| Placebo + Ondansetron + Dexamethasone | 269 | 59% | [3] |
| NEPA (Netupitant/Palonosetron) | 1455 | 74% | [4] |
| Palonosetron alone | 1455 | 67% | [4] |
| Table 2: Efficacy of NK-1 Receptor Antagonists in Highly Emetogenic Chemotherapy (HEC) | |||
| Drug Regimen | Number of Patients | Complete Response (Overall) | Reference |
| Casopitant (150 mg oral) + Ondansetron + Dexamethasone | 266 | 86% | [5] |
| Placebo + Ondansetron + Dexamethasone | 265 | 66% | [5] |
| Aprepitant + Ondansetron + Dexamethasone | 81 | 33 percentage-point improvement over control | [6] |
| Placebo + Ondansetron + Dexamethasone | 80 | - | [6] |
| Table 3: Efficacy of NEPA (Netupitant/Palonosetron) vs. Palonosetron in CINV | |||
| Phase | NEPA-treated participants | Palonosetron-treated participants | Reference |
| Acute Phase | 98.5% no vomiting/rescue medication | 89.7% no vomiting/rescue medication | [7][8] |
| Delayed Phase | 90.4% no vomiting/rescue medication | 80.1% no vomiting/rescue medication | [7][8] |
| Overall Phase | 89.6% no vomiting/rescue medication | 76.5% no vomiting/rescue medication | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of antiemetic efficacy. Below are summaries of typical experimental protocols employed in clinical trials for the evaluated drug classes.
Protocol for Casopitant in Moderately Emetogenic Chemotherapy[3]
-
Study Design: A multinational, randomized, double-blind, parallel-group, placebo-controlled Phase III clinical trial.
-
Patient Population: Chemotherapy-naïve patients diagnosed with breast cancer (96%) scheduled to receive an anthracycline and cyclophosphamide (AC)-based regimen.
-
Treatment Arms:
-
Control Arm: Placebo, dexamethasone 8 mg intravenously (IV) on day 1, and oral ondansetron 8 mg twice daily on days 1 to 3.
-
Casopitant Arms:
-
Single oral dose of casopitant 150 mg on day 1.
-
3-day oral casopitant regimen (150 mg on day 1, 50 mg on days 2-3).
-
3-day IV/oral casopitant regimen (90 mg IV on day 1, 50 mg orally on days 2-3).
-
-
-
Primary Endpoint: The proportion of patients achieving a complete response (no vomiting/retching or use of rescue medications) in the first 120 hours after the initiation of MEC.
Protocol for Casopitant in Highly Emetogenic Chemotherapy[5]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Chemotherapy-naïve patients with a malignant solid tumor scheduled to receive cisplatin-based HEC.
-
Treatment Arms: All patients received dexamethasone and ondansetron.
-
Control Arm: Placebo.
-
Casopitant Arms:
-
Single oral dose of casopitant 150 mg.
-
3-day intravenous plus oral casopitant (90 mg IV on day 1 plus 50 mg oral on days 2 and 3).
-
-
-
Primary Endpoint: The proportion of patients achieving a complete response in the first 120 hours after receiving HEC.
Protocol for NEPA (Netupitant/Palonosetron) in Chemotherapy-Induced Nausea and Vomiting[7][8]
-
Study Design: Two clinical trials with a total of 1,720 participants.
-
Patient Population: Patients receiving cancer chemotherapy.
-
Treatment Arms:
-
NEPA (a fixed-combination capsule of netupitant and palonosetron).
-
Oral palonosetron alone.
-
-
Primary Endpoint: Prevention of any vomiting episodes in the acute (first 24 hours), delayed (25 to 120 hours), and overall phases after the start of chemotherapy.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions in emesis and the design of clinical trials, the following diagrams are provided.
Caption: Signaling pathways involved in emesis and points of intervention for antiemetic drugs.
Caption: Generalized workflow for a randomized controlled trial of an antiemetic agent.
References
- 1. Netupitant-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase III trial of casopitant, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of casopitant mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiemetic efficacy of the neurokinin-1 antagonist, aprepitant, plus a 5HT3 antagonist and a corticosteroid in patients receiving anthracyclines or cyclophosphamide in addition to high-dose cisplatin: analysis of combined data from two Phase III randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Approves Netupitant and Palonosetron Combination Capsule for Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 8. medscape.com [medscape.com]
Assessing the Translational Potential of Novel vs. Approved Neurokinin-1 (NK1) Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the translational potential of various Neurokinin-1 (NK1) receptor antagonists. While the initial focus was to include Imnopitant dihydrochloride, an extensive search of public databases, scientific literature, and patent repositories did not yield any preclinical or clinical data for this compound. Therefore, this guide will focus on a detailed comparison of approved and clinical-stage NK1 antagonists, offering a valuable resource for researchers in the field.
The tachykinin NK1 receptor and its endogenous ligand, Substance P, are key mediators in the pathophysiology of nausea and vomiting, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). The development of NK1 receptor antagonists has marked a significant advancement in the management of CINV, improving the quality of life for many cancer patients. This guide delves into the pharmacological profiles of prominent NK1 antagonists, presenting their binding affinities, pharmacokinetic properties, and mechanisms of action.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex.[1][2] NK1 receptor antagonists act by competitively blocking this interaction in the central and peripheral nervous systems.[3][4]
Comparative Efficacy and Potency: A Data-Driven Overview
The translational potential of an NK1 antagonist is heavily reliant on its binding affinity for the receptor, which is a key determinant of its potency. The following table summarizes the reported binding affinities (Ki or IC50 values) for several approved and investigational NK1 antagonists.
| Compound | Receptor Binding Affinity (Ki/IC50, nM) | Species | Reference |
| Approved Antagonists | |||
| Aprepitant | 0.1 | Human | [5] |
| Netupitant | High Affinity | Human | [6] |
| Rolapitant | 0.66 | Human | [7] |
| Maropitant | High Affinity | Canine | [8] |
| Investigational Antagonists | |||
| Casopitant | High Affinity | Ferret | [9] |
| Ezlopitant | 0.2 | Human | [10] |
| Vestipitant | pKi 9.4 (approx. 0.4) | Human | [11] |
| Serlopitant | 9.5 | Human | [12] |
| Tradipitant | High Affinity | Human | [13] |
Pharmacokinetic Profiles: A Comparative Analysis
The pharmacokinetic properties of a drug are critical for its clinical success, influencing dosing regimens and potential for drug-drug interactions. The following table outlines key pharmacokinetic parameters for various NK1 antagonists.
| Compound | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Reference |
| Approved Antagonists | |||||
| Aprepitant | ~60-65 | >95 | 9-13 | CYP3A4, CYP1A2, CYP2C19 | [2] |
| Netupitant | >60 | >99 | ~88 | CYP3A4, CYP2D6, CYP2C9 | |
| Rolapitant | ~100 | 99.8 | ~180 | CYP3A4 | [10] |
| Maropitant (canine) | 24 (oral), 91 (SC) | 99.5 | 6-8 | - | |
| Investigational Antagonists | |||||
| Casopitant | - | - | - | CYP3A4 | |
| Ezlopitant | <0.2-28 (species dependent) | High | 0.6-7.7 (species dependent) | CYP3A4, CYP2D6 | |
| Vestipitant | - | - | - | - | |
| Serlopitant | - | - | 45-85 | CYP3A4 | [3] |
| Tradipitant | - | - | - | - |
Experimental Protocols
To facilitate the direct comparison of novel NK1 antagonists with established compounds, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. NK1 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human NK1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, a fixed concentration of a radiolabeled NK1 antagonist (e.g., [³H]-Substance P or [¹²⁵I]-Substance P), and varying concentrations of the test compound.
-
For total binding, no test compound is added. For non-specific binding, a high concentration of an unlabeled NK1 antagonist is added.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
2. In Vitro Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions.
-
System: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19).[10]
-
Assay Procedure:
-
Pre-incubate the test compound at various concentrations with the enzyme source and a specific probe substrate for each CYP isoform.[9]
-
Initiate the reaction by adding a cofactor regenerating system (e.g., NADPH).
-
After a defined incubation period, stop the reaction.
-
Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis: Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism.[9]
3. hERG Channel Assay
This assay evaluates the potential of a compound to block the hERG potassium channel, a critical indicator of potential cardiotoxicity.
-
System: HEK293 cells stably expressing the hERG channel.
-
Methodology (Automated Patch Clamp):
-
Cells are captured on a microfluidic chip.
-
A whole-cell patch clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
The baseline hERG current is recorded.
-
The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the hERG current (IC50) is determined.
In Vivo Assays
1. Ferret Model of Emesis
The ferret is a well-established model for studying emesis due to its physiological similarity to the human vomiting reflex.
-
Animal Model: Male ferrets.
-
Procedure:
-
Administer the test compound (e.g., orally or subcutaneously) at various doses.
-
After a specified pretreatment time, administer an emetogen such as cisplatin.
-
Observe the animals for a defined period (e.g., several hours for acute emesis, up to 72 hours for delayed emesis).
-
Record the number of retches and vomits.
-
-
Data Analysis: Compare the number of emetic episodes in the treated groups to a vehicle-treated control group to determine the anti-emetic efficacy.[13]
2. Gerbil Foot-Tapping Model
This model is used to assess the central nervous system (CNS) activity of NK1 receptor antagonists.
-
Animal Model: Male Mongolian gerbils.
-
Procedure:
-
Administer the test compound systemically.
-
After a pretreatment period, administer an NK1 receptor agonist (e.g., GR73632) directly into the brain (intracerebroventricularly).[12]
-
Observe the animals for a specific period and count the number of hind foot taps.
-
-
Data Analysis: Determine the dose of the test compound that inhibits the foot-tapping response by 50% (ID50).
Conclusion
The landscape of NK1 receptor antagonists is continually evolving, with new compounds being developed to improve upon the efficacy, safety, and pharmacokinetic profiles of existing therapies. A systematic and comparative approach, utilizing standardized in vitro and in vivo models, is paramount for accurately assessing the translational potential of these novel agents. While this compound could not be included in this analysis due to a lack of public data, the information compiled herein on approved and clinical-stage antagonists provides a robust framework for researchers to evaluate new chemical entities in this therapeutic class. The provided experimental protocols and workflows offer a practical guide for conducting these critical assessments.
References
- 1. WO2007132476A2 - A process for the preparation of memantine hydrochloride - Google Patents [patents.google.com]
- 2. Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]
- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 8. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 10. WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride - Google Patents [patents.google.com]
- 11. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. US20200397769A1 - Stable nimodipine parenteral formulation - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of Imnopitant Dihydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Imnopitant dihydrochloride, a compound notable for its complex structure containing both trifluoromethyl and piperazine moieties.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound should be considered the primary source of safety and disposal information. This guide is based on general principles of chemical waste management and data for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat or other protective clothing
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[1][2] The presence of trifluoromethyl groups indicates that the waste should be handled with care and disposed of through a certified waste management company.[1]
-
Waste Segregation: Immediately upon completion of experimental work, segregate all waste containing this compound. This includes pure compound, contaminated solutions, and any materials used for cleaning spills.
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into a dedicated and clearly labeled "Halogenated Organic Waste" container.[2] Avoid creating dust.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.[1]
-
Contaminated Materials: Any items such as pipette tips, gloves, and bench paper that have come into contact with the compound should be placed in a sealed bag and disposed of as hazardous waste.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.
-
Temporary Storage: Store the sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[1][3] The recommended disposal method for similar compounds often involves incineration in a licensed facility.[3]
Spill Management
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent. Dispose of all cleaning materials as hazardous waste.
Data Presentation: Waste Segregation and Containerization
| Waste Type | Container Type | Labeling Requirements |
| Solid this compound | Sealed, chemical-resistant container | "Hazardous Waste", "Halogenated Organic Waste", "this compound" |
| Liquid Waste (Solutions) | Sealed, chemical-resistant container | "Hazardous Waste", "Halogenated Organic Waste", "this compound", List of solvents |
| Contaminated Labware (gloves, etc.) | Heavy-duty plastic bag, sealed | "Hazardous Waste", "Contaminated Materials" |
Experimental Protocols
While this document does not cite specific experiments, any experimental protocol involving this compound should conclude with a detailed waste disposal plan that aligns with the procedures outlined above. This plan should be included in the experimental write-up and reviewed by the laboratory supervisor and/or the EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Imnopitant Dihydrochloride
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Imnopitant dihydrochloride (CAS No. 290296-52-5). The following procedural guidance is designed to ensure the safe use, storage, and disposal of this compound, thereby minimizing occupational exposure and environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is paramount to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 respirator. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemical-resistant gloves (e.g., nitrile). - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide maximum barrier protection. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills necessitates eye and skin protection. |
| General Laboratory Handling | - Lab coat. - Safety glasses with side shields. - Chemical-resistant gloves (e.g., nitrile). | Standard laboratory practice to prevent incidental skin and eye contact. |
Safe Handling and Engineering Controls
Adherence to proper handling procedures and the use of engineering controls are critical for minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the compound is used.[1]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or aerosols.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[1] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of contents and container to an approved waste disposal plant.[1] Do not dispose of down the drain or in regular trash.
-
Contaminated Labware: Collect all contaminated labware (e.g., vials, pipette tips) in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the chemical name.
-
Contaminated PPE: Carefully remove and place all disposable PPE (gloves, lab coat, etc.) in a sealed bag or container labeled as hazardous waste.
-
Waste Containers: Hazardous pharmaceutical waste should be collected in black containers clearly labeled "hazardous waste pharmaceuticals."[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
